(3-(Benzyloxy)-4-chlorophenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629647 | |
| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007170-24-2 | |
| Record name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Technical Guide for Advanced Synthesis
Abstract
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS No. 1007170-24-2) has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a boronic acid moiety for cross-coupling, a chloro substituent for electronic modulation, and a benzyloxy group for steric influence and as a protected phenol—renders it a highly versatile reagent. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, detailed characterization methods, and a comprehensive protocol for its application in Suzuki-Miyaura cross-coupling reactions. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Introduction and Strategic Overview
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for carbon-carbon bond formation.[1] Within this extensive class of reagents, (3-(Benzyloxy)-4-chlorophenyl)boronic acid offers a distinct substitution pattern that is particularly valuable in the design of complex molecular architectures.
The strategic placement of the substituents provides a powerful tool for synthetic chemists:
-
The Boronic Acid Group: Serves as the primary reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures.[1]
-
The Chloro Group: Positioned ortho to the boronic acid, it electronically modifies the phenyl ring, influencing the kinetics and efficacy of the coupling reaction. It also provides a potential secondary site for further functionalization.
-
The Benzyloxy Group: Located meta to the boronic acid, this bulky group offers steric direction in coupling reactions. Crucially, it acts as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group—a common pharmacophore in drug candidates.
This guide will deconstruct the properties and applications of this reagent, providing the necessary technical insights for its effective utilization in a research and development setting.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is paramount for its successful application in synthesis, ensuring proper handling, storage, and reaction setup. The properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1007170-24-2 | [2][3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [2] |
| Molecular Weight | 262.50 g/mol | [2][4] |
| IUPAC Name | (4-chloro-3-(phenylmethoxy)phenyl)boronic acid | [2] |
| Physical Form | Solid, typically off-white to beige crystalline powder | [5][6] |
| Purity | Commercially available at ≥98% | [4] |
| Melting Point | Data not available in surveyed literature. Expected to be a high-melting solid typical of arylboronic acids. | |
| Solubility | No specific data is published. By analogy to similar compounds like 4-chlorophenylboronic acid, it is expected to have limited solubility in water, be insoluble in non-polar solvents like hexanes and ethers, and soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and alcohols.[6] | |
| Storage | Store under an inert atmosphere at 2-8°C. Material is hygroscopic and sensitive to light. |
InChI and SMILES Identifiers:
-
InChI: InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2[2]
-
Canonical SMILES: B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O[3]
Synthesis and Purification
While (3-(Benzyloxy)-4-chlorophenyl)boronic acid is commercially available, understanding its synthesis is crucial for troubleshooting and for potential in-house production. A direct, documented synthesis protocol was not found in the surveyed literature; however, a logical and robust synthetic route can be proposed based on established organometallic methodologies.
The proposed pathway involves three key stages:
-
Preparation of a Dihalogenated Phenol Precursor: Synthesis of 2-chloro-5-iodophenol.
-
Protection of the Phenolic Group: Benzylation of the hydroxyl group via a Williamson ether synthesis.
-
Formation of the Boronic Acid: Conversion of the aryl iodide to the boronic acid via a lithium-halogen exchange followed by borylation.
Figure 1. Proposed synthetic workflow for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Chloro-5-iodophenol
The starting material, 2-chloro-5-iodophenol, is not widely available and must often be synthesized. A common route begins with 2-chloro-5-iodobenzoic acid, which can be prepared from inexpensive methyl anthranilate via iodination and a Sandmeyer reaction.[7][8] The subsequent conversion to the phenol can be achieved through various methods, including diazotization followed by hydrolysis.
Step 2: Benzylation of 2-Chloro-5-iodophenol
This step protects the reactive phenolic hydroxyl group. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[9]
-
Methodology:
-
Dissolve 2-chloro-5-iodophenol (1.0 equiv.) in a dry, polar aprotic solvent such as DMF or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), to the solution.
-
Add benzyl bromide (BnBr, 1.1-1.2 equiv.) dropwise to the stirred suspension.
-
Heat the reaction mixture (typically 60-80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude 1-(benzyloxy)-2-chloro-4-iodobenzene by silica gel chromatography.
-
Step 3: Lithium-Halogen Exchange and Borylation
This is the critical step for introducing the boronic acid functionality. The lithium-halogen exchange is a powerful reaction that selectively replaces an aryl halide (I > Br > Cl) with lithium, which is then trapped with a boron electrophile.[10][11] This reaction must be conducted under strictly anhydrous and anaerobic conditions at low temperatures.
-
Methodology:
-
Dissolve the purified 1-(benzyloxy)-2-chloro-4-iodobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in an oven-dried, multi-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise via syringe, maintaining the internal temperature below -70°C. The high reactivity of the iodide compared to the chloride ensures regioselective exchange.[12]
-
Stir the resulting aryllithium species at -78°C for 30-60 minutes.
-
Add triisopropyl borate (B(OiPr)₃, 1.2-1.5 equiv.) dropwise, again maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride or dilute hydrochloric acid at 0°C.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) or by silica gel chromatography, although the latter can sometimes lead to decomposition.[7]
-
Reactivity and Stability
The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process couples the boronic acid with an organohalide (or triflate), forming a new C-C bond.
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 3-(benzyloxy)-4-chlorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.
Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability Considerations: Protodeboronation
A known instability pathway for arylboronic acids, particularly under basic aqueous conditions used in coupling reactions, is protodeboronation. This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a deboronated arene byproduct and reducing the overall yield of the desired coupled product. Electron-donating groups on the aromatic ring can sometimes accelerate this process. Researchers should be mindful of this potential side reaction and optimize reaction conditions (e.g., choice of base, solvent, and temperature) to minimize its occurrence.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized yet robust protocol for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. This protocol should be optimized for each specific substrate.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2-1.5 equiv.)
-
Aryl Bromide (Ar-Br, 1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), (3-(benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the degassed organic solvent (e.g., Toluene, to make a ~0.1 M solution) followed by the degassed aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.) via syringe.
-
Reaction: Heat the biphasic mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Analytical Characterization
-
¹H NMR Spectroscopy:
-
Aromatic Protons (Phenylboronic acid ring): Expect three signals in the aromatic region (~7.0-8.0 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the trisubstituted pattern.
-
Aromatic Protons (Benzyl group): A multiplet corresponding to 5 protons will be observed, typically between 7.3-7.5 ppm.
-
Methylene Protons (-O-CH₂-Ph): A characteristic singlet corresponding to 2 protons will appear around 5.1-5.3 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be present. Its chemical shift can vary significantly depending on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Expect 11 distinct signals for the aromatic carbons (two pairs being equivalent on the benzyl ring). The carbon attached to the boron atom (ipso-carbon) will show a characteristically broad signal and its chemical shift will be highly dependent on the hybridization at the boron center. The other carbons will appear in the typical aromatic region of ~110-160 ppm. The benzylic methylene carbon should appear around 70 ppm.
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Applications in Research and Development
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is primarily employed as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure is a precursor to 3-hydroxy-4-chlorobiphenyl scaffolds. These motifs are present in various biologically active compounds. A search of patent literature reveals its use in the synthesis of novel compounds for various therapeutic areas, although specific, publicly disclosed drug candidates using this exact fragment are not yet prominent. The ability to deprotect the benzyl ether to a phenol late in a synthetic sequence is a key advantage, allowing for the introduction of a polar, hydrogen-bond donating group which is often critical for target binding.
Safety and Handling
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is classified as harmful.[3]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
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A Synthetic Method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap. Available at: [Link] (Accessed: January 11, 2026).
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link] (Accessed: January 11, 2026).
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Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link] (Accessed: January 11, 2026).
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Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor. PubMed. Available at: [Link] (Accessed: January 11, 2026).
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link] (Accessed: January 11, 2026).
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(3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378. PubChem. Available at: [Link] (Accessed: January 11, 2026).
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1H and 13C NMR Spectral Data of Bioactive Cage-Like Polycyclic Compounds. PubMed. Available at: [Link] (Accessed: January 11, 2026).
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Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor | Request PDF. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).
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(RS)-3-Methylcyclohexanone. CAS Common Chemistry. Available at: [Link] (Accessed: January 11, 2026).
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lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link] (Accessed: January 11, 2026).
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 11, 2026).
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(PDF) Benzylation of p-Chlorophenol: A Statistical Study. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).
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methyl ricinoleate 9-octadecenoic acid, 12-hydroxy-, methyl ester, (R-(Z))- (9CI). The Good Scents Company. Available at: [Link] (Accessed: January 11, 2026).
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link] (Accessed: January 11, 2026).
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Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. Available at: [Link] (Accessed: January 11, 2026).
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The Mechanism of Lithium-Halogen Exchange. Macmillan Group. Available at: [Link] (Accessed: January 11, 2026).
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(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link] (Accessed: January 11, 2026).
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(3-(Benzyloxy)-4-chlorophenyl)boronic acid molecular weight
An In-Depth Technical Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Properties, Synthesis, and Applications in Drug Development
Authored by a Senior Application Scientist
Introduction: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is a versatile synthetic intermediate that has garnered significant attention within the pharmaceutical and agrochemical industries. Its unique structural features, namely the boronic acid moiety, a protected phenol, and a chlorinated phenyl ring, make it a valuable building block for the synthesis of complex organic molecules. This guide provides an in-depth analysis of its chemical properties, purification strategies, and its pivotal role in modern synthetic chemistry, particularly in the context of drug discovery.
Physicochemical Properties and Characterization
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a solid at room temperature and possesses a molecular weight of 262.5 g/mol .[1][2][3][4] A comprehensive summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
| Property | Value | Source(s) |
| Molecular Weight | 262.5 g/mol | [1][2][3][4] |
| Molecular Formula | C13H12BClO3 | [3][4] |
| CAS Number | 1007170-24-2 | [1][2][3] |
| IUPAC Name | (3-(benzyloxy)-4-chlorophenyl)boronic acid | [2][3] |
| Purity (typical) | ≥98% | [1][2] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, Inert atmosphere | [3] |
Structural Characterization
The structural integrity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is paramount for its successful application in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its characterization.
-
¹H and ¹³C NMR spectroscopy are routinely used to confirm the presence of the benzyloxy and chlorophenyl groups and to ensure the overall structural integrity of the molecule.
-
¹¹B NMR spectroscopy is particularly valuable for characterizing boronic acids and their derivatives.[5][6] The chemical shift in ¹¹B NMR can provide insights into the hybridization state of the boron atom (sp² in the boronic acid vs. sp³ in boronate esters or complexes), which is crucial for understanding its reactivity and stability.[7][8] The technique is also highly sensitive to the chemical environment around the boron atom, making it useful for monitoring reactions and assessing purity.[9]
Synthesis and Purification
While the specific synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is proprietary to various chemical manufacturers, a general approach to the synthesis of arylboronic acids often involves the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For instance, a common route for synthesizing 4-chlorophenylboronic acid involves a two-step process starting from 4-chloroaniline.[10]
Purification Strategies: A Self-Validating System
The purity of boronic acids is critical for their use in catalysis, as impurities can significantly impact reaction yields and product purity. The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[11] A robust purification strategy often involves a combination of techniques.
Experimental Protocol: Purification of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Acid-Base Extraction: This technique leverages the acidic nature of the boronic acid group.
-
Dissolve the crude boronic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with an aqueous base (e.g., NaOH or K2CO3) to form the water-soluble boronate salt.[12] This step selectively transfers the boronic acid to the aqueous phase, leaving non-acidic organic impurities behind.
-
Separate the aqueous layer and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the purified boronic acid.[10][12]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: This is a powerful technique for removing minor impurities.
-
The choice of solvent is critical. A solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Common solvents for recrystallizing boronic acids include benzene, dichloroethane, and ethyl acetate.[13]
-
For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a mixture of a polar and a non-polar solvent may be effective.
-
-
Chromatography: While standard silica gel chromatography can be problematic due to the Lewis acidic nature of the boron atom interacting with the silanol groups, leading to product loss or degradation, modified approaches can be successful.[11][14]
-
Boric Acid-Treated Silica Gel: Impregnating the silica gel with boric acid can mitigate the strong adsorption of the boronic acid, allowing for effective purification via flash column chromatography.[15]
-
The following diagram illustrates a logical workflow for the purification and validation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Caption: A logical workflow for the purification and quality control of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions.[16] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, providing a powerful method for constructing biaryl and substituted aromatic systems, which are common motifs in pharmaceuticals.[17]
The reaction with a chloroarene is particularly relevant. While chloroarenes are often less reactive than their bromo or iodo counterparts, advancements in catalyst design, particularly the use of sterically hindered and electron-rich phosphine ligands, have made these couplings highly efficient.[18][19]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[16][17]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a hypothetical aryl bromide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equiv).[20]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Significance in Drug Discovery and Development
The utility of boronic acids in medicinal chemistry has expanded significantly since the approval of bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma.[21][22] The boron atom in boronic acids can form reversible covalent bonds with nucleophilic residues in enzyme active sites, making them attractive pharmacophores for inhibitor design.[21]
(3-(Benzyloxy)-4-chlorophenyl)boronic acid serves as a key building block for introducing a substituted phenyl moiety into potential drug candidates. The benzyloxy group can act as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group—a common functional group for hydrogen bonding interactions with biological targets. The chloro-substituent can modulate the electronic properties and metabolic stability of the final compound.
The structures synthesized using this boronic acid are often investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[22]
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its well-defined properties, coupled with its robust performance in the Suzuki-Miyaura cross-coupling reaction, make it an invaluable asset for researchers and scientists in drug development. A thorough understanding of its characterization, purification, and reactivity is essential for its effective application in the synthesis of novel and potentially life-saving therapeutics.
References
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
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The Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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Analytical Chemistry. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]
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ACS Omega. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
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Chemistry Letters. (2017). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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The Journal of Organic Chemistry. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
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Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Link]
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Journal of Chemical Research. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Molecules. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Syntheses. (2010). Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: A Chiral Amine Synthesis. [Link]
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Pharmaceuticals. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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An In-Depth Technical Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis
In the landscape of contemporary organic chemistry, particularly within the realm of pharmaceutical and materials science, boronic acids stand as indispensable building blocks. Their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures. Among these, (3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS No. 1007170-24-2) emerges as a particularly valuable reagent. The strategic placement of the benzyloxy and chloro substituents offers medicinal chemists a nuanced tool for modulating pharmacokinetic and pharmacodynamic properties, rendering it a key intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its synthesis, characterization, and application, with a focus on practical, field-proven insights for the research scientist.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application. The key identifiers and properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1007170-24-2 | [1][2] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1] |
| Molecular Weight | 262.50 g/mol | [1] |
| IUPAC Name | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | [1] |
| Synonyms | 3-Benzyloxy-4-chlorophenylboronic acid | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Proposed Synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
While a specific literature preparation for (3-(Benzyloxy)-4-chlorophenyl)boronic acid is not extensively documented, a robust synthetic strategy can be proposed based on well-established methodologies for the synthesis of analogous arylboronic acids. A common and effective method involves the lithiation of an appropriately substituted aryl halide followed by borylation with a trialkyl borate.
Conceptual Synthetic Pathway
The proposed synthesis commences with the protection of the hydroxyl group of a suitable phenol, followed by halogenation to introduce a handle for lithiation, and subsequent borylation.
Caption: Proposed synthetic route to (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a guideline based on analogous preparations of substituted phenylboronic acids.[3][4] Optimization may be required.
Step 1: Benzylation of 2-Chloro-5-iodophenol
-
To a stirred solution of 2-chloro-5-iodophenol (1.0 equiv) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equiv).
-
Add benzyl bromide (1.1 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(benzyloxy)-2-chloro-5-iodobenzene.
Step 2: Lithiation and Borylation
-
Dissolve 1-(benzyloxy)-2-chloro-5-iodobenzene (1.0 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78°C.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.5 equiv) dropwise, again maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)–C(sp²) bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds.[5][6][7]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with an aryl bromide.[8]
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
Procedure:
-
To the reaction vessel, add the aryl bromide, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C (conventional heating) or as specified for microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
The structural motif of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is of significant interest in medicinal chemistry. The benzyloxy group can engage in various non-covalent interactions with biological targets and can also serve as a protecting group for a phenol, which itself is a key pharmacophoric feature. The chloro substituent can enhance metabolic stability and modulate the electronic properties of the aromatic ring. While specific drug candidates synthesized from this exact boronic acid are not prominently disclosed in the public domain, its utility can be inferred from the importance of the biaryl scaffolds it helps construct. These scaffolds are prevalent in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[5]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling (3-(Benzyloxy)-4-chlorophenyl)boronic acid and boronic acids in general.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion and Future Outlook
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable and versatile building block for organic synthesis. Its utility in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction makes it a key reagent for researchers in drug discovery and materials science. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, the well-established chemistry of boronic acids provides a solid foundation for its successful application. As the demand for novel and structurally diverse molecules continues to grow, the strategic importance of reagents like (3-(Benzyloxy)-4-chlorophenyl)boronic acid is set to increase, paving the way for future innovations in chemistry and medicine.
References
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 6.
- Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23005378, (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Retrieved from [Link]
- Kumar, A., et al. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(30), 21875-21884.
- Larraufie, M., et al. (2017). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. ChemRxiv.
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ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... [Image]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]
- Çetinkaya, B., et al. (2016). C(sp2)–C(sp2) and C(acyl)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 40(10), 8831-8839.
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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WIPO Patentscope. (n.d.). 110054642 Preparation method of 4-chlorophenylboronic acid. Retrieved from [Link]
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PubMed. (n.d.). Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020). Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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- Google Patents. (n.d.). US12059409B1 - Pharmaceutical composition for modified release.
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(3-(Benzyloxy)-4-chlorophenyl)boronic acid structure
An In-depth Technical Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Structure, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, boronic acids have emerged as indispensable tools.[1][2] Initially sidelined due to perceived toxicity, this class of compounds has been thoroughly rehabilitated, underscored by the successful development and FDA approval of boronic acid-containing drugs like Bortezomib and Vaborbactam.[1][3] Their stability, ease of synthesis, and versatile reactivity make them prized building blocks for constructing complex molecular architectures.[2][4]
Among the vast array of available boronic acids, (3-(Benzyloxy)-4-chlorophenyl)boronic acid stands out as a particularly useful intermediate. Its substituted phenyl ring offers multiple points for further functionalization, making it a valuable precursor for the synthesis of biaryl compounds—a common motif in pharmaceuticals and advanced materials.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the structure, properties, synthesis, and core applications of this reagent, with a focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Molecular Identity and Physicochemical Properties
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a solid organic compound characterized by a phenyl ring substituted with a boronic acid group, a chlorine atom, and a benzyloxy group. These functional groups dictate its reactivity and physical properties. The benzyloxy group often serves as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group for further modification.
The fundamental identifiers and properties of this compound are summarized below for quick reference by laboratory professionals.
Table 1: Core Properties and Identifiers of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1007170-24-2 | [6][7][8][9][10] |
| IUPAC Name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | [6][11] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [7][10][11] |
| Molecular Weight | 262.5 g/mol | [6][9][10][11] |
| Physical Form | Solid | [7][8] |
| Purity | Typically ≥98% | [6][7][9] |
| Melting Point | 92 - 102 °C | |
| Storage Conditions | Inert atmosphere, 2-8°C | [7][8][10] |
| Canonical SMILES | OB(O)C1=CC=C(Cl)C(OCC2=CC=CC=C2)=C1 | [6] |
| InChI Key | ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | [6][7][9] |
Synthesis Pathway: A Representative Protocol
Arylboronic acids are typically synthesized through two primary routes: the reaction of an organometallic reagent (like a Grignard or organolithium compound) with a trialkyl borate, or the palladium-catalyzed borylation of an aryl halide with a diboron reagent. For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a logical and common approach involves the borylation of a corresponding aryl halide.
The following diagram and protocol outline a representative synthesis from 1-(benzyloxy)-2-chloro-4-bromobenzene. This precursor is chosen because the carbon-bromine bond is significantly more reactive towards palladium-catalyzed borylation than the carbon-chlorine bond, allowing for selective reaction at the desired position.
Caption: Proposed synthesis workflow for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Experimental Protocol: Synthesis via Miyaura Borylation
Causality: This protocol leverages the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions to selectively install the boron moiety. The use of bis(pinacolato)diboron forms a stable boronate ester intermediate, which is then hydrolyzed to the desired boronic acid.
-
Reaction Setup :
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-(benzyloxy)-2-chloro-4-bromobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv), to the flask.
-
Add anhydrous 1,4-dioxane via syringe to the flask to a concentration of approximately 0.5 M with respect to the aryl halide.
-
-
Reaction Execution :
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude boronate ester.
-
Dissolve the crude ester in a 10:1 mixture of acetone and water. Add hydrochloric acid (2 M) until the solution is acidic (pH ~2).
-
Stir vigorously at room temperature for 4-6 hours to hydrolyze the ester.
-
Remove the acetone under reduced pressure. The aqueous layer will contain the precipitated product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[4][12] This Nobel Prize-winning, palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and substituted styrene compounds.[5][13][14] Its reliability, mild conditions, and tolerance for a wide variety of functional groups have made it a cornerstone of modern drug discovery and materials science.[15]
The Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.[5][13]
-
Transmetalation : The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻, transfers its aryl group (Ar²) to the palladium center, displacing the halide.[5][12]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol details a general procedure for coupling (3-(Benzyloxy)-4-chlorophenyl)boronic acid with an aryl bromide.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Materials :
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 equiv, 2 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃) (2.5 equiv)
-
Solvent (e.g., 1,4-dioxane or a toluene/ethanol/water mixture)
-
Standard glassware, magnetic stirrer, heating mantle, and inert gas supply.
-
-
Reaction Setup :
-
In a round-bottom flask, combine the aryl halide, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, and the palladium catalyst.
-
Add a magnetic stir bar.
-
Seal the flask with a septum, then evacuate and backfill with nitrogen or argon.
-
-
Reaction Execution :
-
Add the anhydrous solvent, followed by the aqueous base solution, via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction for completion (typically 2-12 hours) using an appropriate analytical technique like TLC or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired biaryl compound.
-
Safety and Handling
As with any laboratory chemical, proper handling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is essential for ensuring safety. The compound is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Hazard Type | GHS Pictogram | Hazard Statement(s) | Source(s) |
| Acute Toxicity | GHS07 (Harmful/Irritant) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [6][7][17] |
| Irritation | GHS07 (Harmful/Irritant) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][18] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[6][18]
-
Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][18]
-
Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7][10]
-
Spills : In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable container for disposal.[18]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction make it a reliable tool for the construction of complex biaryl systems. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and application protocols is key to leveraging its full potential in the rapid and efficient development of novel molecules. By following established, safety-conscious procedures, scientists can effectively utilize this reagent to advance their research objectives.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235. Published online 2020 Jul 17. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Retrieved January 11, 2026, from [Link]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
3-Benzyloxy-4-chlorophenylboronic Acid | 1007170-24-2. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega. Available at: [Link]
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2021). Acta Pharmaceutica Sinica B. Available at: [Link]
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The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. (2021). Chemical Communications. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. (2022). ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2019). Molecules. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. Available at: [Link]
-
Biphenylenes. Part XXV. 2-Benzoylbiphenylenes and the synthesis of biphenylene-2-boronic and 2,6-(or 2,7-)diboronic acid. (1969). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 11, 2026, from [Link]
-
4-benzyloxy-3-chlorophenylboronic acid (C13H12BClO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. (2020). Catalysts. Available at: [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 11, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. Retrieved January 11, 2026, from [Link]
- Synthetic method of p-chlorophenylboronic acid. (2020). Google Patents.
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A Technical Guide to (4-chloro-3-(phenylmethoxy)phenyl)boronic acid: Synthesis, Application, and Mechanistic Insights for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have emerged as indispensable tools in contemporary organic synthesis, largely due to their versatility, stability, and relatively low toxicity.[1] Their prominence is particularly evident in the realm of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds.[2][3] This reaction's tolerance of a wide array of functional groups has made it a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] Within the vast family of boronic acids, substituted phenylboronic acids are of particular interest as they serve as key building blocks for biaryl and heteroaryl structures, motifs frequently encountered in medicinally relevant compounds.[4] This guide provides an in-depth technical overview of a specific, functionally rich building block: (3-(Benzyloxy)-4-chlorophenyl)boronic acid, with its IUPAC name being (4-chloro-3-(phenylmethoxy)phenyl)boronic acid.[5] We will delve into its synthesis, physicochemical properties, and a detailed exploration of its application in the Suzuki-Miyaura coupling, providing field-proven insights for researchers in drug discovery and development.
Compound Profile: (4-chloro-3-(phenylmethoxy)phenyl)boronic acid
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a white to off-white solid at room temperature.[6] Its structure features a phenylboronic acid scaffold substituted with a chloro group and a benzyloxy group. These substituents impart distinct electronic and steric properties that influence its reactivity and potential applications.
| Property | Value | Source |
| IUPAC Name | (4-chloro-3-(phenylmethoxy)phenyl)boronic acid | [5] |
| Synonyms | (3-(Benzyloxy)-4-chlorophenyl)boronic acid, 3-Benzyloxy-4-chlorophenylboronic acid | [5] |
| CAS Number | 1007170-24-2 | [5] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [5] |
| Molecular Weight | 262.50 g/mol | [5] |
| Physical Form | Solid | [6] |
| Purity (typical) | ≥98% | [7][8] |
The benzyloxy group, a bulky and electron-donating substituent, can influence the steric hindrance around the boronic acid moiety and modulate the electron density of the phenyl ring. The chloro group, being electron-withdrawing, also plays a crucial role in the electronic nature of the molecule. This unique combination of substituents makes it a valuable intermediate for accessing a diverse range of complex molecular architectures.
Synthesis of (4-chloro-3-(phenylmethoxy)phenyl)boronic acid: A Representative Protocol
While a specific, dedicated synthesis of (4-chloro-3-(phenylmethoxy)phenyl)boronic acid is not extensively documented in publicly available literature, a robust and widely adopted method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[9] Below is a representative, field-proven protocol that can be adapted for the synthesis of the title compound, starting from the corresponding aryl bromide.
Experimental Protocol: Synthesis
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 1-bromo-4-chloro-3-(phenylmethoxy)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation and Hydrolysis
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude boronic acid.
-
Purification of boronic acids can be challenging due to the potential for dehydration to form boroxines (cyclic trimers). Recrystallization from a suitable solvent system (e.g., water, or an organic solvent mixture like ethyl acetate/hexanes) is a common and effective purification method.[6] Alternatively, forming a diethanolamine adduct can facilitate purification through crystallization.[10]
Caption: Synthetic workflow for (4-chloro-3-(phenylmethoxy)phenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[3] This reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, making it invaluable for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[4][11]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (R¹-X) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise in Practice: The Role of Substituents
The electronic and steric nature of the substituents on both the boronic acid and the aryl halide can significantly impact the efficiency of the Suzuki-Miyaura coupling.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. Conversely, electron-donating groups on the boronic acid can enhance the rate of transmetalation. In the case of (4-chloro-3-(phenylmethoxy)phenyl)boronic acid, the electron-withdrawing chloro group and the electron-donating benzyloxy group create a nuanced electronic profile that can be strategically exploited.
-
Steric Effects: Steric hindrance, particularly at the ortho positions of either coupling partner, can impede both the oxidative addition and reductive elimination steps.[12][13] The bulky benzyloxy group in the meta position to the boronic acid in our title compound is less likely to cause significant steric hindrance, making it a favorable substrate for coupling with a variety of aryl halides.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general and robust method for the Suzuki-Miyaura coupling of (4-chloro-3-(phenylmethoxy)phenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
(4-chloro-3-(phenylmethoxy)phenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a more advanced ligand like SPhos or XPhos for challenging couplings.
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in a 4:1 to 10:1 ratio)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add (4-chloro-3-(phenylmethoxy)phenyl)boronic acid, the aryl bromide, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel with a septum or cap and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously at the desired temperature (typically 80-120 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
The Role in Drug Discovery and Development
The ability to readily synthesize complex biaryl structures using building blocks like (4-chloro-3-(phenylmethoxy)phenyl)boronic acid is of paramount importance in drug discovery.[4] The biaryl motif is a privileged scaffold found in numerous approved drugs across various therapeutic areas. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element interacting with biological targets. The chloro substituent can enhance metabolic stability or participate in halogen bonding interactions with protein targets. The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies, a critical step in the lead optimization phase of drug development.
Conclusion
(4-chloro-3-(phenylmethoxy)phenyl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly biaryl compounds, through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Understanding its synthesis, physicochemical properties, and the mechanistic nuances of its application in C-C bond formation is crucial for researchers in both academic and industrial settings. The strategic incorporation of its unique substituent pattern provides a powerful tool for medicinal chemists to explore novel chemical space in the quest for new and effective therapeutics. This guide serves as a foundational resource to empower scientists to effectively utilize this important synthetic intermediate in their research endeavors.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid. PubChem. Retrieved from [Link]
- Gurupadaswamy, H. D., Ranganatha, V. L., Ramu, R., Patil, S. M., & Khanum, S. A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
-
The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). RSC Chemical Biology.
- Molander, G. A., & Elia, M. D. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(24), 9198–9202.
-
A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
- Silva, F., et al. (2019).
-
Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid. PubChem. Retrieved from [Link]
-
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
-
Two alternative routes towards the synthesis of biaryls 3a–c. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate. Retrieved from [Link]
- Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022).
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
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A Comprehensive Technical Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a versatile synthetic building block with significant applications in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a boronic acid moiety, a chloro substituent, and a benzyloxy group, makes it a valuable reagent for introducing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical identifiers, properties, and a detailed protocol for its application in Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic organic chemistry.
Core Identifiers and Synonyms
Precise identification of chemical compounds is paramount for reproducible research and safety. The following table summarizes the key identifiers and common synonyms for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
| Identifier Type | Value |
| CAS Number | 1007170-24-2[1][2][3][4][5] |
| PubChem CID | 23005378[1] |
| IUPAC Name | (4-chloro-3-(phenylmethoxy)phenyl)boronic acid[1] |
| Synonyms | 3-Benzyloxy-4-chlorophenylboronic acid[2][3], Boronic acid, B-[4-chloro-3-(phenylmethoxy)phenyl]-[1] |
| Molecular Formula | C13H12BClO3[1][3] |
| Molecular Weight | 262.50 g/mol [1][3] |
| InChI | InChI=1S/C13H12BClO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2[1][2][4] |
| InChIKey | ZTFFXVLPGHNNKQ-UHFFFAOYSA-N[1][2][4][5] |
| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2)(O)O[1] |
| MDL Number | MFCD08701723[4] |
Physicochemical and Safety Data
Understanding the physical and chemical properties, along with the associated hazards, is crucial for the safe handling and effective use of any chemical reagent.
| Property | Value |
| Physical Form | Solid[2] |
| Purity | Typically ≥98%[2][4][5] |
| Storage Temperature | 2-8°C, under an inert atmosphere[2][3] |
Safety Information:
-
Signal Word: Warning[2]
-
Pictogram: GHS07 (Exclamation mark)[2]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[2]. H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4].
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501[2].
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[6][7][8] Boronic acids, such as (3-(Benzyloxy)-4-chlorophenyl)boronic acid, are key coupling partners in these reactions, enabling the synthesis of complex biaryl and other conjugated systems. These structural motifs are prevalent in many pharmaceuticals, agrochemicals, and organic electronic materials. The benzyloxy and chloro substituents on the phenyl ring of this particular boronic acid offer handles for further functionalization, making it a strategic choice in multi-step syntheses.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[8][9][10] The cycle consists of three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8][9][10]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
Triphenylphosphine (PPh3) (0.08 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Inert Atmosphere: Seal the flask with a septum, and purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives are not just synthetic intermediates; they are also found in a growing number of approved drugs and clinical candidates.[11] The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[11] The ability to fine-tune the electronics and sterics of the aryl ring attached to the boronic acid, as is possible with (3-(Benzyloxy)-4-chlorophenyl)boronic acid, is a key strategy in the design of new therapeutic agents.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable and versatile reagent in modern organic synthesis. Its well-defined chemical identity, coupled with its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, makes it an important tool for researchers in drug discovery and materials science. A thorough understanding of its properties, safe handling procedures, and reaction protocols is essential for its effective application in the laboratory.
References
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 3-Benzyloxy-4-chlorophenylboronic Acid. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Drug Discovery News. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
Nuno Ricardo Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Sources
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An In-depth Technical Guide to the Characterization of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Modern Drug Discovery
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a bespoke building block of significant interest in the landscape of pharmaceutical research and development. Its unique trifunctional nature, featuring a boronic acid moiety, a chloro-substituent, and a benzyloxy group, presents a versatile scaffold for the synthesis of complex organic molecules. Boronic acids, in general, are crucial intermediates in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the benzyloxy and chloro groups on the phenyl ring allows for further functionalization and modulation of the electronic and steric properties of potential drug candidates, making this particular boronic acid a valuable asset in the medicinal chemist's toolbox. This guide provides a comprehensive overview of the expected characterization data for this compound, offering insights into the analytical techniques and the scientific rationale behind them.
Physicochemical Properties
A foundational understanding of a compound's basic properties is paramount before delving into more complex characterization. The table below summarizes the key physicochemical identifiers for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | Fluorochem |
| Molecular Formula | C₁₃H₁₂BClO₃ | PubChem[1] |
| Molecular Weight | 262.50 g/mol | PubChem[1] |
| IUPAC Name | [3-(Benzyloxy)-4-chlorophenyl]boronic acid | Fluorochem |
| Purity | Typically ≥98% | Fluorochem |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, methanol, and ethyl acetate | General knowledge |
Predicted Spectroscopic and Analytical Data
Due to the specialized nature of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, publicly available experimental spectra are scarce. However, based on the known effects of its constituent functional groups and data from analogous compounds, we can predict the expected analytical data with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, ¹H, ¹³C, and ¹¹B NMR would be the primary techniques employed.
¹H NMR (Proton NMR): The Fingerprint of the Molecule
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| B(OH)₂ | 8.0 - 8.5 | broad singlet | 2H | The acidic protons of the boronic acid group are typically deshielded and often appear as a broad signal that can exchange with D₂O. |
| Aromatic (phenylboronic acid ring) | 7.3 - 7.8 | multiplet | 3H | The protons on the substituted phenyl ring will be influenced by the electron-withdrawing chlorine and the electron-donating, but also anisotropic, benzyloxy group, leading to a complex splitting pattern in this region. |
| Aromatic (benzyloxy phenyl ring) | 7.2 - 7.5 | multiplet | 5H | The five protons of the unsubstituted benzyl group will appear as a multiplet in the aromatic region. |
| -OCH₂- | 5.1 - 5.3 | singlet | 2H | The benzylic methylene protons are adjacent to an oxygen atom and a phenyl ring, resulting in a characteristic downfield shift. |
¹³C NMR (Carbon-13 NMR): Mapping the Carbon Skeleton
¹³C NMR provides information about the different carbon environments in the molecule.
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-B | 130 - 135 | The carbon atom directly attached to the boron is typically observed in this region, though the signal can sometimes be broad due to quadrupolar relaxation of the boron nucleus. |
| Aromatic (phenylboronic acid ring) | 115 - 160 | The chemical shifts of the carbons in the substituted phenyl ring are influenced by the substituents. The carbon bearing the benzyloxy group will be shifted downfield, while the carbon bearing the chlorine will also be downfield. |
| Aromatic (benzyloxy phenyl ring) | 127 - 137 | The carbons of the unsubstituted benzyl group will appear in the typical aromatic region. |
| -OCH₂- | 69 - 72 | The benzylic methylene carbon is shifted downfield due to its attachment to the electronegative oxygen atom. |
¹¹B NMR (Boron-11 NMR): A Direct Probe of the Boron Environment
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.
| Boron Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| B(OH)₂ | +28 to +32 | The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The signal is typically broad. |
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis is predicated on a well-defined experimental protocol.
-
Sample Preparation: Dissolve approximately 5-10 mg of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve the compound and the presence of a residual water peak which can be used for calibration.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition Parameters:
-
¹H NMR: Acquire a standard one-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹¹B NMR: A one-pulse experiment without proton decoupling is often sufficient. A broad spectral width should be used to ensure the signal is captured.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide structural information through fragmentation analysis.
Expected Mass Spectrum Data
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 263.0646 | The protonated molecular ion is often observed in soft ionization techniques like Electrospray Ionization (ESI). The value is calculated for the most abundant isotopes (¹¹B, ³⁵Cl). |
| [M]⁺ | 262.0568 | The molecular ion may be observed, particularly with techniques like Electron Ionization (EI). |
| [M-H₂O]⁺ | 244.0463 | Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway. |
| [M-B(OH)₂]⁺ | 217.0424 | Cleavage of the C-B bond is a characteristic fragmentation for phenylboronic acids. |
| [C₇H₇]⁺ | 91.0548 | The tropylium ion is a very stable fragment and is characteristic of compounds containing a benzyl group. |
Isotopic Pattern: A key feature in the mass spectrum of this compound will be the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in a characteristic M and M+2 pattern for all chlorine-containing fragments, providing a definitive confirmation of the presence of chlorine in the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization Technique: Electrospray Ionization (ESI) is a common and effective technique for polar molecules like boronic acids. Atmospheric Pressure Chemical Ionization (APCI) could also be employed.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property that is highly sensitive to impurities. A sharp melting point range is indicative of a high degree of purity.
Estimated Melting Point
Based on the melting points of structurally related compounds, the melting point of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is estimated to be in the range of 150 - 170 °C . For comparison, the melting point of 4-chlorophenylboronic acid is reported to be in the range of 285-290 °C. The presence of the larger, more flexible benzyloxy group is expected to disrupt the crystal lattice packing compared to the simpler chloro-substituted analog, leading to a lower melting point.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting point range.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Caption: A flowchart illustrating the key stages in the synthesis, purification, and characterization of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Conclusion: A Self-Validating Approach to Characterization
The comprehensive characterization of (3-(Benzyloxy)-4-chlorophenyl)boronic acid relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The predicted NMR spectra offer a detailed map of the proton and carbon framework, while mass spectrometry confirms the molecular weight and elemental composition. The melting point serves as a crucial and straightforward indicator of purity. For researchers in drug discovery, a thorough understanding and application of these characterization methods are essential for ensuring the quality and identity of such a pivotal synthetic building block, thereby underpinning the reliability and reproducibility of their scientific endeavors.
References
-
PubChem. Compound Summary for CID 23005378, (3-(Benzyloxy)-4-chlorophenyl)boronic acid. [Link]
Sources
An In-depth Technical Guide to the Melting Point of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the melting point of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a crucial physical property for its application in research and development. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure the accurate and reliable determination and interpretation of this parameter.
Introduction and Physicochemical Properties
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is an organoboron compound extensively utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility as a building block in the synthesis of complex organic molecules, including pharmaceuticals, necessitates a thorough understanding of its physical and chemical properties.
A critical parameter for assessing the purity and stability of this solid reagent is its melting point. However, the determination of an accurate melting point for boronic acids is not always straightforward due to their inherent chemical nature.
Chemical Structure and Identifiers:
-
IUPAC Name: (3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Molecular Formula: C₁₃H₁₂BClO₃
-
Molecular Weight: 262.50 g/mol
-
CAS Number: 1007170-24-2 is the most consistently referenced CAS number for this compound[1][2][3][4]. An alternative CAS number, 850568-35-3, is also encountered in some supplier databases but appears less frequently. For the purpose of this guide, 1007170-24-2 will be considered the primary identifier.
The Critical Influence of Dehydration on Boronic Acid Melting Points
A key consideration when determining the melting point of boronic acids is their propensity to undergo dehydration upon heating to form cyclic anhydrides known as boroxines[5][6][7][8]. This transformation significantly impacts the observed melting point and is a frequent source of discrepancies in reported values.
The dehydration process involves the condensation of three molecules of the boronic acid to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.
Diagram of Boroxine Formation:
Caption: Dehydration of boronic acid to boroxine upon heating.
This dehydration can result in:
-
Melting point depression: The presence of the boroxine as an impurity in the unmelted boronic acid can lower the melting point.
-
A broad melting range: The melting process may occur over a wide temperature range as the dehydration and melting processes overlap.
-
An observed "melting point" that is actually that of the boroxine: If the dehydration is rapid and complete before melting, the observed value will be the melting point of the anhydride, not the original acid.
Therefore, the heating rate during melting point determination is a critical experimental parameter. A rapid heating rate may not provide sufficient time for dehydration to occur, potentially yielding a melting point closer to that of the pure boronic acid. Conversely, a slow heating rate allows for more complete conversion to the boroxine.
Reported Melting Point Ranges
Commercial suppliers of (3-(Benzyloxy)-4-chlorophenyl)boronic acid report various melting point ranges. This variation is likely attributable to differences in purity, crystalline form, and the analytical method used for determination, including the heating rate.
| Supplier/Source | Reported Melting Point (°C) |
| Supplier A (abcr) | 178.0 - 182.0 |
| Supplier B (Combi-Blocks) | 170 - 190 |
| Supplier C (Aaron Chemicals) | 178 - 182 |
This data highlights a general consensus for the melting point to be in the range of 170-190 °C . The broader range reported by some suppliers may be a more accurate reflection of the behavior of this compound upon heating, accounting for the potential for dehydration.
Standardized Protocol for Accurate Melting Point Determination
To obtain a reliable and reproducible melting point for (3-(Benzyloxy)-4-chlorophenyl)boronic acid, the following protocol is recommended. This method is designed to minimize the impact of dehydration and provide a clear indication of the sample's purity.
Apparatus:
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form to ensure uniform heat transfer. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.
-
-
Rapid Initial Determination:
-
Place the capillary tube in the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/minute).
-
Record the approximate temperature at which the sample melts. This provides a preliminary range and saves time in subsequent, more accurate measurements.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid determination.
-
Insert a new capillary tube with a fresh sample.
-
Heat the sample to about 15 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/minute. A slow heating rate is crucial for accurately observing the melting transition.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid crystal melts (T₂).
-
The melting point range is reported as T₁ - T₂.
-
-
Repeatability:
-
Repeat the accurate determination at least twice with fresh samples to ensure the results are consistent.
-
Workflow for Melting Point Determination:
Caption: Standardized workflow for accurate melting point determination.
Interpretation of Results
-
A sharp melting range (e.g., 0.5-1.5 °C) is indicative of a highly pure sample.
-
A broad melting range (e.g., > 3 °C) can suggest the presence of impurities or the occurrence of dehydration to the boroxine during the measurement. If a broad range is consistently observed even with a slow heating rate, it is likely characteristic of the compound's thermal behavior.
-
Decomposition: If the sample darkens or changes color before melting, this should be noted as the decomposition point.
Given the nature of boronic acids, observing a melting range of 2-4 °C for (3-(Benzyloxy)-4-chlorophenyl)boronic acid should not be considered unusual and may reflect the concurrent processes of dehydration and melting.
Conclusion
The melting point of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is a key analytical parameter that is highly influenced by the compound's tendency to form its cyclic anhydride, a boroxine, upon heating. The reported melting point generally falls within the 170-190 °C range. For accurate and reproducible results, a standardized protocol with a slow heating rate is essential. Researchers and drug development professionals should be aware that a broader melting range for this class of compounds is not necessarily indicative of impurity but can be an inherent characteristic of their thermal behavior.
References
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 3-Benzyloxy-4-chlorophenylboronic Acid. [Link]
-
Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4377–4386. [Link]
-
Öz, G., et al. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]
-
Wikipedia. Boric acid. [Link]
- Hall, D. G. (Ed.). (2011).
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-100). Wiley-VCH.
-
Wikipedia. Boronic acid. [Link]
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378. [Link]
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solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a key intermediate in pharmaceutical research and drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of chemical solubility, draws rational analogies from structurally related compounds, and presents a robust, field-proven experimental protocol for determining solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists, offering both the theoretical framework and practical methodology required to effectively handle and utilize this compound in a laboratory setting.
Introduction: The Critical Role of Solubility in Drug Development
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry.[1] Their utility in robust carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, is well-established for building complex molecular architectures common in active pharmaceutical ingredients (APIs).[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs, acting as a reversible covalent inhibitor of serine proteases.[2]
The successful transition of a compound like (3-(Benzyloxy)-4-chlorophenyl)boronic acid from a laboratory reagent to a scalable intermediate hinges on a thorough understanding of its physicochemical properties, chief among them being solubility. Solubility data is paramount for:
-
Reaction Optimization: Selecting an appropriate solvent system that ensures all reactants remain in solution is crucial for achieving optimal reaction kinetics, yield, and purity.
-
Purification and Crystallization: Knowledge of solubility across different solvents and temperatures is essential for developing effective crystallization and purification protocols.
-
Formulation Development: For boronic acids that are themselves drug candidates, solubility in various pharmaceutically acceptable solvents dictates the potential for developing stable and bioavailable dosage forms.[3]
-
Analytical Method Development: Preparing stock solutions and calibration standards for methods like HPLC or UPLC requires accurate solubility information.
This guide will delve into the structural aspects of (3-(Benzyloxy)-4-chlorophenyl)boronic acid to predict its solubility behavior and provide a detailed, self-validating protocol for its empirical determination.
Physicochemical Profile of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Understanding the molecular structure is the first step in predicting its interactions with various solvents. The key properties of the target compound are summarized below.
| Property | Value | Source |
| Chemical Name | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | - |
| CAS Number | 1007170-24-2 | [4] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [4][5] |
| Molecular Weight | 262.50 g/mol | [4][5] |
| Appearance | Solid, white to off-white powder | [4] |
| Purity | Typically ≥98% | [4][6] |
| SMILES | OB(O)C1=CC=C(Cl)C(OCC2=CC=CC=C2)=C1 | [7] |
Structural Analysis and Expected Solubility Implications:
The solubility of this molecule is a complex interplay of its three primary structural components:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, THF). However, boronic acids are susceptible to intermolecular dehydration, especially upon heating, to form a cyclic anhydride known as a boroxine. Boroxines are significantly less polar than their corresponding acids, and this equilibrium can complicate solubility assessments.[3]
-
The Chlorophenyl Ring: The aromatic ring is nonpolar, favoring solubility in solvents with aromatic character (e.g., toluene) or those with low polarity. The chlorine atom is an electron-withdrawing group that adds to the molecule's overall lipophilicity.
-
The Benzyloxy Group (-OCH₂Ph): This is a large, bulky, and predominantly nonpolar group. It significantly increases the molecule's lipophilic character and surface area, which is expected to enhance solubility in moderately polar to nonpolar organic solvents (e.g., ethers, chlorinated solvents) and decrease solubility in highly polar solvents like water. The ether linkage provides a hydrogen bond acceptor site.
Solubility Profile of Analogous Compounds: A Starting Point
While specific data for (3-(Benzyloxy)-4-chlorophenyl)boronic acid is scarce, the solubility of its parent compound, phenylboronic acid, provides a useful, albeit qualitative, baseline.
| Solvent Class | Examples | Solubility of Phenylboronic Acid | Reference |
| Ethers | Diethyl ether, THF | High | [1][8][9] |
| Ketones | Acetone | High | [1][8][9] |
| Chlorinated | Chloroform | Moderate | [1][8][9] |
| Hydrocarbons | Heptane, Cyclohexane | Very Low | [1][8][9] |
| Water | - | Low (~10 g/L at 20°C) | [10] |
Expert Prediction for (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Compared to phenylboronic acid, the addition of the large, lipophilic benzyloxy group is expected to increase solubility in solvents like THF, Dichloromethane, and Toluene, while likely decreasing its solubility in water. The overall polarity is lower than the parent phenylboronic acid.
Experimental Protocol for Quantitative Solubility Determination
The following is a robust, gravimetric method for determining the equilibrium solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This protocol is designed to be self-validating by ensuring that equilibrium is reached and that only the dissolved solid is quantified.
Objective
To determine the equilibrium solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials & Equipment
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (purity ≥98%)
-
HPLC-grade organic solvents (see Table 3 for recommendations)
-
4 mL glass vials with PTFE-lined screw caps
-
Micro-spatula and magnetic stir bars
-
Analytical balance (readable to 0.1 mg)
-
Thermostatically controlled shaker or orbital incubator set to 25 °C
-
Centrifuge with appropriate vial adapters
-
Calibrated pipettes
-
Vacuum oven or nitrogen blow-down evaporator
-
1 mL syringes and 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
Recommended Solvents for Screening
| Solvent Class | Recommended Solvent | Rationale |
| Protic Polar | Methanol, Isopropanol | Interaction with H-bond donor/acceptor sites. |
| Aprotic Polar | Acetone, Acetonitrile (ACN) | Dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Solvates the nonpolar benzyloxy group well. |
| Chlorinated | Dichloromethane (DCM) | Good solvent for moderately polar compounds. |
| Aromatic | Toluene | π-π stacking interactions with aromatic rings. |
| Amide | Dimethylformamide (DMF) | Strong polar aprotic solvent, often a "last resort". |
| Hydrocarbon | Heptane | Establishes a baseline for nonpolar solubility. |
Step-by-Step Methodology
-
Preparation of Slurries: a. Tare a 4 mL glass vial on the analytical balance. b. Add approximately 50-100 mg of (3-(Benzyloxy)-4-chlorophenyl)boronic acid to the vial and record the exact mass. c. Add a magnetic stir bar. d. Add 2.0 mL of the selected solvent to the vial. e. Securely cap the vial. f. Repeat for each solvent, preparing each in triplicate for statistical validity.
-
Equilibration: a. Place the vials in the thermostatically controlled shaker set to 25 °C. b. Agitate the slurries at a consistent speed (e.g., 250 rpm) for 24 hours. Causality: A 24-hour period is typically sufficient for most organic compounds to reach equilibrium. A kinetic study (sampling at 4, 8, 12, and 24 hours) can be performed to definitively establish the time to equilibrium. c. After 24 hours, visually inspect each vial to ensure a visible excess of undissolved solid remains. This is a critical self-validation step to confirm the solution is saturated.
-
Sample Separation: a. Remove vials from the shaker and let them stand for 1 hour at the same controlled temperature to allow the bulk of the solid to settle. b. Centrifuge the vials at 5000 rpm for 15 minutes to pellet the remaining fine solid particles.
-
Aliquot Collection and Analysis: a. Tare a clean, dry 4 mL vial (the "evaporation vial") and record its mass. b. Carefully withdraw 1.0 mL of the clear supernatant using a calibrated pipette, ensuring not to disturb the solid pellet. For volatile solvents, a syringe filtration step into the evaporation vial is recommended to remove any remaining particulates. c. Transfer the 1.0 mL aliquot to the tared evaporation vial and record the exact mass of the vial plus the aliquot. d. Place the evaporation vial in a vacuum oven at a low temperature (e.g., 40-50 °C) or use a nitrogen blow-down evaporator until the solvent is completely removed. Causality: Low temperature is used to prevent thermal degradation or dehydration of the boronic acid to its boroxine. e. Once completely dry, place the vial in a desiccator to cool to room temperature. f. Weigh the evaporation vial containing the dry residue.
-
Calculation: a. Mass of dissolved solid (m_solid): (Mass of vial + residue) - (Mass of empty vial) b. Volume of aliquot (V_aliquot): 1.0 mL c. Solubility (mg/mL): m_solid (in mg) / V_aliquot (in mL) d. Average the results from the triplicate samples for each solvent.
Experimental Workflow Diagram
Caption: Gravimetric method workflow for solubility determination.
Data Presentation
The experimentally determined solubility data should be compiled into a clear, comparative table.
Table 4: Quantitative Solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|
| Methanol | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Isopropanol | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Acetone | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Acetonitrile | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Tetrahydrofuran | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Dichloromethane | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Toluene | [Experimental Data] | [Calculated Data] | [e.g., Colorless solution] |
| Heptane | [Experimental Data] | [Calculated Data] | [e.g., Very low solubility] |
Conclusion
References
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 4-benzyloxy-3-chlorophenylboronic acid. University of Luxembourg. [Link]
-
Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.
-
Dąbrowski, M., et al. (2017). Solubility of phenylboronic compounds in water. Fluid Phase Equilibria. [Link]
-
ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
-
Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. (2015). PubMed. [Link]
-
Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. (2019). MDPI. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods. [Link]
-
ResearchGate. Solubility of investigated compounds in water. [Link]
-
Tondi, D., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
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An In-depth Technical Guide to the Stability and Storage of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Introduction
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a vital building block in modern synthetic and medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures. The integrity of this reagent is paramount to achieving reproducible and high-yielding synthetic outcomes. However, like many organoboron compounds, its stability can be compromised under various conditions, leading to the formation of impurities that can impede reactivity and complicate purification. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and analytical methodologies for assessing the integrity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, grounded in the principles of organoboron chemistry.
Physicochemical Properties
A foundational understanding of the physicochemical properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [1][4] |
| Molecular Weight | 262.5 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1][2][3] |
| Storage Temperature | 2-8°C | [1] |
Recommended Storage and Handling Conditions
The primary goal of proper storage is to mitigate the key degradation pathways: hydrolysis (protodeboronation), oxidation, and boroxine formation.
Optimal Storage Protocol:
-
Temperature: Store at 2-8°C. Refrigeration slows down the rate of potential degradation reactions.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent both oxidation and hydrolysis from atmospheric moisture.[1]
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Handling: When in use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the solid quickly in a dry, inert atmosphere glovebox or glove bag if possible. For routine use, weighing out in a well-ventilated fume hood is acceptable, but prolonged exposure to the atmosphere should be avoided.
Stability Profile and Key Degradation Pathways
The stability of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is influenced by the electronic effects of its substituents. The benzyloxy group is generally considered electron-donating through resonance, while the chloro group is electron-withdrawing via induction. This substitution pattern affects the Lewis acidity of the boron center and the susceptibility of the C-B bond to cleavage.
Protodeboronation (Hydrolysis)
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom. This is a common degradation pathway for arylboronic acids, especially under basic or acidic conditions.[5][6] The presence of water is a key factor in this process. For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, this would result in the formation of 2-chloro-5-benzyloxybenzene.
The reaction is pH-dependent, with increased rates often observed at both low and high pH.[5][7] Electron-withdrawing groups can enhance the rate of base-catalyzed protodeboronation by stabilizing a transient aryl anion intermediate.[5][7]
Caption: Protodeboronation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Oxidation
Arylboronic acids are susceptible to oxidation, which converts the boronic acid group into a hydroxyl group, yielding a phenol.[1][8][9] For the title compound, this would produce 3-(benzyloxy)-4-chlorophenol. This process can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or under basic conditions.[8] The use of an inert atmosphere for storage and handling is the most effective preventative measure. Electron-donating groups can make the aryl ring more susceptible to oxidation.
Caption: Oxidative degradation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Boroxine Formation
Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[10][11][12][13] This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the concentration of water.[10][12] In the solid state, especially if not stored under anhydrous conditions, a significant portion of the material may exist as the boroxine. Electron-donating groups on the aryl ring have been shown to favor boroxine formation.[10][14] While boroxines are generally competent reagents in Suzuki-Miyaura couplings (as they can hydrolyze back to the monomeric boronic acid in situ), their formation can affect the precise stoichiometry of reactions if not accounted for.
Caption: Reversible formation of boroxine from the boronic acid.
Impact of Instability on Reactivity in Suzuki-Miyaura Coupling
The degradation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid can have a significant negative impact on its performance in Suzuki-Miyaura cross-coupling reactions.
-
Protodeboronation: This leads to the formation of an inactive arene, effectively reducing the concentration of the active coupling partner and resulting in lower yields of the desired biaryl product.
-
Oxidation: The formation of the corresponding phenol introduces a nucleophilic impurity that can potentially compete in side reactions or complicate product purification.
-
Boroxine Formation: While often reversible in situ, the presence of boroxine can lead to inaccurate quantification of the boronic acid, affecting the stoichiometry of the reaction and potentially leading to incomplete conversion or the formation of homocoupled byproducts.
For these reasons, ensuring the purity and stability of the boronic acid starting material is a critical first step in any synthetic campaign.
Experimental Protocols for Stability Assessment
To ensure the quality of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, particularly for use in sensitive applications like drug development, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol is adapted from ICH Q1A(R2) guidelines.[4][15]
Objective: To identify the degradation products of (3-(Benzyloxy)-4-chlorophenyl)boronic acid under various stress conditions.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
HPLC grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
A calibrated HPLC or UPLC system with a UV detector (e.g., PDA) and preferably coupled to a mass spectrometer (LC-MS).
-
A photostability chamber and a temperature-controlled oven.
Procedure:
-
Sample Preparation: Prepare a stock solution of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Store the solid compound in an oven at 70°C for 48 hours.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. A reverse-phase C18 column is a common starting point.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Use the mass spectrometry data to propose structures for the major degradants.
-
Caption: Workflow for a forced degradation study of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Safety Precautions
As with any chemical reagent, proper safety precautions must be observed when handling (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable synthetic intermediate whose utility is directly linked to its stability. By understanding and mitigating the primary degradation pathways of protodeboronation, oxidation, and boroxine formation through proper storage and handling, researchers can ensure the integrity of the reagent, leading to more reliable and reproducible synthetic outcomes. The implementation of analytical protocols to assess stability, such as forced degradation studies, is a critical component of quality control in research and drug development.
References
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2026, August 5).
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2026, August 10). Retrieved January 11, 2026, from [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
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Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022, May 26). MDPI. Retrieved January 11, 2026, from [Link]
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. (2019, October 25). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Boroxine - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, January 22). Wiley Online Library. Retrieved January 11, 2026, from [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017, August 21). American Chemical Society Publications. Retrieved January 11, 2026, from [Link]
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). Retrieved January 11, 2026, from [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). LJMU Research Online. Retrieved January 11, 2026, from [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). American Chemical Society Publications. Retrieved January 11, 2026, from [Link]
-
Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. (2026, November 19). National Institutes of Health (NIH). Retrieved January 11, 2026, from [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013, May 2). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. (2022, May 3). PubMed. Retrieved January 11, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 11, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, November 5). ResolveMass. Retrieved January 11, 2026, from [Link]
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synthesis route for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
An In-depth Technical Guide to the Synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Introduction
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. The presence of the benzyloxy and chloro substituents on the phenylboronic acid moiety offers unique electronic and steric properties, making it a versatile reagent for the synthesis of targeted molecules with potential therapeutic applications.
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to (3-(Benzyloxy)-4-chlorophenyl)boronic acid. The narrative will delve into the causality behind experimental choices, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.
Strategic Approach to the Synthesis
The synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is most effectively achieved through a three-step sequence, commencing with a commercially available starting material. The overall strategy is as follows:
-
Protection of the Hydroxyl Group: The synthesis begins with the protection of the phenolic hydroxyl group of 2-chlorophenol as a benzyl ether. This is a crucial step to prevent the acidic proton of the phenol from interfering with the subsequent organometallic reactions. The Williamson ether synthesis is the method of choice for this transformation due to its high efficiency and mild reaction conditions.[1][2][3]
-
Directed Ortho-Metalation and Borylation: The key step in this synthesis is the regioselective introduction of the boronic acid moiety. This is accomplished through a directed ortho-lithiation of the protected 1-(benzyloxy)-2-chlorobenzene. The benzyloxy group acts as a directed metalation group (DMG), guiding the deprotonation by a strong organolithium base to the position ortho to itself.[4][5] The resulting aryllithium species is then quenched with a trialkyl borate, such as triisopropyl borate, to form a stable boronic ester intermediate.
-
Hydrolysis to the Final Product: The final step involves the hydrolysis of the boronic ester to yield the desired (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This transformation can be achieved under mild acidic or basic conditions, or by using silica gel.[6][7]
The following diagram, rendered in DOT language, illustrates the overall synthetic workflow.
Caption: Overall synthetic workflow for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(Benzyloxy)-2-chlorobenzene
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alcohol and an alkyl halide.[1][2][3] In this step, the phenoxide of 2-chlorophenol, generated in situ by a mild base such as potassium carbonate, acts as a nucleophile and displaces the bromide from benzyl bromide in an SN2 reaction. Acetone is a suitable solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone (10-15 volumes).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash sequentially with 1 M sodium hydroxide solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(benzyloxy)-2-chlorobenzene as a colorless oil.
| Reagent | Molar Ratio | Purpose |
| 2-Chlorophenol | 1.0 | Starting material |
| Benzyl Bromide | 1.1 | Benzylating agent |
| Potassium Carbonate | 2.0 | Base to deprotonate the phenol |
| Acetone | - | Solvent |
Step 2: Synthesis of the Boronic Ester Intermediate via Directed Ortho-Lithiation
Rationale: The benzyloxy group is a potent directed metalation group (DMG) that facilitates the deprotonation of the aromatic ring at the adjacent ortho position by a strong base like n-butyllithium (n-BuLi).[4][5] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, triisopropyl borate, to form the corresponding boronic ester. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium species and its low freezing point.
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 1-(benzyloxy)-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the reaction mixture while maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours. The formation of the aryllithium species may be indicated by a color change.
-
In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 eq.) in anhydrous THF.
-
Slowly add the solution of the aryllithium species to the triisopropyl borate solution at -78 °C via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester. This intermediate is often used in the next step without further purification.
| Reagent | Molar Ratio | Purpose |
| 1-(Benzyloxy)-2-chlorobenzene | 1.0 | Substrate |
| n-Butyllithium (n-BuLi) | 1.1 | Strong base for lithiation |
| Triisopropyl Borate | 1.2 | Boron source |
| Tetrahydrofuran (THF) | - | Anhydrous solvent |
Step 3: Hydrolysis to (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Rationale: The final step is the hydrolysis of the boronic ester to the desired boronic acid. This can be achieved under acidic conditions, which protonate the oxygen atoms of the ester, making the boron atom more susceptible to nucleophilic attack by water.[6][7] A simple workup and purification then yield the final product.
Protocol:
-
Dissolve the crude boronic ester from the previous step in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the progress of the hydrolysis by TLC.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a white solid.
| Reagent | Purpose |
| Crude Boronic Ester | Substrate |
| Tetrahydrofuran (THF) | Solvent |
| 1 M Hydrochloric Acid (HCl) | Acid catalyst for hydrolysis |
The following diagram illustrates the mechanism of the key ortho-lithiation and borylation steps.
Caption: Mechanism of directed ortho-lithiation and borylation.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and widely utilized reactions in organic synthesis. The success of each step can be readily monitored and validated using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The characteristic chemical shifts and coupling constants of the aromatic protons will confirm the regioselectivity of the borylation step.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.
By employing these analytical methods at each stage, the researcher can ensure the integrity of the synthetic route and the purity of the final product.
Conclusion
The synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid presented in this guide is a robust and efficient method that leverages fundamental principles of organic chemistry. By following the detailed protocols and understanding the rationale behind each experimental choice, researchers can confidently prepare this valuable building block for their synthetic endeavors in drug discovery and materials science.
References
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). A Mild and General Method for the Deprotection of Boronic Esters. Organic Letters, 21(9), 3048–3052. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation and their synthetic applications. Chemical Reviews, 90(6), 879–933. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link]
-
Iwao, M., & Kuraishi, T. (1983). Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline: 7-Indolinecarboxaldehyde. Organic Syntheses, 61, 66. [Link]
-
Myers, A. G. (n.d.). Directed ortho Metalation (DoM). Harvard University. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [Link]
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- 7. researchgate.net [researchgate.net]
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Technical Guide for Sourcing and Application
Introduction: The Strategic Importance of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
(3-(Benzyloxy)-4-chlorophenyl)boronic acid, identified by CAS Number 1007170-24-2, is a pivotal organoborane building block in the landscape of modern organic synthesis.[1][2][3][4] Its molecular architecture is distinguished by three key features: a boronic acid moiety for versatile cross-coupling, a chloro-substituent for steric and electronic modulation or further functionalization, and a benzyloxy group serving as a robust protecting group for a phenol. This trifunctional nature makes it an exceptionally useful reagent for constructing complex molecules, particularly within the pharmaceutical and materials science domains.
The primary application of the boronic acid group is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for forming carbon-carbon bonds.[5] This reaction is fundamental to the synthesis of biaryl and poly-aryl systems, which are prevalent scaffolds in numerous drug candidates. The strategic positioning of the chloro and benzyloxy groups on the phenyl ring provides chemists with opportunities for orthogonal synthetic strategies, enabling the stepwise and controlled introduction of additional molecular complexity.
This guide offers a comprehensive analysis of the commercial sources for this reagent, detailed protocols for quality assessment and handling, and a practical overview of its application in a laboratory setting.
Part 1: Commercial Supplier Landscape
The procurement of high-quality reagents is a foundational and critical step for any synthetic project. The purity and integrity of the starting (3-(Benzyloxy)-4-chlorophenyl)boronic acid directly influence reaction yields, the impurity profile of the product, and the overall reproducibility of the experimental results. Several reputable chemical suppliers offer this reagent, and the selection of a vendor often hinges on factors such as the required quantity, specified purity, availability, and cost-effectiveness.
A comparative summary of prominent commercial suppliers is presented below. It is important to note that pricing and stock levels are dynamic and should be verified directly with the respective suppliers.
Table 1: Comparison of Commercial Suppliers for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
| Supplier | Brand/Partner | Purity | Available Quantities | CAS Number | Molecular Weight | Notes |
| Sigma-Aldrich | Ambeed, Inc. | ≥98% | 100 mg, 250 mg, 1 g | 1007170-24-2 | 262.5 | Sourced via an Aldrich partner; comprehensive safety and handling information is readily available.[2] |
| Fluorochem | Fluorochem | ≥98% | 100 mg, 1 g, 5 g | 1007170-24-2 | 262.5 | Provides a variety of package sizes and offers Safety Data Sheets (SDS) in multiple languages.[4] |
| CymitQuimica | Fluorochem | ≥98% | 100 mg, 1 g, 5 g | 1007170-24-2 | 262.5 | A European distributor for Fluorochem's product line.[1] |
| Pharmaffiliates | - | Not specified | Available upon inquiry | 1007170-24-2 | 262.50 | Specializes in supplying reference standards.[3] |
Expert Insight: While a purity of ≥98% is commonly advertised, the identity of the remaining impurities is of paramount importance. A frequent impurity in boronic acids is the corresponding boroxine, a cyclic anhydride formed through dehydration.[6] The presence of significant levels of boroxine can disrupt reaction stoichiometry and alter reaction kinetics. It is always prudent to request a lot-specific Certificate of Analysis (CoA) to confirm purity and identify any major impurities before use.
Part 2: Quality Control, Handling, and Storage
Assessing Reagent Quality
In addition to reviewing the supplier's CoA, conducting in-house verification of reagent quality is a cornerstone of rigorous and reproducible synthetic chemistry.
-
NMR Spectroscopy: ¹H NMR is a highly effective technique for assessing the purity of boronic acids and quantifying the amount of the corresponding boroxine impurity.[6] As detailed in Organic Syntheses, the boronic acid and its boroxine exhibit distinct and resolvable chemical shifts in dry DMSO-d₆, allowing for straightforward quantification.[7]
-
HPLC Analysis: Reversed-phase high-performance liquid chromatography (RP-HPLC) is another tool for determining purity. However, the analysis of boronic acids and their pinacol esters can be challenging due to their susceptibility to on-column hydrolysis.[8] Achieving accurate and reproducible results often requires the development of specialized methods, such as those using high pH mobile phases to mitigate degradation.[8]
Recommended Handling and Storage Procedures
To maintain the chemical integrity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, strict adherence to proper handling and storage protocols is essential.
-
Storage: Chemical suppliers recommend storing the solid compound under an inert atmosphere at refrigerated temperatures (2-8°C).[2] While generally stable, boronic acids should be protected from prolonged exposure to moisture and high temperatures to prevent gradual degradation and the formation of boroximes.[9]
-
Handling:
-
The solid material should be handled in a well-ventilated area, preferably within a fume hood.
-
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, is required.
-
The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]
-
As Lewis acids, boronic acids should be stored separately from strong oxidizing agents and bases.
-
Trustworthiness through Self-Validation: For ensuring the highest degree of reproducibility, especially for sensitive reactions, it is best practice to purify the boronic acid prior to use. This is particularly important if the material has been stored for an extended period or if NMR analysis indicates a high boroxine content. Recrystallization from water is a standard and effective method for purifying many arylboronic acids.[6][7] Following recrystallization, the material must be thoroughly dried under vacuum to remove residual water.
Part 3: Application in Suzuki-Miyaura Cross-Coupling
The principal application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is its role as a nucleophilic coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide/triflate.
Causality in Experimental Design
A successful Suzuki-Miyaura coupling is contingent on the careful selection and interplay of several key components: the boronic acid, an organic halide, a palladium catalyst, a supporting ligand, and a base, all within a suitable solvent system.
-
Catalyst System: The active catalyst is a palladium(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) or by using a direct Pd(0) source like Pd(PPh₃)₄. The choice of ligand (e.g., PPh₃, SPhos, XPhos) is critical for stabilizing the catalyst and facilitating the reaction; it is selected based on the steric and electronic demands of the coupling partners.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the catalytic cycle. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is then competent for the crucial transmetalation step with the palladium center.
-
Solvent: The solvent system (e.g., toluene, dioxane, DMF, often with an aqueous component) is chosen to ensure adequate solubility of all reactants at the required reaction temperature.
Generalized Experimental Protocol
The following procedure outlines a representative, step-by-step methodology for a Suzuki-Miyaura coupling reaction. Disclaimer: This is a general guideline and requires optimization for specific substrates and reaction scales.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equivalent), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2–1.5 equivalents), and the selected base (2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas, such as argon or nitrogen, for 10–15 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the previously degassed solvent(s). Subsequently, introduce the palladium precatalyst and the appropriate ligand.
-
Reaction: Heat the mixture to the optimized temperature (typically between 80-110 °C) and monitor its progress using a suitable analytical technique, such as TLC or LC-MS.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is typically purified by flash column chromatography on silica gel.
Workflow Visualization
The diagram below illustrates the logical sequence of operations in a typical Suzuki-Miyaura coupling experiment.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Managing Potential Genotoxic Impurities
In the context of pharmaceutical development, arylboronic acids have been flagged as potentially weakly mutagenic, which may classify them as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Regulatory agencies mandate stringent control over PGI levels in final drug substances. Effective strategies for controlling residual (3-(Benzyloxy)-4-chlorophenyl)boronic acid include:
-
Decomposition (Deboronation): Extending reaction times or incorporating a post-reaction heat treatment with an aqueous base can facilitate the decomposition of unreacted boronic acid.[10]
-
Extraction: The acidic nature of the boronic acid allows for its removal from an organic product solution through washing with a basic aqueous solution.
-
Scavenging: The use of specialized scavenger resins, such as diethanolaminomethyl polystyrene (DEAM-PS), can effectively bind and remove trace amounts of boronic acid impurities.
-
Crystallization: A well-designed and optimized crystallization process for the final product is often the most effective method for purging residual boronic acid and other impurities.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid stands out as a valuable and versatile reagent for the synthesis of complex organic molecules. Achieving a successful synthetic outcome is dependent not only on a well-conceived reaction design but also on the meticulous selection of a high-quality commercial source. By conducting thorough due diligence in supplier selection, implementing robust in-house quality control measures, adhering to safe handling procedures, and employing rigorous purification strategies, researchers can leverage this powerful building block to advance their synthetic objectives with confidence and reproducibility.
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Pharmaffiliates. 3-Benzyloxy-4-chlorophenylboronic Acid | 1007170-24-2. [Link]
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Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
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Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic-Chemistry.org Forum. [Link]
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Ye, Y., et al. (2018). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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An In-depth Technical Guide to the Safety and Handling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
This guide provides comprehensive safety and handling information for (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a key reagent in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its utility in forming carbon-carbon bonds, most notably through Suzuki-Miyaura cross-coupling reactions, necessitates a thorough understanding of its properties to ensure safe and effective use in the laboratory.
Compound Profile and Spectroscopic Data
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a solid organic compound that serves as a versatile building block in synthetic chemistry.[1] A clear understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | [2][3] |
| Molecular Formula | C13H12BClO3 | [2][4] |
| Molecular Weight | 262.50 g/mol | [3][4] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥98% | [1][2] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2][3] |
Hazard Identification and Safety Precautions
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is classified as harmful and an irritant.[1] Adherence to strict safety protocols is mandatory to mitigate risks.
GHS Pictograms:
-
GHS07: Exclamation mark (indicates that the substance may cause irritation, skin sensitization, or other non-severe hazards)[2]
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, can be found on supplier safety data sheets.[2][5][7] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7]
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the first line of defense against exposure.[8]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[6][9] Always inspect gloves for integrity before use and wash hands thoroughly after handling, even if gloves were worn.[8][10]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[9] Ensure that closed-toe shoes are worn in the laboratory at all times.[9]
-
Respiratory Protection: When handling the solid material, especially if dust may be generated, work in a well-ventilated area, preferably a chemical fume hood.[5][9] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[6][11]
Engineering Controls
Proper engineering controls are critical for minimizing inhalation exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][9]
-
Fume Hoods: For procedures that may generate dust or vapors, a certified chemical fume hood is mandatory.[8][12]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and ensuring the safety of laboratory personnel.
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.[6]
-
Wash hands and face thoroughly after handling.[5]
-
When transferring the solid, use appropriate tools like spatulas or scoops to minimize dust generation.[13]
-
Always add acid to water, never the other way around, to prevent splashing and exothermic reactions.[8]
Storage Requirements
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]
-
Store acids and bases separately to prevent accidental mixing.[9]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Disposal Considerations
The disposal of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its waste must be conducted in accordance with local, state, and federal regulations.[13]
-
Small Quantities: For very small amounts, and if permitted by local regulations, the material can be dissolved in a large volume of water and flushed down the drain with copious amounts of water.[13][14][15] However, it is always best to consult with your institution's Environmental Health & Safety (EHS) department.[14]
-
Large Quantities: For larger quantities or contaminated material, it should be collected in a labeled, sealed container and disposed of as hazardous waste through a certified facility.[14]
-
Neutralization: As a weak acid, small quantities may be neutralized with a mild base like sodium bicarbonate before disposal, but only if local regulations permit this.[14]
-
Prohibited Actions: Never dispose of this chemical down the drain unless explicitly permitted by local authorities.[14] Do not mix with other chemicals for disposal unless instructed by a qualified professional, as this can lead to dangerous reactions.[14] Solid forms of the chemical should not be disposed of in regular trash unless specifically approved.[15][16]
Reactivity and Applications in Synthesis
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable reagent in organic synthesis, primarily due to the versatile reactivity of the boronic acid functional group.
Suzuki-Miyaura Cross-Coupling
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an aryl or vinyl halide (or pseudohalide).[17][18] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[17]
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established process.
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Role in Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[19] The boronic acid moiety can act as a key pharmacophore, often by forming reversible covalent bonds with active site serine or threonine residues in enzymes.[19] The discovery of bortezomib, a proteasome inhibitor for cancer therapy, spurred further research into boronic acid-containing drugs.[19] (3-(Benzyloxy)-4-chlorophenyl)boronic acid provides a scaffold that can be further elaborated to create novel drug candidates.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction using (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials and Reagents
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)[20][21]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[20]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[18]
-
Solvent Addition and Degassing: Add the solvent (e.g., toluene) to the flask. The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-Benzyloxy-4-chlorophenylboronic Acid. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
-
Reddit. (2021, January 3). Tips for disposal of Sparex and Boric acid?. Retrieved from [Link]
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Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChem. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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Toronto Tribune. (2025, January 9). Safety Precautions for Acids and Bases in a Laboratory. Retrieved from [Link]
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Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-benzyloxy-3-chlorophenylboronic acid. Retrieved from [Link]
-
ScienceDirect. (2005, October 27). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
National Institutes of Health. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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An In-Depth Technical Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, outlines a representative synthetic route, details its application in Suzuki-Miyaura cross-coupling reactions with a step-by-step protocol, and provides a thorough analysis of its safety and handling requirements.
Compound Identification and Physicochemical Properties
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a substituted arylboronic acid that serves as a versatile reagent in organic synthesis. Its structure, featuring a benzyloxy group and a chlorine atom on the phenyl ring, allows for the introduction of this specific moiety into more complex molecules, a common strategy in the development of new pharmaceutical agents and functional materials.
| Property | Value | Source(s) |
| CAS Number | 1007170-24-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [2][3] |
| Molecular Weight | 262.50 g/mol | [1][2][3][4] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥98% | [1][3][4] |
| InChI Key | ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | [1][3] |
| IUPAC Name | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | [2] |
Synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Representative Pathway
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic workup. Below is a plausible and commonly employed synthetic route for preparing (3-(Benzyloxy)-4-chlorophenyl)boronic acid, starting from a commercially available halogenated precursor.
Caption: A representative synthetic workflow for (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Experimental Protocol for Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-benzyloxy-2-chloro-4-bromobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine may be added to initiate the reaction. The reaction mixture is typically stirred at room temperature or gently heated to ensure the formation of the Grignard reagent, (3-(benzyloxy)-4-chlorophenyl)magnesium bromide.
-
Borylation: In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the freshly prepared Grignard reagent dropwise via a cannula, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by slowly adding a cooled aqueous solution of a weak acid (e.g., saturated ammonium chloride or dilute hydrochloric acid). Stir the mixture vigorously for 1-2 hours. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., a mixture of an ethereal solvent and a non-polar solvent like hexanes) to yield (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a white to off-white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This palladium-catalyzed reaction allows for the efficient construction of biaryl and substituted aromatic structures, which are prevalent in many biologically active molecules.
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Methodological & Application
Application Notes & Protocols: Strategic Use of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Suzuki-Miyaura Coupling for Advanced Synthesis
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2][3] This guide provides an in-depth examination of a specific, high-value building block: (3-(Benzyloxy)-4-chlorophenyl)boronic acid . We will explore its unique structural attributes and provide a detailed, field-proven protocol for its application in synthesizing complex biaryl compounds. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile reagent for the creation of novel molecular architectures relevant to drug discovery, agrochemicals, and materials science.[4][5][6][7][8]
Reagent Profile: (3-(Benzyloxy)-4-chlorophenyl)boronic acid
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a multifunctional organoboron compound distinguished by three key structural features that dictate its reactivity and utility: the boronic acid group, a chlorine substituent, and a benzyloxy ether.
-
The Boronic Acid Moiety: This is the reactive handle for the palladium-catalyzed coupling, making the reagent an effective nucleophilic partner in the Suzuki-Miyaura reaction.[1]
-
The Chloro Substituent: Positioned para to the boronic acid, this electron-withdrawing group modulates the electronic properties of the aromatic ring.
-
The Benzyloxy Group: Located meta to the boronic acid, this bulky ether serves two primary purposes. First, it acts as a stable protecting group for a phenolic hydroxyl, which can be readily cleaved in a subsequent synthetic step to reveal a new functional handle. Second, its steric bulk can influence the conformation of the resulting biaryl product.
These combined features make it a strategic choice for building complex molecules where subsequent functionalization is desired.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (4-chloro-3-(phenylmethoxy)phenyl)boronic acid | [9][10] |
| CAS Number | 1007170-24-2 | [9][11] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [9] |
| Molecular Weight | 262.50 g/mol | [9] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [10][11] |
| InChI Key | ZTFFXVLPGHNNKQ-UHFFFAOYSA-N | [9][10][11] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The success of the Suzuki-Miyaura reaction hinges on a palladium catalyst navigating a well-defined catalytic cycle.[2][3][12] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[13][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing a halide.[15][16][17][18]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[1]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Sterically Hindered and Electronically Deactivated Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2]
This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of a particularly challenging substrate: (3-(Benzyloxy)-4-chlorophenyl)boronic acid . This substrate presents a dual challenge. The presence of an aryl chloride, a notoriously less reactive coupling partner compared to its bromide and iodide counterparts, necessitates a highly active catalytic system.[3] Compounding this is the steric hindrance imposed by the bulky benzyloxy group at the ortho position to the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle.
Understanding and overcoming these hurdles is paramount to achieving high yields and purity. This document, therefore, aims to provide not just a step-by-step procedure, but also the underlying scientific rationale for the selection of each reaction component, empowering researchers to troubleshoot and adapt the protocol to their specific needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A simplified representation of this cycle is crucial for understanding the role of each reaction component.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (R¹-X) to the active Pd(0) catalyst. This is followed by transmetalation, where the organic moiety (R²) from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the product (R¹-R²) and regenerates the Pd(0) catalyst.[4]
Recommended Protocol for the Suzuki Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
This protocol is designed to address the inherent challenges of the substrate by employing a highly active catalyst system and optimized reaction conditions.
Materials and Reagents
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)
-
Palladium precatalyst: XPhos Pd G3 (0.5–2 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄), finely powdered and anhydrous (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas (high purity)
Experimental Procedure
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][2] This palladium-catalyzed reaction is integral to the synthesis of biaryls, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the predictable success of this reaction is significantly challenged when employing sterically hindered or electronically deactivated substrates.
(3-(Benzyloxy)-4-chlorophenyl)boronic acid presents a paradigmatic case of such a challenging substrate. The presence of a bulky benzyloxy group ortho to the boronic acid moiety introduces considerable steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the chloro substituent, being a relatively poor leaving group compared to bromides or iodides, necessitates a more active catalytic system to facilitate the initial oxidative addition, which is often the rate-determining step.[5]
This technical guide provides an in-depth exploration of the key considerations and practical protocols for the successful palladium-catalyzed cross-coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with various aryl halides. We will delve into the mechanistic nuances, the rationale behind catalyst and ligand selection, and provide detailed, field-proven experimental procedures designed to empower researchers, scientists, and drug development professionals to confidently employ this versatile building block in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Perspective on Overcoming Substrate-Induced Hurdles
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount to troubleshooting and optimizing reactions involving challenging substrates. The cycle, depicted below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, the primary challenges lie in:
-
Oxidative Addition: The strong C-Cl bond requires a highly active, electron-rich palladium(0) catalyst to initiate the cycle.
-
Transmetalation: The steric bulk of the ortho-benzyloxy group can hinder the approach of the boronic acid to the palladium center. The choice of base is critical here to facilitate the formation of the more nucleophilic boronate species.
Strategic Selection of Catalysts and Ligands: The Key to Success
The choice of the palladium source and, more critically, the ancillary ligand is the most influential factor in achieving high yields with challenging substrates.
Palladium Precatalysts: While numerous palladium sources are available, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species. Pre-formed catalysts like Pd(PPh₃)₄ can also be used, though they may be less effective for aryl chlorides.
Ligands: For the coupling of aryl chlorides, and particularly sterically hindered ones, the use of bulky, electron-rich phosphine ligands is essential.[5] These ligands promote both the oxidative addition and the reductive elimination steps.
| Ligand Type | Examples | Key Attributes & Rationale |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding. They stabilize the monoligated Pd(0) species, which is highly active in oxidative addition. The steric bulk also promotes the final reductive elimination step. |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Possesses a large "bite angle" which can influence the geometry at the palladium center, facilitating reductive elimination. It is a robust and versatile ligand. |
| Dialkylphosphines | Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃) | Highly electron-donating and sterically bulky. Particularly effective for promoting the oxidative addition of aryl chlorides. |
For the specific case of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a prudent starting point would be a Buchwald-type ligand such as SPhos or XPhos, given their proven efficacy in coupling sterically demanding aryl chlorides.
Optimizing Reaction Conditions: A Multi-parameter Approach
Beyond the catalyst system, the base, solvent, and temperature play crucial roles in the outcome of the reaction.
| Parameter | Recommended Choices & Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF |
| Temperature | 80-120 °C |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. It is recommended to perform a small-scale test reaction to optimize conditions for a specific coupling partner.
Protocol 1: General Procedure for Cross-Coupling with Aryl Bromides
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.5 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing: Degas the suspension by bubbling argon through the solvent for 20-30 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh and add palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents) and SPhos (0.04 equivalents). Add the solid catalyst and ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Cross-Coupling with Aryl Chlorides
For the more challenging coupling with aryl chlorides, microwave irradiation can significantly improve reaction times and yields.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.5 equivalents), the aryl chloride (1.0 equivalent), and cesium carbonate (Cs₂CO₃, 3.0 equivalents).
-
Add Pd₂(dba)₃ (0.025 equivalents) and XPhos (0.05 equivalents).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.
-
Sealing and Degassing: Seal the vial with a cap and purge with argon for 10 minutes.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 120-140 °C for 30-90 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a different ligand (e.g., switch from SPhos to XPhos)- Ensure all reagents and solvents are scrupulously dried- Use a stronger base (e.g., Cs₂CO₃)- Increase reaction temperature or switch to microwave heating |
| Protodeboronation of Boronic Acid | - Presence of water- Prolonged reaction time at high temperature | - Use rigorously anhydrous conditions- Consider converting the boronic acid to a more stable pinacol ester derivative- Optimize for shorter reaction times |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure thorough degassing of the reaction mixture- Add a small amount of a reducing agent (e.g., a few equivalents of a phosphine ligand) |
| Debenzylation of the Product | - Harsh reaction conditions- Certain palladium catalysts can catalyze debenzylation | - Lower the reaction temperature if possible- Screen alternative palladium catalysts and ligands |
Conclusion
The successful Suzuki-Miyaura cross-coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is readily achievable with a rational approach to catalyst selection and reaction optimization. By understanding the inherent challenges posed by this sterically hindered and electronically deactivated substrate, and by employing robust catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can effectively synthesize a wide array of valuable biaryl compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the efficient and predictable application of this important synthetic building block.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry (Weinheim an der Bergstrasse, Germany), 14(14), 4267–4279. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Google Patents.
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]
-
But, T. Y. S., & Toy, P. H. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chemistry, 3(1), 3. [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
Strategic Selection of Base and Solvent for Suzuki-Miyaura Reactions Utilizing (3-(Benzyloxy)-4-chlorophenyl)boronic acid
An Application Guide for Researchers
Introduction
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable building block in modern synthetic chemistry, particularly for the construction of biaryl and heteroaryl structures through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its utility is derived from its trifunctional nature: the reactive boronic acid moiety, the chloro-substituent which can serve as a secondary coupling site or as a modulator of electronic properties, and the benzyl ether protecting group. The success of coupling reactions with this substrate is critically dependent on the judicious selection of the base and solvent. This guide provides a detailed analysis of these parameters, explaining the chemical principles behind their selection and offering field-proven protocols to empower researchers in drug discovery and materials science. The primary challenge lies in achieving efficient coupling while preserving the integrity of the benzyl ether, which is susceptible to cleavage under certain conditions.
I. The Mechanistic Imperative: Why Base and Solvent are Critical
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center.[1] The base and solvent are not passive bystanders but active participants that profoundly influence each step of this cycle: oxidative addition, transmetalation, and reductive elimination.
The Role of the Base: The primary function of the base is to activate the boronic acid. Boronic acids are generally not nucleophilic enough to participate in transmetalation directly. The base reacts with the boronic acid to form a more electron-rich, nucleophilic boronate species ([ArB(OH)₃]⁻ or related structures).[2][3] This boronate complex readily transfers its organic group to the palladium(II) center, driving the catalytic cycle forward.[4]
The choice of base dictates:
-
Rate of Transmetalation: Stronger bases can generate a higher concentration of the active boronate species, often leading to faster reaction rates.[5]
-
Functional Group Compatibility: An overly strong base can promote undesired side reactions or, critically for this substrate, lead to the cleavage of sensitive protecting groups.
-
Catalyst Stability: The base can also influence the stability and activity of the palladium catalyst itself.
The Role of the Solvent: The solvent system is arguably the most complex variable, influencing nearly every aspect of the reaction.[6][7] Its roles include:
-
Solubilization: Ensuring all components—the polar boronic acid, the often nonpolar aryl halide, the palladium catalyst, and the base—are sufficiently soluble to interact.[8] Biphasic systems (e.g., an organic solvent with water) are frequently employed to achieve this.[5]
-
Stabilization of Intermediates: The solvent's polarity can stabilize charged intermediates and transition states within the catalytic cycle.[9][10] For instance, polar solvents can facilitate the oxidative addition step.[8]
-
Influence on Catalyst Activity: Coordinating solvents can interact with the palladium center, modulating its reactivity.[8]
-
Mass Transfer: In biphasic systems, the solvent choice affects the transfer of reactants between the aqueous and organic phases.[5]
II. Navigating the Choices for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
The key consideration for this specific molecule is the stability of the benzyl ether protecting group. Benzyl ethers are generally stable to a range of conditions but can be cleaved by hydrogenolysis, a reaction readily catalyzed by palladium, especially heterogeneous catalysts like Pd/C in the presence of a hydrogen source.[11][12] While homogeneous catalysts used in Suzuki couplings are less prone to this, certain conditions (e.g., elevated temperatures, presence of hydride sources) can still pose a risk.
The following diagram outlines a logical workflow for selecting the appropriate base and solvent based on the reactivity of the coupling partner.
Caption: Decision workflow for base and solvent selection.
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | Formula | Strength | Typical Conditions | Compatibility with Benzyl Ether |
| Potassium Carbonate | K₂CO₃ | Moderate | 2-3 eq., aq. solution | Excellent. The workhorse for standard couplings. |
| Cesium Carbonate | Cs₂CO₃ | Moderate | 2-3 eq., aq. solution | Excellent. Higher solubility in organic solvents can be advantageous. |
| Potassium Phosphate | K₃PO₄ | Strong | 2-3 eq., aq. solution | Very Good. Effective for less reactive halides without being overly harsh.[13] |
| Sodium Carbonate | Na₂CO₃ | Moderate | 2-3 eq., aq. solution | Excellent. A cost-effective alternative to K₂CO₃.[5] |
| Cesium Fluoride | CsF | Strong | 2-3 eq., anhydrous | Good. Used in anhydrous conditions, can be very effective but requires dry solvents. |
| Sodium Hydroxide | NaOH | Very Strong | 2-3 eq., aq. solution | Caution. High basicity may promote side reactions or ether cleavage at high temperatures. |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent System | Composition | Polarity | Boiling Point (°C) | Use Case & Considerations |
| Dioxane / Water | ~4:1 to 10:1 | High | ~100 | Excellent general-purpose system. Good solubilizing power for most reactants.[13] |
| Toluene / Ethanol / Water | ~4:1:1 | Medium | ~80-100 | Good for large-scale reactions. Ethanol helps solubilize the boronic acid. |
| Tetrahydrofuran (THF) / Water | ~3:1 | High | ~66 | Effective for reactions at lower temperatures.[5] Can be prone to peroxide formation. |
| Dimethylformamide (DMF) | N/A | High | 153 | Use with caution. Excellent solvent but high boiling point can make workup difficult and may promote side reactions.[14] |
| 2-MeTHF / Water | ~10:1 | Medium | ~80 | A greener alternative to THF and Dioxane with good performance. |
III. The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The base is essential for the transmetalation step, converting the boronic acid (R¹-B(OH)₂) to the active boronate.
Caption: The Suzuki-Miyaura Catalytic Cycle.
IV. Detailed Experimental Protocols
Safety Precaution: These protocols should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled according to their Safety Data Sheets (SDS).
Protocol 1: General Purpose Coupling with an Aryl Bromide
This protocol is suitable for coupling (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a moderately reactive aryl bromide.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (degassed)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid, the aryl bromide, and potassium carbonate.
-
Add the palladium catalyst, [Pd(PPh₃)₄], to the vessel.
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Using syringes, add 1,4-dioxane and degassed water to the vessel to achieve a 4:1 solvent ratio and a final substrate concentration of approximately 0.1 M.
-
Place the vessel in a preheated oil bath at 85-90 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Coupling with a Challenging Aryl Chloride
This protocol employs a more active catalyst system required for less reactive aryl chlorides, while maintaining conditions compatible with the benzyl ether.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand (0.08 equiv)
-
Toluene (Anhydrous)
-
Deionized Water (degassed)
-
Reaction vessel with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl chloride, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, and finely ground potassium phosphate.
-
In a separate vial, briefly mix the palladium pre-catalyst [Pd₂(dba)₃] and the XPhos ligand in a small amount of the reaction solvent to allow for pre-formation of the active catalyst.
-
Add the catalyst/ligand mixture to the main reaction vessel.
-
Seal the vessel, purge with an inert gas for 15 minutes.
-
Add anhydrous toluene and degassed water via syringe to achieve a 10:1 solvent ratio and a final substrate concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reactions with aryl chlorides can take 12-24 hours.
-
After cooling to room temperature, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
V. Conclusion
The successful application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Suzuki-Miyaura cross-coupling hinges on a rational selection of base and solvent. The choice must balance the need for efficient catalytic turnover with the imperative to maintain the integrity of the benzyl ether protecting group. For reactive coupling partners like aryl bromides, moderate bases such as K₂CO₃ in a standard dioxane/water system provide excellent results. For more challenging substrates like aryl chlorides, a stronger base like K₃PO₄ paired with a high-performance catalyst system is necessary. By understanding the mechanistic roles of each component and following the systematic approach outlined in this guide, researchers can confidently and effectively utilize this versatile building block in the synthesis of complex molecules.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- García-Melchor, M., Braga, A. A. C., Lledós, A., Ujaque, G., & Maseras, F. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Neufeldt, S. R., & Sanford, M. S. (2019, August 30). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Sherwood, J. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Sherwood, J. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Addy, D. A., et al. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- Perosa, A., & Tundo, P. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Advanced Synthesis & Catalysis.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Suzuki Reaction. (n.d.). Common Organic Chemistry.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Alcohol Protecting Groups. (n.d.).
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmaceutical Synthesis Applications of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic construction of complex molecular architectures with high precision and efficiency is paramount. Boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. Among the vast arsenal of available boronic acids, (3-(Benzyloxy)-4-chlorophenyl)boronic acid has garnered significant attention as a key intermediate in the synthesis of a variety of pharmacologically active compounds.
This substituted phenylboronic acid offers a unique combination of structural features: a chloro substituent, a benzyloxy group, and the reactive boronic acid moiety. The chloro group can influence the electronic properties of the phenyl ring and provide a site for further functionalization, while the benzyloxy group can act as a protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a crucial hydrogen bond donor/acceptor. This combination of functionalities makes (3-(Benzyloxy)-4-chlorophenyl)boronic acid a versatile and highly valuable reagent in the synthesis of complex drug targets.
These application notes provide a comprehensive overview of the utility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, with a particular focus on its application in the synthesis of kinase inhibitors. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide detailed, field-proven protocols, and present a case study on the synthesis of a key intermediate for potent Akt inhibitors.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide or triflate.[1][2] Its significance in pharmaceutical synthesis cannot be overstated, owing to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.[1][2]
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the organohalide, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > Cl.[1]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups on the palladium complex are eliminated, regenerating the catalytically active Pd(0) species.[1][3]
Sources
using (3-(Benzyloxy)-4-chlorophenyl)boronic acid to synthesize biaryl compounds
Application Note & Protocol
Strategic Synthesis of Biaryl Scaffolds Utilizing (3-(Benzyloxy)-4-chlorophenyl)boronic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The construction of biaryl and heterobiaryl structures is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] (3-(Benzyloxy)-4-chlorophenyl)boronic acid serves as a versatile and strategic building block for introducing a protected phenol moiety into these complex architectures. This application note provides a comprehensive guide to the effective use of this reagent in Suzuki-Miyaura cross-coupling reactions, with a particular focus on overcoming the inherent challenge of coupling partners bearing a chloro-substituent. We will delve into the mechanistic underpinnings of the reaction, detail a robust experimental protocol, and offer field-proven insights for reaction optimization and troubleshooting.
Scientific Foundation: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron species (like our subject boronic acid) and an organo(pseudo)halide.[4] Its popularity stems from its mild conditions, exceptional functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1][3][5]
The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is critical to rational troubleshooting and optimization.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.[5][6] This is often the rate-limiting step, especially for the less reactive C-Cl bond.[7]
-
Transmetalation: A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
Core Challenge: Activating the Aryl Chloride Bond
While (3-(Benzyloxy)-4-chlorophenyl)boronic acid is the named reagent, the key challenge in its use often arises from coupling it with an aryl chloride or, conversely, using its own chloro-substituent as the electrophilic site. The carbon-chlorine bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step sluggish.[7]
Success hinges on selecting a catalytic system specifically designed to overcome this hurdle. The key is to use catalysts that are both highly active and can resist decomposition over the longer reaction times or higher temperatures that may be required.
Causality Behind Component Selection:
-
Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be used for aryl bromides, they are often ineffective for chlorides. Modern, well-defined precatalysts such as Pd₂(dba)₃ or PEPPSI-type catalysts are preferred as they reliably generate the active Pd(0) species in situ.
-
Ligands (The Critical Choice): This is the most important variable. For aryl chlorides, the ligand must be both electron-rich and sterically bulky .[1][2]
-
Electron-richness increases the electron density on the palladium center, which promotes the insertion into the C-Cl bond.[8]
-
Bulkiness promotes the formation of a coordinatively unsaturated, monoligated L₁Pd(0) species, which is the highly reactive species in the oxidative addition step.[6] It also accelerates the final reductive elimination step.
-
Recommended Ligands: Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos ) are the gold standard for this chemistry.[1][2][6] N-heterocyclic carbenes (NHCs) also show excellent performance.[9]
-
-
Base: A moderately strong inorganic base is required to facilitate the transmetalation step. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent choices as they are strong enough to form the active boronate without causing significant catalyst decomposition or side reactions.[6]
-
Solvent: Anhydrous, polar aprotic solvents are typically used. Dioxane , toluene , or THF , often with a small amount of water, are common. The water can aid in dissolving the base and facilitating the transmetalation.[4]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. Modifications for using an aryl chloride partner are noted.
Materials & Reagents:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv.)
-
Aryl Halide (Ar-X) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Equipment:
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.). Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Expert Insight: Ensuring an oxygen-free environment is critical. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, deactivating the system.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Expert Insight: The Pd:Ligand ratio is typically 1:2. This ensures that sufficient ligand is present to form the active catalytic species and prevent palladium black precipitation.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of water (e.g., a 10:1 dioxane:water ratio) via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.[10]
-
Expert Insight: Degassing the solvent after addition removes any final traces of dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 80-100 °C. Stir the reaction vigorously overnight (12-18 hours).
-
Note for Aryl Chlorides: For less reactive aryl chloride partners, a higher temperature (100-120 °C) and potentially a higher catalyst loading (up to 5 mol%) may be necessary.[11] Reaction times may also be longer.
-
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: The final biaryl product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[3]
Optimization & Troubleshooting
Even with a robust protocol, challenges can arise. The following table summarizes common issues and provides evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently active ligand for C-Cl bond 3. Low Reaction Temperature | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents. 2. Switch to a more electron-rich/bulky ligand (e.g., from PPh₃ to SPhos or XPhos).[2][6] 3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolytic cleavage of C-B bond). | 1. Use a stronger base like Cs₂CO₃. 2. Use a less aqueous solvent system. 3. Consider using a more stable boronic acid surrogate, like a MIDA boronate or a trifluoroborate salt.[4][12] |
| Homocoupling of Boronic Acid | Caused by oxygen contamination, leading to oxidative coupling of two boronic acid molecules. | Rigorously exclude oxygen from the reaction setup. Ensure all reagents and solvents are properly deoxygenated. |
| Formation of Palladium Black | Catalyst decomposition, often due to insufficient ligand or high temperatures. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1). 2. Ensure the chosen ligand is stable at the reaction temperature. |
Safety & Handling
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organoboron Compounds: Boronic acids are generally considered to have low toxicity but can be irritants to the skin, eyes, and respiratory tract.[13][14] Avoid creating and inhaling dust.[13] Handle in accordance with good industrial hygiene and safety practices.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate precautions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Vertex AI Search.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed. [Link]
-
Accounts of Chemical Research. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
The Journal of Organic Chemistry. (2007). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. ACS Publications. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
ResearchGate. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [Link]
-
ESPI Metals. Boron - Safety Data Sheet. ESPI Metals. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC Publishing. [Link]
-
Beilstein Journals. BJOC - Search Results. Beilstein Journals. [Link]
-
PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Horticentre. Organibor - Safety Data Sheet. Horticentre. [Link]
-
Wikipedia. Organoboron chemistry. Wikipedia. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Research Core Facilities. SAFETY DATA SHEET Boron (pieces). Research Core Facilities. [Link]
-
ResearchGate. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. ResearchGate. [Link]
-
ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. [Link]
-
ResearchGate. (2014). Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Journal of the American Chemical Society. (2001). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. ACS Publications. [Link]
Sources
- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boron - ESPI Metals [espimetals.com]
- 14. horticentre.co.nz [horticentre.co.nz]
reaction conditions for coupling (3-(Benzyloxy)-4-chlorophenyl)boronic acid with aryl halides
Application Note & Protocol Guide
Topic: Optimized Reaction Conditions for the Suzuki-Miyaura Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid with Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly indispensable in the pharmaceutical industry for the construction of biaryl and heteroaryl structures—motifs prevalent in a vast array of therapeutic agents.[3][4]
This guide focuses on a specific, high-value building block: (3-(Benzyloxy)-4-chlorophenyl)boronic acid . The unique substitution pattern of this reagent—a bulky, acid-labile benzyloxy protecting group and a deactivating chloro substituent—presents distinct challenges and opportunities in cross-coupling chemistry. The resulting biaryl products are key intermediates in the synthesis of advanced materials and complex drug candidates.
As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps. It provides a detailed exploration of the mechanistic underpinnings, a rationale for the selection of critical reaction parameters, and robust, field-tested protocols for the successful coupling of this versatile boronic acid with a range of aryl halides, from highly reactive bromides to more challenging, sterically hindered chlorides.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is critical for effective troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity for this step generally follows the trend I > Br > OTf >> Cl. For less reactive aryl chlorides, this step is often rate-limiting and requires specialized, highly active catalyst systems.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[1][6] The choice of base and solvent can significantly influence the rate and efficiency of this transfer.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters: A Scientist's Perspective
The success of coupling (3-(Benzyloxy)-4-chlorophenyl)boronic acid hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system. The presence of a chloro-substituent on the boronic acid and the potential for coupling with unactivated aryl chlorides necessitates a more nuanced approach than standard protocols.
Palladium Catalyst & Ligand Selection
The oxidative addition of aryl chlorides to Pd(0) is notoriously sluggish compared to that of aryl bromides or iodides.[7] Therefore, the choice of ligand is paramount. Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields.[8] Modern, highly active catalyst systems are required.
-
Expertise: For this specific coupling, especially with aryl chloride partners, we recommend using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[9]
-
Recommended Ligands:
-
Biarylphosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are the gold standard for coupling aryl chlorides. They create a sterically hindered, electron-rich environment around the palladium center that is ideal for this transformation.
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable palladium complexes, showing excellent activity for aryl chloride couplings.
-
-
Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species, the use of modern, pre-formed precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) is highly recommended. These precatalysts offer improved air and moisture stability, better reaction reproducibility, and ensure the formation of the correct active catalytic species.
The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid.[1] For the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a moderately strong base is typically required.
-
Experience: We find that potassium phosphate (K₃PO₄) is an excellent and broadly applicable choice. It possesses sufficient basicity to promote boronate formation without causing significant degradation of sensitive functional groups.[10]
-
Alternative Bases:
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, particularly effective for aryl bromide couplings.
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF): Often used in more challenging or sterically hindered couplings, as the larger cation can increase solubility and reactivity.[7]
-
Solvent System Selection
A biphasic solvent system is typically employed. The organic phase solubilizes the aryl halide, catalyst, and ligand, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.
-
Trusted Systems:
-
Rationale: The water component is crucial. Anhydrous conditions are generally not suitable for couplings involving boronic acids and inorganic bases, often leading to low conversion.[12]
The following workflow provides a decision-making framework for selecting the appropriate protocol based on the reactivity of the aryl halide coupling partner.
Caption: Decision workflow for selecting the appropriate coupling protocol.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Conditions for Coupling with Aryl Bromides
This protocol is a robust starting point for coupling with electron-rich, electron-poor, and moderately hindered aryl bromides.
Materials & Reagents:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(PPh₃)₄ (3 mol%) OR Pd(OAc)₂ (2 mol%) with SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv), finely ground
-
1,4-Dioxane
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with reflux condenser
-
Magnetic stir bar
-
Inert gas supply (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol), the palladium catalyst/precatalyst, ligand (if separate), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Lower the vessel into a preheated oil bath set to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Optimized Conditions for Coupling with Aryl Chlorides
This protocol employs a highly active catalyst system essential for the successful coupling of more challenging aryl chlorides, including electron-neutral, electron-rich, and sterically hindered substrates.[7][13]
Materials & Reagents:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground
-
Toluene or CPME (Cyclopentyl methyl ether)
-
Deionized Water
-
Reaction vessel (e.g., microwave vial or sealed pressure tube)
-
Magnetic stir bar
-
Inert gas supply (N₂ or Ar)
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 mmol), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.5 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol) to a dry reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and purge thoroughly with an inert gas.
-
Solvent Addition: Add Toluene (10 mL) and deionized water (1 mL) via syringe.
-
Reaction: Securely seal the vessel and place it in a preheated oil bath or heating block set to 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS. Due to the lower reactivity of aryl chlorides, reaction times can be longer (12-24 hours).
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Data Summary: Expected Outcomes
The following table provides a summary of expected reaction conditions and typical yields for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with various aryl halides, based on the protocols described above.
| Aryl Halide Partner | Example | Recommended Protocol | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aryl Bromides | |||||||
| Electron-Poor | 4-Bromobenzonitrile | Protocol 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 90-98% |
| Electron-Rich | 4-Bromoanisole | Protocol 1 | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85-95% |
| Sterically Hindered | 2-Bromotoluene | Protocol 1 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85% |
| Aryl Chlorides | |||||||
| Electron-Poor | 4-Chloronitrobenzene | Protocol 2 | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 80-90% |
| Electron-Neutral | Chlorobenzene | Protocol 2 | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 70-85% |
| Electron-Rich | 4-Chloroanisole | Protocol 2 | XPhos Pd G3 | K₃PO₄ | Toluene/H₂O | 110 | 60-75%[10] |
| Sterically Hindered | 2-Chlorotoluene | Protocol 2 | XPhos Pd G3 | Cs₂CO₃ | CPME/H₂O | 110 | 50-70% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen). 2. Insufficiently strong base (especially for ArCl). 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere technique. Use a fresh catalyst or precatalyst. 2. Switch to a stronger base (K₂CO₃ → K₃PO₄ → Cs₂CO₃). 3. Increase temperature in 10 °C increments. |
| Protodeboronation | 1. Presence of acidic protons. 2. Prolonged reaction time at high temperature. 3. Base is too strong or reaction too wet. | 1. Ensure starting materials are clean. 2. Monitor reaction closely and stop once the halide is consumed. 3. Use K₃PO₄ instead of stronger bases; reduce water content slightly. |
| Homocoupling of Boronic Acid | 1. Oxygen present in the reaction. 2. Use of a Pd(II) source without a phosphine ligand to aid reduction. | 1. Improve inert gas purging. 2. Ensure an adequate ligand-to-palladium ratio (typically 2:1 for Pd(OAc)₂). |
| Reaction Stalls | 1. Catalyst deactivation. 2. Poor solubility of reagents. | 1. Add a fresh portion of catalyst (e.g., 0.5 mol%). 2. Try a different solvent system (e.g., switch from Dioxane to Toluene or CPME). |
References
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. ResearchGate. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Semantic Scholar. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace by Typeset. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers. [Link]
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Boronic Acids in Suzuki Coupling: A Pharma Intermediate Guide. Hopax. [Link]
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(PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
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The Strategic Role of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. (3-(Benzyloxy)-4-chlorophenyl)boronic acid has emerged as a particularly valuable reagent, especially in the synthesis of kinase inhibitors and other complex molecular architectures. Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance.[1][2]
The specific substitution pattern of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is not arbitrary; it is a deliberate design choice that imparts desirable physicochemical and pharmacological properties to the final drug candidate. The 4-chloro substituent can significantly enhance the binding affinity of a molecule to its biological target through halogen bonding and by modulating the electronic properties of the aromatic ring.[3][4] The 3-benzyloxy group serves as a protected hydroxyl functionality, which can be a key interaction point with a protein target or a site for further molecular elaboration. The benzyl protecting group is relatively stable and can be removed under specific conditions if a free hydroxyl group is desired in the final molecule. This combination of features makes (3-(Benzyloxy)-4-chlorophenyl)boronic acid a powerful tool for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic profile of their compounds.
This document provides a comprehensive guide to the application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors. Detailed protocols for Suzuki-Miyaura coupling are provided, along with insights into the rationale behind the experimental choices and the significance of this building block in drug design.
Physicochemical Properties and Safety Data
A thorough understanding of the properties and handling requirements of any chemical reagent is crucial for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂BClO₃ | PubChem[5] |
| Molecular Weight | 262.50 g/mol | PubChem[5] |
| CAS Number | 1007170-24-2 | Sigma-Aldrich[6] |
| Appearance | White to off-white solid | Sigma-Aldrich[6] |
| Purity | Typically ≥98% | Sigma-Aldrich[6] |
| Storage | 2-8°C, under inert atmosphere | Sigma-Aldrich[6] |
Safety Information:
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[4][7] This reaction is widely favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1]
Reaction Mechanism: A Step-by-Step Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold
This protocol describes a representative Suzuki-Miyaura coupling reaction between (3-(Benzyloxy)-4-chlorophenyl)boronic acid and a heterocyclic halide, a common strategy in the synthesis of kinase inhibitors. The specific reaction conditions may require optimization depending on the exact nature of the substrates.
Materials and Reagents
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equivalents)
-
Heterocyclic halide (e.g., 4-chloro-7-iodoquinazoline) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water, or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon) supply
Experimental Procedure
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol), the heterocyclic halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.
-
Degassing: Degassing the solvent is important to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
While a specific synthesis of a marketed drug using (3-(Benzyloxy)-4-chlorophenyl)boronic acid is not readily found in the public literature, its structural motifs are present in numerous patented kinase inhibitors. For instance, the synthesis of Lapatinib, a dual tyrosine kinase inhibitor, involves the coupling of a quinazoline core with a substituted aryl group.[5][6][8][9] The 3-alkoxy-4-halophenyl moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, and the alkoxy group can be tailored to improve solubility and pharmacokinetic properties.
The use of (3-(Benzyloxy)-4-chlorophenyl)boronic acid allows for the introduction of this key pharmacophore in a single, efficient step. The resulting biaryl compound can then be further elaborated to the final drug molecule. The benzyl group can be retained in the final compound or deprotected to reveal a hydroxyl group, which can form a critical hydrogen bond with the kinase hinge region or other key residues.
Conclusion and Future Outlook
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a strategically important building block in medicinal chemistry, offering a reliable and efficient means to introduce a key pharmacophoric element into drug candidates. Its application in Suzuki-Miyaura cross-coupling reactions is a testament to the power and versatility of modern synthetic organic chemistry. As the demand for highly specific and potent targeted therapies continues to grow, the use of well-designed building blocks like (3-(Benzyloxy)-4-chlorophenyl)boronic acid will undoubtedly play an increasingly critical role in the discovery and development of new medicines.
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PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
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Pharmaffiliates. 3-Benzyloxy-4-chlorophenylboronic Acid. [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
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RSC Publishing. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
-
Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
Bioorganic & Medicinal Chemistry Letters. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
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MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PMC. Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Organic Syntheses. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Keio University. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. [Link]
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Application Notes & Protocols: Synthesis of Complex Organic Molecules Using (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of medicinal chemistry and materials science, the construction of biaryl and heterobiaryl scaffolds is a foundational task.[1] These structural motifs are prevalent in a vast array of pharmacologically active compounds and functional organic materials. (3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS: 1007170-24-2) has emerged as a highly valuable and versatile building block for the synthesis of such complex molecules.[2][3] Its utility is most profoundly demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds with exceptional reliability and functional group tolerance.[4][5][6]
This guide provides an in-depth exploration of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, moving beyond a simple recitation of steps to explain the underlying principles and strategic considerations necessary for its successful application. We will delve into the mechanistic intricacies of the Suzuki-Miyaura coupling, present a detailed and validated protocol for its use, and discuss key strategies for optimization and troubleshooting.
Reagent Profile: Physicochemical Properties and Handling
Understanding the fundamental properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is the first step toward its effective use. Boronic acids are generally crystalline solids that are relatively stable to air and moisture compared to other organometallic reagents, though they require careful handling to ensure reactivity and safety.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | [3][7] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [3] |
| Molecular Weight | 262.50 g/mol | [3][7][8] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [7][8] |
| Storage | Store under an inert atmosphere at 2-8°C |
Safe Handling and Storage: While the boronic acid functional group is considered to have low inherent toxicity, standard laboratory safety protocols are mandatory.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust. Some boronic acids can act as chemical mutagens through oxidation by atmospheric oxygen, warranting caution.[9][10]
-
Storage: To prevent potential degradation via protodeboronation or oxidation, store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The power of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is unlocked through the Suzuki-Miyaura cross-coupling reaction. This process involves the palladium-catalyzed reaction between an organoboron compound (the boronic acid) and an organic halide or triflate to form a new carbon-carbon bond.[11][12] The reaction proceeds through a well-established catalytic cycle involving three primary steps.[4][12][13]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium center to Palladium(II) and forms a new organopalladium complex.[4][11] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[14] The activation of less reactive aryl chlorides often requires specialized, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate this rate-limiting step.[15][16]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (R²) is transferred to the Palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻).[11][12][17]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Palladium(II) center couple and are eliminated from the metal as the final product (R¹-R²). This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[4][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Biaryl Ether
This protocol details a representative Suzuki-Miyaura coupling reaction between (3-(Benzyloxy)-4-chlorophenyl)boronic acid and an aryl bromide to synthesize 4-bromo-2-(benzyloxy)-1,1'-biphenyl. This procedure is designed to be robust but may require optimization based on the specific substrate used.
Reaction Scheme: (3-(Benzyloxy)-4-chlorophenyl)boronic acid + 4-Bromoanisole → 4-Methoxy-3'-(benzyloxy)-4'-chloro-1,1'-biphenyl
Materials and Equipment
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
4-Bromoanisole (or other suitable aryl halide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Standard glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. For a standard reaction, use Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). For less reactive aryl chlorides, a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as SPhos may be required.[16]
-
Atmosphere Inerting: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.[12] Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[12]
-
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel to afford the pure biaryl product.[12][18]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. Understanding how to modify reaction parameters is key to success.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Low reaction temperature; Unreactive halide. | Ensure proper inert atmosphere technique. Increase temperature. Switch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos for aryl chlorides).[16][19] |
| Protodeboronation | Presence of excess water or acid; Prolonged heating. | Use anhydrous base and solvents. Minimize reaction time once the starting material is consumed. Protect the boronic acid as a MIDA boronate for slow release if necessary.[20] |
| Homocoupling of Boronic Acid | Oxygen contamination; High catalyst loading. | Thoroughly degas the reaction mixture. Reduce the catalyst loading. |
| Difficult Purification | Co-eluting byproducts. | Modify the solvent system for chromatography. Consider recrystallization if the product is a solid.[18] |
Product Characterization
After purification, the identity and purity of the synthesized molecule must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a powerful and adaptable reagent for the synthesis of complex biaryl molecules. Its successful application hinges on a solid understanding of the Suzuki-Miyaura coupling mechanism and careful attention to experimental detail, particularly regarding the choice of catalyst and the maintenance of an inert atmosphere. By following the principles and protocols outlined in this guide, researchers can effectively leverage this building block to advance projects in drug discovery, materials science, and beyond.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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-
Gilla, G., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
-
Sourcing Allies. (2023). Understanding Boronic Acids: Properties, Handling, and Sourcing. [Link]
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Goossen, L. J., et al. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Journal of the American Chemical Society. [Link]
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ResearchGate. Palladium‐catalyzed cross‐coupling of phenylboronic acid and styrene. [Link]
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Taylor & Francis Online. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications. [Link]
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ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2006). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. [Link]
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Organic Syntheses. Preparation of MIDA anhydride and Reaction with Boronic Acids. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Organic Syntheses. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Aldimines. [Link]
-
ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link]
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MedChemComm. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]
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-
PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
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- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
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- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes: (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Advantage of the Benzyloxy-Chloro-Phenyl Boronic Acid Moiety
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a uniquely functionalized aromatic boronic acid that has emerged as a valuable building block for medicinal chemists and organic synthesis professionals. Its strategic importance lies in the orthogonal reactivity of its constituent parts: the boronic acid function, a benzyl ether protecting group, and a chloro substituent. This combination allows for sequential and selective chemical modifications, making it an ideal component in the multi-step synthesis of complex molecular architectures.
The boronic acid group is a cornerstone of modern organic synthesis, primarily for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. The benzyloxy group serves as a robust protecting group for a phenol, which can be readily removed in later synthetic steps to reveal a reactive hydroxyl functionality, a common feature in many biologically active molecules. The chloro substituent offers an additional site for further cross-coupling reactions or other nucleophilic aromatic substitution chemistries, enabling the construction of diverse compound libraries from a common intermediate.
This application note will provide an in-depth guide to the utility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, with a particular focus on its application in the synthesis of stilbenoid structures, which are precursors to potent anti-cancer agents like Combretastatin A-4 analogues.
Core Application: Synthesis of Stilbenoid Scaffolds via Suzuki-Miyaura Cross-Coupling
A primary application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with vinyl halides to construct stilbene and stilbenoid scaffolds. These structures are of significant interest in drug discovery due to their presence in a wide array of biologically active natural products, such as resveratrol and Combretastatin A-4.
The general transformation involves the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a suitable vinyl bromide, such as (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene, to yield the protected stilbenoid precursor. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and stereochemical retention.
dot graph "Suzuki_Miyaura_Stilbenoid_Synthesis" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for stilbenoid analogues.
Mechanistic Considerations in the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl bromide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often rate-determining and is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final stilbenoid product, regenerating the Pd(0) catalyst.
The benzyloxy and chloro substituents on the boronic acid can influence the reaction kinetics. The electron-donating nature of the benzyloxy group can increase the electron density on the phenyl ring, potentially accelerating the transmetalation step. Conversely, the steric bulk of the benzyloxy group may slightly hinder the approach to the palladium center, necessitating the use of appropriate ligands to facilitate the reaction.
dot graph "Suzuki_Catalytic_Cycle" { layout="dot"; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Synthesis of a Protected Stilbenoid Precursor via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 eq)
-
(E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid, (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Purge the resulting suspension with nitrogen or argon for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired protected stilbenoid product.
Self-Validation and Causality:
-
Choice of Catalyst and Ligand: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. The triphenylphosphine ligands are sufficiently bulky to promote the reductive elimination step while being stable under the reaction conditions. For more challenging couplings, or to optimize yield, other catalyst/ligand systems such as those employing Buchwald ligands (e.g., SPhos, XPhos) may be explored.[3]
-
Base and Solvent System: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions. The dioxane/water solvent system is widely used as it effectively dissolves both the organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to catalyst deactivation and lower yields.
Protocol 2: Deprotection of the Benzyl Ether
This protocol outlines the removal of the benzyl protecting group to yield the final phenolic compound.
Materials:
-
Protected stilbenoid precursor from Protocol 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Methanol or Ethyl Acetate
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the protected stilbenoid precursor in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a hydrogenation apparatus at 1-3 atm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified by recrystallization or chromatography if necessary.
Data Summary: Expected Outcomes and Optimization
The following table provides a summary of expected yields and key parameters for the Suzuki-Miyaura coupling reaction described in Protocol 1. These values are based on typical outcomes for similar reactions reported in the literature and may vary depending on the specific reaction scale and purity of reagents.
| Coupling Partner A | Coupling Partner B | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid | (E)-1-bromo-2-(3,4,5-trimethoxyphenyl)ethene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | 75-90 |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 4-Bromotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | 8-16 | 80-95 |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-100 | 6-12 | 85-98 |
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a highly versatile and valuable building block in organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and stilbenoid scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols and insights provided in this application note offer a robust starting point for researchers and scientists to leverage the synthetic potential of this important reagent.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Suzuki Coupling Reaction. Journal of the American Chemical Society, 121(41), 9550–9561.
- Oldenhuis, N. J., Dong, Z., & Buchwald, S. L. (2012). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides with Boronic Acids. Organic Syntheses, 89, 402-412.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Modern Synthesis
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a versatile and valuable building block in contemporary organic synthesis, particularly in the realm of drug discovery and materials science. Its unique trifunctional nature—a boronic acid for palladium-catalyzed cross-coupling, a chloro substituent for further functionalization, and a benzyloxy group as a stable protecting group for a phenol—offers medicinal chemists a powerful tool for the strategic construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, with a primary focus on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, ensuring both reproducible and high-yielding synthetic outcomes.
Physicochemical and Safety Profile
A thorough understanding of the reagent's properties is paramount for its safe and effective handling.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₂BClO₃ | [3] |
| Molecular Weight | 262.5 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [4] |
| CAS Number | 1007170-24-2 | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Safety Information:
(3-(Benzyloxy)-4-chlorophenyl)boronic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[6][8]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[5]
-
Pictogram: GHS07 (Exclamation mark).[5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, do not induce vomiting.[6][9] In all cases of exposure, seek medical attention.[6]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate.[2][10] Its widespread use stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids.[11] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][12]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf >> Cl.[1][13] The choice of a bulky, electron-rich phosphine ligand can facilitate this step, especially for less reactive aryl chlorides.[14][15]
-
Transmetalation: This is the crucial carbon-carbon bond-forming step where the organic group from the boron atom is transferred to the palladium center. The presence of a base is critical here, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][16][17][18] The choice of base can significantly influence the reaction rate and yield.[17]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][12]
Experimental Protocol: Suzuki-Miyaura Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with an Aryl Bromide
This protocol provides a robust starting point for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Expert Insight: The use of a bulky and electron-rich biaryl phosphine ligand like SPhos is often crucial for achieving high catalytic activity, especially with challenging substrates.[14] The ligand to palladium ratio is typically 2:1.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL).
-
Causality: The solvent system plays a critical role. Toluene is a common choice, and the addition of water can be beneficial for dissolving the inorganic base and facilitating the reaction.[19][20] Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Trustworthiness: A consistent and appropriate reaction temperature is key for reproducibility. Higher temperatures may be required for less reactive aryl chlorides.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing of solvents; use a fresh batch of palladium precursor and ligand. |
| Poor choice of base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF).[17][19] | |
| De-boronation of the boronic acid | Use a milder base or anhydrous conditions if possible. | |
| Formation of Homocoupling Product (Ar-Ar) | Oxygen contamination | Rigorously exclude oxygen by maintaining a positive inert gas pressure. |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Product degradation | Use milder reaction conditions if the product is sensitive. | |
| Inefficient purification | Optimize the chromatography conditions. |
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a highly valuable reagent for the synthesis of complex organic molecules. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and adaptable method for its application. By understanding the mechanistic principles and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize their reactions, paving the way for new discoveries in drug development and materials science.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lab Alley. Boric Acid Safety & Hazards. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Amatore, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Carl ROTH. Safety Data Sheet: Boric acid. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross‐coupling reaction: An overview of recent advances. [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Wiley Online Library. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Application Notes and Protocols: (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a Versatile Building Block in Advanced Materials Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the materials science applications of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Introduction: A Molecule of Strategic Importance
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (CAS: 1007170-24-2) is a highly functionalized organoboron compound that serves as a strategic building block for the synthesis of advanced materials. Its unique architecture, featuring a reactive boronic acid group, a chloro substituent, and a benzyl-protected hydroxyl group, offers a multi-faceted platform for creating complex organic molecules. The primary utility of this reagent is found in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] This capability allows for the precise construction of biaryl and poly-aryl systems that are fundamental to materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers.[1][3][4]
The presence of the benzyloxy group is of particular significance. It acts as a stable protecting group for a phenolic hydroxyl, which can be selectively removed in a later synthetic step. This "latent-phenol" functionality provides a powerful tool for post-synthesis modification, enabling the introduction of new functional groups, altering solubility, or tuning the electronic and photophysical properties of the final material.
This guide provides a comprehensive overview of the applications of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in materials science, complete with detailed, field-proven protocols and an explanation of the underlying chemical principles.
Physicochemical Properties & Safe Handling
Before utilization, it is crucial to understand the properties and handling requirements of this reagent.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | [5][6] |
| Molecular Formula | C₁₃H₁₂BClO₃ | [6] |
| Molecular Weight | 262.5 g/mol | [5][6][7] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [5][6][7] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety & Handling: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is harmful if swallowed, and may cause skin, eye, and respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl halide or triflate.[8][9] This reaction is favored in materials synthesis for its mild conditions, tolerance of various functional groups, and high yields.[8]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing reaction conditions. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol 1: Synthesis of a Biaryl Precursor for Organic Electronics
This protocol details a representative synthesis of a biaryl compound, a foundational structure for many organic electronic materials.[10] The reaction couples (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide.
Expert Rationale:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common, reliable Pd(0) source that is effective for a wide range of substrates.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[11]
-
Solvent System: A mixture of an organic solvent (like Toluene or Dioxane) and water is used. The organic phase dissolves the reactants, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface. This is a classic Suzuki-Miyaura condition.[8]
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 eq), the desired aryl bromide (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).[11]
-
Solvent Addition: Add a 4:1 mixture of Toluene:Water (volume appropriate for the scale, e.g., 10 mL per 1 mmol of boronic acid).
-
Degassing: Seal the flask with a septum and bubble nitrogen gas through the stirred suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously overnight (12-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Protocol 2: Post-Coupling Deprotection to Unveil a Functional Phenol
The benzyl ether can be cleaved to reveal a phenol, a versatile functional group for creating materials with tailored properties such as hydrogen-bonding capabilities, sites for further derivatization, or modified electronic characteristics.
Expert Rationale:
-
Method: Catalytic hydrogenolysis is a clean and efficient method for removing a benzyl protecting group.
-
Catalyst: Palladium on carbon (Pd/C) is the standard, highly effective catalyst for this transformation.
-
Hydrogen Source: Hydrogen gas (H₂) is the reagent. The reaction is typically run under a positive pressure of H₂ (from a balloon or a Parr hydrogenator) to ensure sufficient reagent is available.
Workflow Diagram
Caption: Experimental workflow for benzyl ether deprotection via hydrogenolysis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve the biaryl product from Protocol 1 (1.0 eq) in a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approx. 10 mol % by weight) to the solution.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Reaction: Stir the mixture vigorously at room temperature under the hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC. The product will be more polar than the starting material. The reaction is typically complete within 2-6 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Rinse the filter cake with additional solvent and combine the filtrates. Remove the solvent under reduced pressure to yield the deprotected phenolic product, which can be used as-is or purified further if necessary.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a potent and versatile reagent for materials science. Its primary strength lies in its ability to participate in Suzuki-Miyaura cross-coupling reactions to form complex aryl structures essential for organic electronics.[1][3] The strategically included benzyloxy protecting group provides a secondary level of control, allowing for post-synthetic modifications to fine-tune material properties. The protocols outlined in this guide provide a robust framework for researchers to harness the full potential of this valuable synthetic building block.
References
- The Versatile Role of 3-Chlorophenylboronic Acid in Chemical Synthesis. (2026). Vertex AI Search Result.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Chemistry of Fine Chemicals: Applications of 4-Chlorophenylboronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Boronic Acids in Modern Organic Electronics and OLEDs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- (3-(Benzyloxy)-4-chlorophenyl)boronic acid. (n.d.). Fluorochem.
- (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1007170-24-2. (n.d.). Sigma-Aldrich.
- (3-(Benzyloxy)-4-chlorophenyl)boronic acid. (n.d.). CymitQuimica.
- (3-(Benzyloxy)-4-chlorophenyl)boronic acid. (n.d.). Sigma-Aldrich.
- Optimizing OLED Displays: The Role of 4-Chlorophenylboronic Acid. (n.d.). Vertex AI Search Result.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Organic materials for organic electronic devices. (2025).
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Application Notes and Protocols: Investigating the Potential of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: The following application notes and protocols are based on the established roles of phenylboronic acid (PBA) derivatives in cancer research. As of the date of this publication, specific studies on (3-(Benzyloxy)-4-chlorophenyl)boronic acid in oncology are not publicly available. Therefore, this guide presents a scientifically-grounded, hypothetical framework for investigating its potential anticancer properties.
Introduction: The Promise of Phenylboronic Acids in Oncology
Phenylboronic acid (PBA) and its derivatives have emerged as a compelling class of molecules in targeted cancer therapy and diagnostics.[1][2] Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, underpin their therapeutic potential. This interaction is central to two primary mechanisms through which PBA derivatives are being explored as anticancer agents: inhibition of the proteasome and targeting of aberrant cell surface glycosylation.[1][3]
The proteasome is a critical cellular machine responsible for protein degradation. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4] Bortezomib, a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor for treating multiple myeloma, validating this therapeutic strategy.[5][6]
Furthermore, cancer cells often exhibit altered glycosylation patterns, with an overabundance of sialic acid residues on their surface.[7][8][9] The boronic acid group can selectively bind to these sialic acids, offering a mechanism for targeted drug delivery and therapeutic intervention.[1][2][7][10] This interaction is often pH-sensitive, favoring the acidic tumor microenvironment and potentially enhancing tumor-specific targeting.[1]
The subject of this guide, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, incorporates several features of interest for anticancer drug design. The phenylboronic acid core provides the reactive center for potential enzyme inhibition or glycan binding. The benzyloxy and chloro substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity, cell permeability, and metabolic stability.[11][12][13][14] The presence of a benzyl group is a common pharmacophore in many anti-cancer compounds.[15]
This document outlines a series of protocols to hypothetically evaluate the anticancer potential of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, focusing on its effects on cancer cell viability, apoptosis, and key signaling pathways.
Proposed Mechanism of Action: A Dual-Pronged Approach
Based on the known activities of related compounds, we can hypothesize that (3-(Benzyloxy)-4-chlorophenyl)boronic acid may exert its anticancer effects through one or a combination of the following mechanisms:
-
Proteasome Inhibition: The boronic acid moiety could interact with the N-terminal threonine residue in the catalytic site of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity.[3] This would disrupt protein homeostasis and induce apoptosis.
-
Sialic Acid Targeting: The compound may bind to overexpressed sialic acids on the cancer cell surface, potentially disrupting cell signaling, adhesion, or serving as a targeting moiety for future drug conjugates.[1][9]
-
Inhibition of Rho GTPases: Phenylboronic acid has been shown to inhibit the Rho family of GTP-binding proteins, which are crucial for cancer cell migration and proliferation.[16][17][18]
The following experimental workflow is designed to investigate these possibilities.
Figure 1. A proposed experimental workflow for the initial investigation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid's anticancer properties.
Experimental Protocols
Part 1: Assessment of Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effect of (3-(Benzyloxy)-4-chlorophenyl)boronic acid on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in DMSO. Further dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical IC50 Values for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 8.2 |
| HCT116 | Colorectal Carcinoma | 15.8 |
Part 2: Investigation of Apoptosis Induction
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22][23][24]
Materials:
-
Cancer cells
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with (3-(Benzyloxy)-4-chlorophenyl)boronic acid at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[23]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[25] FITC is detected in the FL1 channel and PI in the FL2 channel.
Part 3: Elucidation of Molecular Mechanisms
Objective: To investigate the effect of (3-(Benzyloxy)-4-chlorophenyl)boronic acid on key proteins involved in apoptosis and cell signaling.
Protocol 3: Western Blot Analysis
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[26][27][28][29]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Figure 2. A hypothetical signaling pathway illustrating the potential mechanism of action of (3-(Benzyloxy)-4-chlorophenyl)boronic acid via proteasome inhibition, leading to apoptosis.
Conclusion and Future Directions
This document provides a foundational framework for the initial investigation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a potential anticancer agent. The proposed protocols are designed to systematically evaluate its cytotoxicity, apoptotic effects, and impact on relevant signaling pathways. Positive results from these in vitro studies would warrant further investigation, including:
-
Target Engagement Assays: Direct measurement of proteasome inhibition or binding to sialic acids.
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.
The exploration of novel phenylboronic acid derivatives like (3-(Benzyloxy)-4-chlorophenyl)boronic acid holds promise for the development of new and effective cancer therapies.
References
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available at: [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting. ACS Publications. Available at: [Link]
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Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. ACS Publications. Available at: [Link]
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Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Dongguk University. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Springer. Available at: [Link]
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MTT (Assay protocol). Protocols.io. Available at: [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
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Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Publishing. Available at: [Link]
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Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Available at: [Link]
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Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. PubMed. Available at: [Link]
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In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PubMed Central. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]
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Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. PubMed. Available at: [Link]
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Boron chemicals in diagnosis and therapeutics. PubMed Central. Available at: [Link]
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Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PubMed Central. Available at: [Link]
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Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. PubMed. Available at: [Link]
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. Available at: [Link]
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Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. MDPI. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]
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1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. Available at: [Link]
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Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. PubMed. Available at: [Link]
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Some representative compounds with benzyl group (in blue) as pharmacophore. ResearchGate. Available at: [Link]
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Covalent inhibitors of Rho proteins suppress cancer cell invasion. Advanced Science News. Available at: [Link]
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Targeting Rho GTPase Signaling Networks in Cancer. Frontiers. Available at: [Link]
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Approaches of targeting Rho GTPases in cancer drug discovery. PubMed Central. Available at: [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed. Available at: [Link]
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Application Notes and Protocols for Bioconjugation with (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Introduction: Harnessing the Suzuki-Miyaura Cross-Coupling for Precision Bioconjugation
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistries, enabling the precise covalent modification of biomolecules in complex biological environments. Among these powerful tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile method for the formation of carbon-carbon bonds under mild, aqueous conditions compatible with sensitive biological macromolecules.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific arylboronic acid, (3-(Benzyloxy)-4-chlorophenyl)boronic acid , in bioconjugation strategies.
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable reagent for introducing a substituted phenyl moiety onto biomolecules. The benzyloxy group can serve as a stable protecting group for a phenolic hydroxyl, which could be deprotected post-conjugation if desired, or it can be an integral part of the final conjugate's structure, contributing to its physicochemical properties. The chloro substituent, being electron-withdrawing, can subtly modulate the electronic properties and reactivity of the boronic acid. This guide will delve into the principles of Suzuki-Miyaura bioconjugation, provide detailed protocols for labeling proteins and RNA, and discuss the critical aspects of purification and characterization of the resulting bioconjugates.
Chemical and Physical Properties of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1007170-24-2 | PubChem |
| Molecular Formula | C₁₃H₁₂BClO₃ | PubChem |
| Molecular Weight | 262.50 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Typically ≥98% | Sigma-Aldrich |
| Storage | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Safety Information: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Principle of Suzuki-Miyaura Bioconjugation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, (3-(Benzyloxy)-4-chlorophenyl)boronic acid) and an organohalide or triflate.[6] For bioconjugation, the biomolecule of interest is typically modified to contain an aryl halide (iodide or bromide) or triflate, which then serves as the coupling partner for the boronic acid. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the modified biomolecule.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.
For successful bioconjugation, the reaction must be performed in an aqueous environment at or near physiological pH and temperature.[7] This necessitates the use of water-soluble palladium catalysts and ligands.[8][9][10]
Experimental Protocols
The following protocols are adapted from established methods for Suzuki-Miyaura bioconjugation on proteins and RNA.[3][11] Researchers should optimize these conditions for their specific biomolecule and application.
Protocol 1: Labeling of a Protein with a Genetically Encoded Aryl Halide
This protocol assumes the protein of interest has been expressed with a genetically encoded unnatural amino acid containing an aryl iodide or bromide (e.g., p-iodophenylalanine).
Materials:
-
Protein containing an aryl halide (in a suitable aqueous buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Water-soluble palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a water-soluble phosphine ligand like TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt) or a pre-formed water-soluble palladium complex)[9]
-
Base (e.g., sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Degassed, sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing, or tangential flow filtration system)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Workflow for Protein Labeling
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Application Notes & Protocols for the Strategic Use of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid in Therapeutic Agent Development
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the application of (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a strategic building block in the synthesis of therapeutic agents, with a particular focus on kinase inhibitors. We will move beyond a simple recitation of facts to explore the causal relationships behind its utility in modern medicinal chemistry. The core of this guide is a detailed protocol for the synthesis of a novel analogue of Trametinib, a potent MEK inhibitor, illustrating the practical application of this versatile reagent. All methodologies are presented with an emphasis on scientific integrity, providing self-validating systems and authoritative grounding through cited literature.
Introduction: The Strategic Value of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
Boronic acids are indispensable tools in contemporary drug discovery, largely due to their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the assembly of complex molecular scaffolds.[1][2][3] Among the vast arsenal of commercially available boronic acids, (3-(Benzyloxy)-4-chlorophenyl)boronic acid ( 1 ) presents a unique combination of structural features that make it a highly valuable synthon for medicinal chemists.
-
The Boronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage, a common motif in kinase inhibitors. Boronic acids are generally stable, have low toxicity, and their reaction byproducts are easily removed, simplifying purification processes.[1][2]
-
The 4-Chloro Substituent: The presence of a chlorine atom para to the boronic acid influences the electronic properties of the phenyl ring, which can be crucial for both reaction efficiency and biological activity. In the context of kinase inhibitors, halogen atoms can form halogen bonds with backbone carbonyls in the ATP-binding pocket, enhancing binding affinity and selectivity.
-
The 3-Benzyloxy Group: The benzyloxy substituent offers several strategic advantages. It is a bulky, lipophilic group that can probe and occupy hydrophobic pockets within a target protein. Furthermore, the benzyl group can be deprotected to reveal a phenol, providing a reactive handle for further chemical modification, such as the introduction of solubilizing groups or linkers for conjugation (e.g., in PROTACs). This "latent" functionality is a key element of its strategic value in library synthesis and lead optimization.
This unique constellation of features makes 1 an exemplary building block for creating novel chemical entities with therapeutic potential. In the following sections, we will demonstrate its application in the synthesis of a potent kinase inhibitor analogue.
Case Study: Synthesis of a Trametinib Analogue Targeting the MAPK/ERK Pathway
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase) enzymes.[4][5] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[4] The chemical structure of Trametinib features a central pyrimido[4,5-d]pyrimidine core with a substituted aryl group attached.
We will leverage (3-(Benzyloxy)-4-chlorophenyl)boronic acid ( 1 ) to synthesize a novel Trametinib analogue ( 4 ), replacing the 2-fluoro-4-iodophenyl group of the parent drug. This modification allows us to explore new structure-activity relationships (SAR) and potentially alter the compound's pharmacokinetic profile.[6]
Retrosynthetic Analysis and Strategy
Our synthetic strategy hinges on a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The target molecule, 4 , can be disconnected at the C-C bond between the pyrimidine ring and the substituted phenyl group, leading back to the boronic acid 1 and a suitable halogenated pyrimidine intermediate 3 .
Caption: Retrosynthetic analysis for the Trametinib analogue.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is optimized for rapid synthesis and high yields, leveraging the efficiency of microwave heating.[1]
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1 ) | 1007170-24-2 | 262.50 | 0.75 | 1.5 |
| 4-Chloro-6-iodo-N-cyclopropylpyrimidine-2-carboxamide (3 ) | Hypothetical | Varies | 0.50 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.025 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.50 | 3.0 |
| 1,4-Dioxane (degassed) | 123-91-1 | 88.11 | 3 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 1 mL | - |
| Microwave reaction vial (10 mL) with stir bar | - | - | - | - |
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1 ) (197 mg, 0.75 mmol), 4-chloro-6-iodo-N-cyclopropylpyrimidine-2-carboxamide (3 ) (0.50 mmol), Pd(PPh₃)₄ (29 mg, 0.025 mmol), and Na₂CO₃ (159 mg, 1.50 mmol).
-
Add 3 mL of degassed 1,4-dioxane and 1 mL of degassed water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 20 minutes with vigorous stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Trametinib analogue (4 ).
Protocol 2: Conventional Heating Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable alternative for laboratories not equipped with a microwave reactor.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1 ) | 1007170-24-2 | 262.50 | 1.2 | 1.2 |
| 4-Chloro-6-iodo-N-cyclopropylpyrimidine-2-carboxamide (3 ) | Hypothetical | Varies | 1.0 | 1.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | 72287-26-4 | 731.73 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Toluene (degassed) | 108-88-3 | 92.14 | 8 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 2 mL | - |
| Schlenk flask (50 mL) with stir bar | - | - | - | - |
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1 ) (315 mg, 1.2 mmol), 4-chloro-6-iodo-N-cyclopropylpyrimidine-2-carboxamide (3 ) (1.0 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add 8 mL of degassed toluene and 2 mL of degassed water.
-
Seal the flask and heat the reaction mixture to 100°C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification steps (6-10) as described in Protocol 1.
Scientific Rationale and Self-Validation
Causality Behind Experimental Choices:
-
Catalyst Selection: Pd(PPh₃)₄ is a workhorse catalyst for Suzuki couplings, effective for a broad range of substrates.[1] Pd(dppf)Cl₂ is often used for more challenging couplings, as the dppf ligand is more electron-rich and can facilitate the oxidative addition step with less reactive halides.[2]
-
Base: An inorganic base like Na₂CO₃ or K₂CO₃ is essential to activate the boronic acid for transmetalation with the palladium complex.[2][7] The aqueous conditions help to solubilize the base.
-
Solvent System: A mixture of an organic solvent (Dioxane or Toluene) and water is standard. The organic solvent solubilizes the organic reactants and catalyst, while water dissolves the inorganic base.[7] Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Equivalents: A slight excess of the boronic acid (1.2-1.5 equivalents) is used to ensure complete consumption of the more valuable halogenated intermediate.
Self-Validating System:
The progress of the reaction should be monitored by TLC or LC-MS. A successful reaction will show the consumption of the starting materials (intermediate 3 ) and the appearance of a new, typically less polar, product spot (4 ). The final product's identity and purity (>95%) should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Context and Signaling Pathway
The synthesized Trametinib analogue (4 ) is designed to inhibit MEK1/2 kinases, key components of the Ras/Raf/MEK/ERK signaling pathway.
Caption: Inhibition of the MAPK/ERK pathway by the Trametinib analogue.
In many cancers, mutations in upstream proteins like Ras or Raf lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][8] By inhibiting MEK, the Trametinib analogue prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling that leads to proliferation. The introduction of the 3-(benzyloxy)-4-chlorophenyl moiety may alter the binding kinetics or selectivity of the inhibitor, offering a potential therapeutic advantage.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a sophisticated and strategically valuable building block for the development of novel therapeutic agents. Its utility is expertly demonstrated through its application in the Suzuki-Miyaura cross-coupling reaction to synthesize complex molecules like kinase inhibitors. The protocols and rationale provided herein offer a robust framework for researchers to leverage this reagent in their own drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Title: Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL: [Link]
-
Title: Laboratory-scale synthesis of trametinib (55). Source: ResearchGate URL: [Link]
-
Title: Suzuki Cross-coupling Reaction procedure Source: Rose-Hulman Institute of Technology URL: [Link]
-
Title: Process for the preparation of kinase inhibitors and intermediates thereof Source: PubChem (Patent US-9643927-B1) URL: [Link]
-
Title: Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors Source: MDPI URL: [Link]
-
Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS Source: European Patent Office URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) Source: PubMed Central (PMC) URL: [Link]
-
Title: The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors Source: PubMed URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]
- Source: Google Patents (WO2017103611A1)
-
Title: United States Patent (SGLT Inhibitors) Source: Google Patents URL: [Link]
-
Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: PubMed URL: [Link]
-
Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: Organic Letters URL: [Link]
-
Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: PubMed URL: [Link]
-
Title: Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease Source: PubMed Central (PMC) URL: [Link]
- Source: Google Patents (US6534524B1)
-
Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]
- Source: Google Patents (CN109336884B)
-
Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: MDPI URL: [Link]
-
Title: Synthesis of substituted erlotinib analogs. Source: ResearchGate URL: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This substrate presents a unique combination of steric and electronic properties that can impede the reaction. This guide provides in-depth, cause-and-effect troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.
Understanding the Substrate-Specific Challenges
The structure of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is the primary source of potential difficulty. A successful troubleshooting strategy begins with understanding why this particular reagent is challenging.
-
Steric Hindrance: The ortho-benzyloxy group presents significant steric bulk around the boronic acid moiety. This bulk can severely hinder the approach of the palladium complex, making the crucial transmetalation step of the catalytic cycle kinetically challenging.[1]
-
Electronic Effects: The molecule contains both an electron-donating group (the benzyloxy ether, via resonance) and an electron-withdrawing group (the chloro substituent, via induction). While aryl chlorides are typically unreactive electrophiles, the presence of an electron-donating group can make the C-Cl bond even less susceptible to oxidative addition if it were the intended reaction site.[2][3][4] When used as the organoboron partner, these electronics can influence the nucleophilicity of the aryl group being transferred.
-
Lewis Basicity: The oxygen atom of the benzyloxy group can act as a Lewis base, potentially coordinating to the palladium center. This non-productive binding can inhibit catalytic activity by occupying a coordination site needed for the catalytic cycle to proceed.
These factors often manifest as low conversion, slow reaction rates, or the prevalence of undesired side reactions.
Core Troubleshooting Guide: From Diagnosis to Solution
This section is structured to address the most common failure modes observed with this substrate.
Problem 1: Low to No Conversion of Starting Materials
This is the most frequent issue, where you observe significant unreacted aryl halide and/or boronic acid even after extended reaction times.
Potential Cause A: Ineffective Catalyst System for a Challenging Transmetalation
The steric bulk of the ortho-benzyloxy group is the most probable cause for a stalled reaction, as it directly impedes the transmetalation step where the aryl group is transferred from boron to palladium.[1]
-
Expert Insight: A standard catalyst system like Pd(PPh₃)₄ is often insufficient for such a sterically demanding transformation. The key is to use a catalyst system that is both highly active and sterically accommodating.
-
Solutions & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered couplings, bulky and electron-rich monophosphine ligands are required to promote both the oxidative addition (especially with chloroarene partners) and the subsequent reductive elimination.[1][3]
-
Base Selection: Stronger, non-coordinating bases are often necessary to facilitate the formation of the active boronate species without interfering with the catalyst.[1]
-
Use of Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) provide a reliable source of active Pd(0) and often show superior performance and reproducibility compared to generating the catalyst in situ from a Pd(II) source or Pd₂(dba)₃.[3]
-
| Parameter | Recommendation for Hindered Coupling | Rationale |
| Ligand Class | Biaryl Phosphines (Buchwald Ligands) | Bulky, electron-rich ligands that stabilize the Pd(0) state and accelerate both oxidative addition and reductive elimination.[1][5] |
| Specific Ligands | XPhos, SPhos, RuPhos, BrettPhos | Proven to be highly effective for sterically demanding substrates and unreactive aryl chlorides.[1][5] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong bases that effectively promote transmetalation. K₃PO₄ is often preferred in anhydrous conditions to minimize protodeboronation.[5][6] |
| Solvent | Dioxane, Toluene, 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water may be necessary with certain bases (e.g., K₂CO₃) but should be used judiciously.[1][6] |
Potential Cause B: Catalyst Deactivation
The reaction may start but then stall, often accompanied by the formation of a black precipitate (palladium black). This indicates the decomposition of the active Pd(0) catalyst into an inactive agglomerated state.[3][7]
-
Expert Insight: Catalyst decomposition is often caused by the presence of oxygen, high temperatures, or impurities in the reagents or solvent.
-
Solutions & Optimization:
-
Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[8]
-
Purify Reagents: Ensure the aryl halide, boronic acid, and base are of high purity. Impurities can sometimes poison the catalyst.
-
Moderate Temperature: While hindered couplings often require heat, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[7] Screen temperatures starting from 80 °C up to 110 °C.
-
Problem 2: Prevalence of Undesired Side Products
Even if the starting materials are consumed, the desired product may not be the major species in the reaction mixture.
Potential Cause A: Protodeboronation
This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-(benzyloxy)-4-chlorobenzene.
-
Expert Insight: Protodeboronation is catalyzed by aqueous base and heat.[9] The longer the boronic acid is exposed to these conditions without successfully coupling, the more likely this side reaction becomes.
-
Solutions & Optimization:
-
Use Anhydrous Conditions: Employ a strong, anhydrous base like K₃PO₄ in a dry, aprotic solvent like dioxane or toluene.[5]
-
Employ a "Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronic ester or an N-methyliminodiacetic acid (MIDA) boronate.[10][11] These derivatives are more stable under basic conditions and slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[10][12]
-
Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible. A more active catalyst system can lead to less protodeboronation by consuming the boronic acid faster.
-
Potential Cause B: Homocoupling
This side reaction produces a biaryl derived from the coupling of two boronic acid molecules. It is often driven by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[3][13]
-
Solutions & Optimization:
-
Rigorous Degassing: As with preventing catalyst decomposition, excluding oxygen is the most critical step to prevent homocoupling.[3]
-
Use a Pd(0) Source: Employ a pre-catalyst that provides a clean source of Pd(0), such as a G3/G4 palladacycle or Pd₂(dba)₃. If using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(dppf), the initial reduction to Pd(0) can sometimes be inefficient and promote homocoupling.[3]
-
Stoichiometry Control: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor side reactions.
-
Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki cycle with key failure points for the target substrate.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for optimizing a failed reaction.
Analytical Monitoring of the Reaction
To effectively troubleshoot, you must know what is happening in your reaction flask.
-
Thin-Layer Chromatography (TLC): A quick and simple way to visualize the consumption of starting materials and the appearance of new products.[14] Co-spotting with your starting materials is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It allows you to track the masses of starting materials, the desired product, and key byproducts like the protodeboronated compound and the homocoupled dimer.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, performing a mini-workup, and taking a crude ¹H NMR can provide a clear picture of the ratios of all species in the mixture.[17]
Frequently Asked Questions (FAQs)
Q1: I'm using an aryl chloride as my coupling partner and nothing is happening. Is the problem my boronic acid or the chloride? A: It could be both, but aryl chlorides are notoriously less reactive than bromides or iodides in the oxidative addition step.[2][3] This is often the rate-limiting step for such couplings. Ensure you are using a catalyst system known to activate aryl chlorides, which requires a highly electron-rich and bulky phosphine ligand like SPhos or XPhos, often with a strong base like K₃PO₄.[1][5]
Q2: I see a lot of my starting boronic acid has been converted to 3-(benzyloxy)-4-chlorobenzene. What is happening and how do I stop it? A: This is a classic case of protodeboronation, an undesired side reaction where the C-B bond is replaced by a C-H bond.[10] It is promoted by water, base, and heat. To minimize it, switch to strictly anhydrous conditions (dry solvent, K₃PO₄ as the base) and consider converting your boronic acid to a more stable pinacol or MIDA ester to employ a "slow-release" strategy.[10][11]
Q3: My reaction mixture turns black and stalls. What does this mean? A: The formation of a black precipitate is typically palladium black, an inactive, agglomerated form of the metal.[3][7] This indicates your active Pd(0) catalyst has decomposed. This can be caused by oxygen in your reaction, excessively high temperatures, or impurities. Improve your degassing procedure, check the purity of your reagents, and consider using a more stable pre-catalyst.[3][7]
Q4: Should I use the boronic acid, its pinacol ester, or a trifluoroborate salt? A: For a challenging substrate prone to protodeboronation, using a more stable derivative is highly recommended.[11][18]
-
Boronic Acid: Most reactive, but least stable.[18]
-
Pinacol Boronic Ester: More stable to purification and less prone to protodeboronation. Requires basic conditions (often aqueous) for hydrolysis to the active boronic acid/boronate in the reaction.
-
Potassium Aryltrifluoroborate (ArBF₃K): Generally very stable, crystalline solids. They are also less prone to protodeboronation and can be highly effective in cross-coupling reactions.[11] For your specific substrate, starting with the pinacol ester or the trifluoroborate salt is a sound strategy to mitigate stability issues.
Recommended Starting Protocol
This protocol represents a robust starting point for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide. Modifications may be necessary for aryl chlorides or other electrophiles.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.3 eq), and finely ground K₃PO₄ (2.5 eq).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of Argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not part of the pre-catalyst (e.g., XPhos, 4 mol%).
-
Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction vigorously for 12-24 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
-
Biffis, A., et al. (2018). "Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions: A Survey on the Use of Palladacycles as Precatalysts." Dalton Transactions, 47(21), 7159-7195. [Link]
-
Valente, C., et al. (2012). "PEPPSI-Type Palladium(II) N-Heterocyclic Carbene Precatalysts: The Effect of the N-Aryl Substituent on Catalytic Activity." Chemistry – A European Journal, 18(30), 9477-9486. [Link]
-
Wikipedia. "Protodeboronation." [Link]
-
Krska, S. W., et al. (2017). "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring." Accounts of Chemical Research, 50(9), 2348-2358. [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization." Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
-
Nanalysis Corp. (2018). "Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions." AZoM. [Link]
-
MDPI. "Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts." [Link]
-
Cox, P. A., et al. (2017). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
ResearchGate. "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." [Link]
-
Advion. "SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface." [Link]
-
Vapourtec. "Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling." [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." ACS Catalysis, 6(5), 3415-3427. [Link]
-
Knapp, D. M., et al. (2012). "Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters." Journal of the American Chemical Society, 134(36), 14758-14761. [Link]
-
Reddit r/Chempros. "How to approach choosing reaction conditions for Suzuki?" [Link]
-
ACS Publications. "A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes." [Link]
-
ChemRxiv. "Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening." [Link]
-
Myers, A. G. Research Group. "The Suzuki Reaction." Harvard University. [Link]
-
Reddit r/Chempros. "Failed suzuki coupling, any suggenstions?" [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. [Link]
-
Reddit r/Chempros. "Diagnosing issues with a failed Suzuki coupling?" [Link]
-
ACS Publications. "High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source." [Link]
-
Chemistry LibreTexts. "2.6: Suzuki-Miyaura Coupling." [Link]
-
ResearchGate. "What's the problem of Suzuki-Miyuara coupling reaction conditions?" [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. vapourtec.com [vapourtec.com]
- 17. azom.com [azom.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Preventing Protodeboronation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common challenge encountered during its use in cross-coupling reactions: protodeboronation. Our goal is to equip you with the knowledge to minimize this undesired side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with (3-(Benzyloxy)-4-chlorophenyl)boronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your molecule, this means your valuable (3-(Benzyloxy)-4-chlorophenyl)boronic acid reverts to 1-(benzyloxy)-2-chlorobenzene, a byproduct that reduces your overall yield and complicates the purification process.
The structure of (3-(Benzyloxy)-4-chlorophenyl)boronic acid presents a unique electronic profile. The benzyloxy group at the meta-position is electron-donating, which can increase the electron density on the aromatic ring, making the carbon-boron bond more susceptible to cleavage. Conversely, the chloro group at the para-position is electron-withdrawing. This electronic tug-of-war can influence the stability of the boronic acid under various reaction conditions.
Q2: I'm observing significant amounts of 1-(benzyloxy)-2-chlorobenzene in my Suzuki-Miyaura reaction. What are the likely causes?
A2: The formation of the protodeboronated byproduct is a clear indicator that the rate of protodeboronation is competing with, or even exceeding, the rate of your desired cross-coupling reaction. Several factors in your experimental setup can be contributing to this issue:
-
Harsh Basic Conditions: Strong bases, particularly hydroxide bases like NaOH and KOH, are known to significantly accelerate the rate of protodeboronation.[2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.
-
Presence of Protic Solvents (especially water): Water can act as a proton source, facilitating the cleavage of the C-B bond. While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can be detrimental.
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst system allows the boronic acid to be exposed to the reaction conditions for a longer period, increasing the likelihood of its decomposition via protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired cross-coupling pathway over protodeboronation.
Decision Tree for Troubleshooting Protodeboronation
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Comparative Table of Mitigation Strategies
| Strategy | Recommended Modification | Rationale | Relative Impact |
| Base Optimization | Switch from strong bases (NaOH, KOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. | Reduces the rate of base-catalyzed protodeboronation. | High |
| Temperature Control | Lower the reaction temperature, aiming for the 60-80 °C range if possible. | Decreases the rate of the undesired protodeboronation side reaction. | Medium-High |
| Boronic Acid Stabilization | Convert the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. | These esters are more robust and act as a "slow-release" source of the active boronic acid, keeping its concentration low. | High |
| Catalyst System Enhancement | Employ a highly active catalyst system, such as a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos). | A faster rate of the desired Suzuki coupling will outcompete the slower protodeboronation. | High |
| Solvent Conditions | Use anhydrous solvents and consider adding molecular sieves. Minimize the amount of water if it is part of a biphasic system. | Reduces the availability of protons that can participate in the protodeboronation reaction. | Medium |
Experimental Protocols
Protocol 1: Conversion of (3-(Benzyloxy)-4-chlorophenyl)boronic acid to its Pinacol Ester
This protocol describes a standard procedure for converting your boronic acid to a more stable pinacol ester, which is highly recommended for challenging Suzuki-Miyaura couplings.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add anhydrous toluene to the flask.
-
If using toluene, set up a Dean-Stark apparatus to remove water azeotropically. If using THF, add activated 4 Å molecular sieves.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of the (3-(Benzyloxy)-4-chlorophenyl)boronic acid pinacol ester with an aryl halide.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, and finely ground potassium phosphate.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium pre-catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of the desired product and the protodeboronated byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations
Understanding the competing pathways is crucial for effective troubleshooting. The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the undesired protodeboronation pathway.
Sources
Technical Support Center: Optimizing Yield for (3-(Benzyloxy)-4-chlorophenyl)boronic Acid Reactions
Welcome to the technical support center for reactions involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, designed to address the specific issues you may encounter during your experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide (Q&A)
This section addresses specific problems encountered during the reaction. Each answer provides a causal explanation and a logical path toward a solution.
Q1: My reaction yield is consistently low (<50%). What are the most critical parameters I should investigate first?
Low yield is the most common issue in Suzuki-Miyaura couplings, especially when dealing with challenging coupling partners like aryl chlorides.[1][2] The problem often stems from one of four areas: catalyst inefficiency, suboptimal base/solvent conditions, boronic acid instability, or incomplete degassing.
Your troubleshooting workflow should be:
-
Evaluate the Catalyst System: The coupling of any boronic acid with an aryl chloride (a common reaction partner) is often the rate-limiting step due to the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expertise & Experience: The oxidative addition of the aryl chloride to the Pd(0) center is sluggish.[3] To accelerate this, you need a catalyst system that creates a more electron-rich, sterically bulky palladium center.
-
Solution: Switch to a modern catalyst system known for activating aryl chlorides. This includes using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, or using a pre-formed catalyst.[4][5] N-heterocyclic carbene (NHC) based catalysts are also highly effective.[6]
-
-
Re-evaluate the Base and Solvent: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7]
-
Expertise & Experience: A base that is too weak may not generate the boronate species efficiently. Conversely, a base that is too strong in a protic solvent can accelerate the unwanted side reaction of protodeborylation.[8] The solvent's polarity and its ability to dissolve both the organic and inorganic reagents are critical.
-
Solution: For aryl chloride couplings, stronger bases are often required.[3] Consider switching from weak bases like Na₂CO₃ to stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[1] For solvent, anhydrous polar aprotic solvents like dioxane, THF, or DMF are standard.[8][9] Often, a mixture with water (e.g., Dioxane/H₂O 4:1) is used to help dissolve the base, but the water content must be controlled.[1]
-
-
Check for Boronic Acid Integrity: (3-(Benzyloxy)-4-chlorophenyl)boronic acid, like many arylboronic acids, can degrade via two primary pathways: homocoupling and protodeborylation.
-
Solution: See Q2 for minimizing homocoupling and Q3 for addressing protodeborylation.
-
-
Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling and halt the primary catalytic cycle.[8][10]
-
Solution: Ensure your reaction mixture is thoroughly degassed before adding the catalyst. Use a robust method like freeze-pump-thaw (3 cycles) for maximum oxygen removal. Bubbling with argon or nitrogen for 30 minutes is a simpler alternative but may be less effective.[1]
-
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Cross-Coupling Products from (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the technical support center for the purification of products derived from cross-coupling reactions involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of purifying biaryl compounds synthesized via Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude product after a Suzuki coupling with (3-(Benzyloxy)-4-chlorophenyl)boronic acid?
A1: Understanding the potential impurities is the first step towards a successful purification strategy. In a typical Suzuki-Miyaura coupling, you may encounter the following:
-
Homocoupling products: These are biphenyls formed from the coupling of two molecules of your aryl halide or two molecules of the (3-(Benzyloxy)-4-chlorophenyl)boronic acid.[1] The formation of boronic acid homocoupling products can be exacerbated by the presence of oxygen.[2][3]
-
Unreacted starting materials: Residual (3-(Benzyloxy)-4-chlorophenyl)boronic acid and the aryl halide coupling partner are common impurities.[1]
-
Protodeborylation product: The boronic acid can be cleaved to yield 1-(benzyloxy)-2-chlorobenzene. This is a common side reaction for many boronic acids.[2][4]
-
Palladium catalyst residues: The palladium catalyst and its ligands (e.g., phosphines) can contaminate the final product.[1][5]
-
Inorganic salts: Byproducts from the base (e.g., carbonates, phosphates) used in the reaction are usually present in the crude mixture.[1]
Q2: My TLC analysis shows my product and a major impurity have very similar Rf values. What are my options?
A2: This is a frequent challenge, especially when the polarity of the product and a key impurity, like a homocoupled byproduct or unreacted starting material, are very close. Here are several strategies to consider:
-
Solvent System Optimization for Chromatography: Don't rely on a single solvent system. Systematically screen different solvent mixtures. For instance, if a hexane/ethyl acetate system fails to provide separation, try a dichloromethane/methanol or a toluene-based system.[6] Sometimes, adding a small amount of a third solvent with different properties (e.g., a few drops of acetic acid or triethylamine if your compounds have acidic or basic handles) can dramatically alter the separation.[6]
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can sometimes outperform chromatography for removing closely related impurities.[7][8][9] Experiment with different solvent pairs to find the optimal conditions where your product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.
-
Alternative Chromatography Media: If standard silica gel is not effective, consider using other stationary phases like alumina, or reverse-phase silica gel (C18), which separates compounds based on hydrophobicity rather than polarity.
Q3: I see a persistent grey/black color in my purified product. How do I remove residual palladium?
A3: Residual palladium is a common issue and can be detrimental to downstream applications, especially in drug development. Here are several methods for its removal:
-
Filtration through Celite® or Silica Gel: A simple and often effective first step is to pass a solution of your crude product through a short plug of Celite® or silica gel.[5] This can trap a significant portion of the palladium catalyst.
-
Palladium Scavengers: For final-step purifications where very low palladium levels are required, consider using commercially available palladium scavengers. These are functionalized resins or silica that selectively bind to the metal.[10]
-
Aqueous Washes with Thiol-Containing Reagents: In some cases, washing the organic layer with an aqueous solution of a reagent like sodium bisulfite at elevated temperatures can help in reducing palladium content.[11]
-
Activated Carbon Treatment: Stirring a solution of your product with activated carbon can also effectively adsorb residual palladium.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after column chromatography | Product is too polar and streaking on the silica gel column. | - Add a small amount of a more polar solvent like methanol to your elution system.[6]- Consider using a different stationary phase like alumina. |
| Product is not stable on silica gel. | - Minimize the time the product spends on the column by using flash chromatography with a slightly more polar solvent system than TLC would suggest.- Neutralize the silica gel with a base (e.g., triethylamine in the eluent) if your product is base-sensitive. | |
| Presence of boronic acid in the final product | Incomplete reaction or use of excess boronic acid. | - During the aqueous workup, perform a basic wash (e.g., with 1-2 M NaOH) to extract the acidic boronic acid into the aqueous layer.[12]- If the product is also acidic, this method may not be suitable. In such cases, optimizing the stoichiometry of the reaction to use the boronic acid as the limiting reagent can be beneficial.[12] |
| Boronic acid co-elutes with the product. | - An acid/base extraction as described above is the most effective method.- Consider converting the boronic acid to a more easily separable derivative post-reaction if extraction is not feasible. | |
| Homocoupling byproduct is the major impurity | Presence of oxygen in the reaction mixture. | - Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[13] Degassing the solvents and reagents before use is critical. |
| Use of a Pd(II) precatalyst without a reducing agent. | - The Pd(II) can be reduced to the active Pd(0) by the homocoupling of the boronic acid.[2] Using a direct Pd(0) source or adding a mild reducing agent can sometimes mitigate this.[13] |
Experimental Protocols
General Aqueous Work-up Procedure
This initial purification step is crucial for removing inorganic salts and water-soluble impurities before further purification.[1]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Water (H₂O).
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Flash Column Chromatography
Flash column chromatography is a primary method for separating the desired product from impurities.[1]
Materials:
-
Silica gel (230-400 mesh)
-
Appropriate solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column and other standard laboratory glassware
Protocol:
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and impurities. Aim for an Rf value of ~0.2-0.3 for your product.
-
Prepare the Column: Pack the column with a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.
-
Elute the Column: Run the column with the selected solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagrams illustrate the general purification workflow and the decision-making process based on the nature of the impurities.
Caption: General purification workflow for Suzuki coupling products.
Caption: Decision tree for targeted impurity removal strategies.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Google Patents. (n.d.). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- ACS Publications. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
- Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
dealing with low reactivity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the technical support hub for (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate in Suzuki-Miyaura cross-coupling reactions. Here, we will dissect the underlying causes of its low reactivity and provide a series of field-proven troubleshooting strategies and detailed protocols to ensure the success of your synthesis.
Understanding the Challenge: Why is This Substrate Difficult?
The low reactivity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is not coincidental; it stems from a combination of electronic and steric factors inherent to its structure. Successfully using this reagent requires an understanding of these underlying principles.
-
The Unfavorable Aryl Chloride: The carbon-chlorine bond is significantly stronger and less polar than corresponding carbon-bromine or carbon-iodine bonds. This makes the crucial initial step of the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) center, the rate-limiting step.[1][2] To overcome this high activation barrier, a highly active catalyst system is mandatory.[2][3]
-
Steric Hindrance: The bulky benzyloxy group at the ortho position to the boronic acid sterically impedes the approach of the palladium complex. This hindrance can slow down the transmetalation step, where the aryl group is transferred from boron to the palladium center.[4][5][6]
-
Electronic Effects: The chloro group is electron-withdrawing, which can influence the overall electron density of the aromatic ring. While this can sometimes aid oxidative addition on the coupling partner, the combination of substituents on the boronic acid itself presents a nuanced electronic profile that requires careful selection of ligands and conditions.
-
Risk of Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[7][8] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and certain bases, all of which may be required to activate the aryl chloride coupling partner.[7][9]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues encountered in the lab with specific, actionable advice.
Q1: My Suzuki-Miyaura reaction with (3-(Benzyloxy)-4-chlorophenyl)boronic acid and my aryl chloride partner is failing or giving very low yields (<10%). What's the first thing I should check?
A1: The most common point of failure with this substrate combination is an insufficiently active catalyst system. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are almost certain to fail. The C-Cl bond of your coupling partner requires a potent catalyst to undergo oxidative addition.
Primary Recommendation: Switch to a modern catalyst system employing a bulky, electron-rich biaryl phosphine ligand. These ligands are designed to facilitate the oxidative addition of challenging electrophiles like aryl chlorides and stabilize the active Pd(0) species.[10][11]
-
Recommended Ligands: XPhos, SPhos, or RuPhos.[11] XPhos, in particular, has demonstrated remarkable efficiency in activating aryl chlorides, even at room temperature in some cases.[12]
-
Recommended Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃. These are stable Pd(II) and Pd(0) sources that, when combined with the appropriate ligand, generate the catalytically active Pd(0)Lₙ species in situ.[10]
Q2: I've switched to an XPhos-based catalyst system but my yield is still poor (~20-40%). What should I optimize next?
A2: If the catalyst is appropriate, the next parameters to scrutinize are the base and solvent. The choice of base is critical not only for activating the boronic acid for transmetalation but also for avoiding decomposition pathways.
Base Optimization: Weak bases like Na₂CO₃ are often insufficient. A stronger, non-nucleophilic base is required.
-
Primary Choice: Potassium phosphate (K₃PO₄) is often the base of choice for challenging Suzuki couplings. It is strong enough to promote the reaction but generally minimizes side reactions like protodeboronation compared to hydroxide bases.
-
Alternative: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.[13]
Solvent System: The solvent must solubilize all components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.
-
Recommended Systems: Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are standard.[13] Anhydrous conditions can also be explored, especially if protodeboronation is a major issue.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q3: I am observing a significant amount of benzene-1,2-diylbis(oxymethylene)dibenzene (from protodeboronation) in my reaction mixture. How can I prevent this?
A3: Protodeboronation is a common plague in difficult Suzuki couplings.[7] It occurs when the boronic acid reacts with a proton source (like water) instead of the palladium complex. Several strategies can mitigate this:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, is a highly effective strategy.[14][15] These esters are more robust and less prone to premature cleavage.[14] They participate in the catalytic cycle via a "slow-release" mechanism, where the active boronic acid is generated in low concentrations throughout the reaction, minimizing its decomposition.[8][9]
-
Meticulous Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] Oxygen can promote homocoupling of the boronic acid, which can complicate the reaction profile and consume the reagent.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a base like CsF or K₃PO₄ in a solvent like anhydrous dioxane can sometimes suppress protodeboronation.
Q4: What are the optimal starting conditions you would recommend for coupling (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic, unactivated aryl chloride?
A4: For a challenging coupling involving two unactivated partners, one being an aryl chloride, a robust set of starting conditions is crucial. The following table summarizes a reliable starting point based on modern best practices.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Stable, reliable Pd(II) precursor. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand proven to activate C-Cl bonds.[12] |
| Base | K₃PO₄ (3 equivalents) | Strong, non-nucleophilic base that effectively promotes transmetalation. |
| Solvent | Toluene / H₂O (5:1 v/v) | Good balance of solubility for organic and inorganic components. |
| Temperature | 100-110 °C | Elevated temperature is necessary to overcome the activation energy for C-Cl oxidative addition. |
| Concentration | 0.1 - 0.2 M | A reasonable starting concentration; can be adjusted if solubility is an issue. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst oxidation and boronic acid homocoupling.[2] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a generalized Suzuki-Miyaura coupling reaction using the recommended starting conditions.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl Chloride (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve the target concentration (e.g., 0.1 M). Then, add the appropriate volume of degassed deionized water (to achieve a 5:1 Toluene:H₂O ratio).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS. Check for the disappearance of the starting material and the appearance of the product spot/peak.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: The Suzuki-Miyaura catalytic cycle, emphasizing the difficult oxidative addition step.
By understanding the inherent challenges of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and systematically applying these advanced catalytic methods and troubleshooting principles, researchers can significantly improve reaction outcomes and achieve their synthetic targets.
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]
-
Chemistry. (2019). Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
National Institutes of Health (NIH). (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 5(7), 4363–4374. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]
-
University of Bristol. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available from: [Link]
-
RSC Publishing. Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. Available from: [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System. Available from: [Link]
-
Green Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Available from: [Link]
-
National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]
-
Chemical Society Reviews. (2022). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
-
The Royal Society of Chemistry. Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. Available from: [Link]
-
Dalton Transactions. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Available from: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]
-
ACS Publications. (2010). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Available from: [Link]
-
Israel Journal of Chemistry. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Available from: [Link]
-
Molecules. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
-
Chemistry – An Asian Journal. (2021). Integrated Suzuki Cross-Coupling/Reduction Cascade Reaction of meta-/para-Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation of XPhos-Ligated Palladium(0) Complexes and Reactivity in Oxidative Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the technical support guide for (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this reagent in their reaction mixtures. We provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to ensure your experiments proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my (3-(Benzyloxy)-4-chlorophenyl)boronic acid not dissolving?
A1: The solubility of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is dictated by its molecular structure. It possesses a combination of large, nonpolar groups (the benzyloxy and chlorophenyl moieties) and a polar, acidic boronic acid group.[1] This dual nature, often described as amphiphilic, can make finding a single ideal solvent challenging.[2] In many common nonpolar aprotic solvents used for cross-coupling (like toluene or THF), the polar boronic acid head can limit solubility, while in highly polar solvents, the large hydrophobic backbone prevents dissolution. Furthermore, boronic acids can self-condense to form cyclic anhydrides (boroxines), which often have different solubility profiles and can complicate dissolution.[3]
Q2: I'm performing a Suzuki-Miyaura coupling. What is the first thing I should try to improve solubility?
A2: The most direct and mechanistically important strategy for a Suzuki-Miyaura reaction is to add the base before expecting the boronic acid to fully dissolve. The role of the base is not just to facilitate the catalytic cycle but also to convert the boronic acid (a Lewis acid) into its corresponding anionic boronate species (e.g., Ar-B(OH)₃⁻).[4][5][6][7] This boronate salt is significantly more polar and often much more soluble in the polar or aqueous phases of common reaction solvent systems.[8] Therefore, the formation of a slurry of the boronic acid in the solvent, followed by the addition of the aqueous base, will often lead to dissolution as the reactive boronate is formed in situ.
Q3: Can I just heat the reaction mixture to force it to dissolve?
A3: While gentle heating can increase the rate of dissolution and overall solubility, it must be approached with caution. Arylboronic acids are susceptible to thermal decomposition and, more critically, a side reaction called protodeboronation .[9][10][11] This is the cleavage of the C–B bond, replacing it with a C–H bond, which irreversibly consumes your starting material.[9][11] This process can be accelerated by heat, especially in the presence of water or acidic/basic conditions.[9][10][12] Therefore, it is recommended to first explore all solvent and pH-based strategies at ambient or slightly elevated temperatures before resorting to high heat. Always monitor your reaction for the formation of the protodeboronated side product (4-chloro-3-(benzyloxy)benzene).
Q4: Should I be using a single solvent or a biphasic (two-solvent) system?
A4: For Suzuki-Miyaura couplings, biphasic systems (e.g., Toluene/Water, Dioxane/H₂O, THF/H₂O) are often superior precisely because of solubility issues. The organic phase dissolves the aryl halide and the palladium catalyst/ligand complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the soluble boronate salt. The reaction then occurs at the interface between the two layers. For reagents like (3-(Benzyloxy)-4-chlorophenyl)boronic acid with mixed polarity, this approach is highly effective.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving persistent solubility issues. The flowchart below outlines the decision-making process, followed by detailed explanations and protocols.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for solubility issues.
Q5: How do I properly use a base to form the soluble boronate salt? (Protocol)
A5: The key is to allow sufficient time for the acid-base reaction to occur, which converts the neutral, less soluble boronic acid into its anionic, more soluble boronate form.
Protocol 1: In Situ Boronate Formation for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 eq.), and the palladium catalyst/ligand.
-
Solvent Addition: Add the chosen organic solvent (e.g., Dioxane, Toluene, or THF). The mixture will likely appear as a heterogeneous slurry.
-
Base Addition: Add the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents) dissolved in the aqueous portion of the solvent system (e.g., water).
-
Equilibration: Stir the resulting biphasic mixture vigorously at room temperature for 15-30 minutes. Visually inspect the mixture. You should observe a significant reduction in the amount of undissolved solid boronic acid as it is converted to the boronate and partitions into the aqueous or interfacial layer.
-
Reaction Initiation: After the equilibration period, gently heat the reaction to the desired temperature to initiate the catalytic cycle.
Causality: The base deprotonates the hydroxyl groups on the boronic acid, forming a tetrahedral boronate anion [ArB(OH)₃]⁻.[5][7] This species is more nucleophilic and readily engages in the transmetalation step with the palladium center, which is a key part of the Suzuki-Miyaura catalytic cycle.[6][13] Its increased polarity also greatly enhances its solubility in the aqueous phase.[8]
Q6: My boronic acid is still not dissolving after adding the base. What solvent system should I use?
A6: If the standard systems are failing, a change in the organic solvent or the addition of a co-solvent is the next logical step. The choice of solvent can significantly impact the solubility of all components.
Solvent System Comparison Table
| Solvent System (Organic/Aqueous) | Properties & Rationale | Potential Downsides |
| Toluene / H₂O | High boiling point. Excellent for dissolving nonpolar substrates and catalysts. Creates a sharp phase boundary. | Can have very low solubility for the boronic acid itself, relying heavily on base and/or a phase-transfer catalyst. |
| Dioxane / H₂O | Higher polarity than toluene, miscible with water at higher temperatures. Often provides a good balance of solubility for both polar and nonpolar reagents. | Peroxide formation risk; requires careful handling and storage. Higher boiling point may increase risk of protodeboronation. |
| THF / H₂O | Lower boiling point. Good general-purpose solvent. THF has some water miscibility. | May not be suitable for high-temperature reactions. May not be aggressive enough for very nonpolar substrates. |
| DMF or Acetonitrile / H₂O | Highly polar aprotic co-solvents that can significantly increase the solubility of polar reagents like boronate salts.[8][14] | Can complicate product extraction due to their water miscibility. DMF can decompose at high temperatures. |
| Toluene / Ethanol / H₂O | The addition of ethanol as a co-solvent can bridge the polarity gap between the toluene and water phases, creating a more homogenous environment that enhances the solubility of all components.[2][] | Can sometimes complicate phase separation during workup. |
Q7: What is a phase-transfer catalyst and when should I use one?
A7: A phase-transfer catalyst (PTC) is a substance that helps move a reactant from one phase into another where the reaction occurs.[16][17] For biphasic Suzuki reactions, a PTC is invaluable when the boronate salt, despite being charged, has limited solubility in the organic phase where the catalyst resides.
When to Use a PTC:
-
When using a very nonpolar organic solvent like toluene or hexane.
-
When reaction rates are slow, suggesting poor interaction between the boronate (in the aqueous phase) and the catalyst (in the organic phase).
-
When you observe a significant amount of solid material at the phase interface.
Common PTC: Tetrabutylammonium bromide (TBAB) is a frequently used and effective PTC.[16][18] The quaternary ammonium cation (Bu₄N⁺) pairs with the anionic boronate [ArB(OH)₃]⁻, and the bulky, lipophilic butyl groups on the cation shuttle the entire ion pair into the organic phase, delivering it directly to the palladium catalyst.[16][19][20]
Protocol 2: Using a Phase-Transfer Catalyst
-
Follow Protocol 1 for setting up the reaction.
-
Before adding the base, add the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 equivalents relative to the limiting reagent) to the reaction vessel.
-
Proceed with the addition of the aqueous base and the rest of the protocol. The PTC will facilitate the transfer of the boronate across the phase boundary, often leading to a noticeable increase in reaction rate and efficiency.[19][20]
References
- Ask this paper. (2020-11-01).
- ResearchGate.
- Protodeboronation of (Hetero)
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014-05-01).
- RSC Publishing. (2017-07-11).
- Chemical Society Reviews (RSC Publishing). (2013-10-03). Selection of boron reagents for Suzuki–Miyaura coupling.
- Journal of the American Chemical Society. (2021-08-30). Protodeboronation of (Hetero)
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025-08-09).
- Organic Chemistry Portal. Suzuki Coupling.
- OUCI. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- PubMed. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
- ResearchGate. (2025-08-05). Efficient two-phase Suzuki reaction catalyzed by palladium complexes with water-soluble phosphine ligands and detergents as phase transfer reagents.
- ResearchGate. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- Journal of the American Chemical Society. (2017-08-21). Base-Catalyzed Aryl-B(OH)
- ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry.
- ACS Publications. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters.
- ACS Omega. (2025-07-03).
- ChemicalBook. (2025-08-29). 4-Chlorophenylboronic acid | 1679-18-1.
- BOC Sciences.
- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- ACS Publications. (2020-08-13).
- PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3.
- NIH. (2021-08-19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- Google Patents.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06).
- Green Chemistry (RSC Publishing). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant.
- Fluorochem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- Sigma-Aldrich. (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- Pharmaffiliates. 1007170-24-2| Chemical Name : 3-Benzyloxy-4-chlorophenylboronic Acid.
Sources
- 1. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | C13H12BClO3 | CID 23005378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (3-(Benzyloxy)-4-chlorophenyl)boronic acid in cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you diagnose and resolve common issues, specifically focusing on minimizing unwanted side reactions in Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions based on established mechanistic principles.
Problem 1: Significant formation of 4-chloroanisole (protodeboronation product).
You observe a significant amount of the undesired protodeboronated product, where the boronic acid group is replaced by a hydrogen atom.
Possible Causes:
-
Excessive Base or Water: The presence of a strong base and water can facilitate the protonolysis of the carbon-boron bond, a common side reaction known as protodeboronation.[1][2] This process is often accelerated at higher pH values.[1][3]
-
Prolonged Reaction Times: Leaving the reaction to stir for longer than necessary, especially after the consumption of the aryl halide, increases the exposure of the boronic acid to conditions that favor protodeboronation.[4]
-
High Reaction Temperatures: Elevated temperatures can increase the rate of protodeboronation.
-
Substrate Electronics: The electron-donating nature of the benzyloxy group can influence the electronic properties of the boronic acid, potentially affecting its susceptibility to protodeboronation.
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Optimize Base | A milder base or a stoichiometric amount can minimize the rate of protodeboronation.[5] The choice of base is crucial in the transmetalation step.[6] | Screen milder bases such as K₃PO₄ or Cs₂CO₃. Use the minimum effective amount of base (e.g., 1.5-2.0 equivalents). |
| Anhydrous Conditions | Minimizing water content can suppress the protonolysis pathway.[4][6] | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which can be more resistant to protodeboronation.[1][7] |
| Reaction Monitoring | Avoid unnecessarily long reaction times. | Monitor the reaction progress closely by TLC, GC-MS, or LC-MS and quench the reaction as soon as the starting material is consumed.[6] |
| Lower Temperature | Reduce the thermal energy available for the side reaction. | Screen a range of lower temperatures (e.g., 60-80 °C) to find the optimal balance between the desired coupling and the side reaction.[6] |
Problem 2: Formation of 3,3'-bis(benzyloxy)-4,4'-dichlorobiphenyl (homocoupling product).
You are observing a significant amount of the symmetrical biaryl product derived from the coupling of two molecules of the boronic acid.
Possible Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[8][9]
-
Palladium(II) Precursors: The use of Pd(II) sources without complete reduction to Pd(0) can lead to a stoichiometric reaction with the boronic acid, resulting in homocoupling.[9]
-
High Catalyst Loading: While a sufficient amount of catalyst is necessary, excessively high concentrations of palladium can sometimes favor side reactions.
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Thorough Degassing | Rigorous exclusion of oxygen is critical to prevent oxidative homocoupling.[6][9] | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize Pd(II)-mediated homocoupling. | Consider using Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand. |
| Addition of a Reducing Agent | A mild reducing agent can help to maintain the palladium in its active Pd(0) state. | The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling.[9] |
| Optimize Catalyst Loading | Use the lowest effective catalyst loading. | Typically, 1-5 mol% of the palladium catalyst is sufficient. Higher loadings may not necessarily improve the yield of the desired product and could increase side reactions. |
Problem 3: Cleavage of the benzyl ether protecting group, forming 3-hydroxy-4-chlorophenyl derivatives.
You are observing byproducts resulting from the cleavage of the benzyloxy group.
Possible Causes:
-
Harsh Reaction Conditions: While benzyl ethers are generally stable, certain palladium catalysts, ligands, or additives under prolonged heating can lead to their cleavage.[10][11]
-
Hydrogen Source: If there is a source of hydrogen in the reaction (e.g., from a solvent or additive), hydrogenolysis of the benzyl ether can occur, catalyzed by palladium.[12]
-
Acidic Conditions: Although Suzuki couplings are typically run under basic conditions, localized acidic microenvironments or acidic impurities could promote benzyl ether cleavage.[11]
Solutions:
| Strategy | Rationale | Recommended Protocol |
| Screen Ligands and Catalysts | The choice of ligand can significantly influence the stability of protecting groups. | Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos may be less prone to interacting with the benzyl ether.[4] |
| Lower Reaction Temperature and Time | Milder conditions reduce the likelihood of cleaving the protecting group. | Run the reaction at the lowest temperature that provides a reasonable reaction rate and for the shortest time necessary for completion. |
| Ensure Anhydrous and Pure Reagents | Avoid potential sources of protons or other reactive species that could lead to debenzylation. | Use high-purity, anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: My reaction turns black. Is this a problem?
A1: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition.[4] This is often associated with a failed or low-yielding reaction and can be caused by factors such as the presence of oxygen, impurities, or excessively high temperatures. Ensure thorough degassing and use pure reagents and solvents to minimize this.
Q2: What is the optimal solvent and base combination for this specific boronic acid?
A2: The ideal combination is substrate-dependent and often requires empirical screening. A good starting point for (3-(Benzyloxy)-4-chlorophenyl)boronic acid would be a polar aprotic solvent like 1,4-dioxane or DME with an aqueous solution of a base like K₂CO₃ or K₃PO₄. The use of a co-solvent like water is often necessary to dissolve the inorganic base.[8]
Q3: Can I use a boronic ester instead of the boronic acid to prevent side reactions?
A3: Yes, using a boronic ester, such as the pinacol ester (Bpin), is a common strategy to mitigate protodeboronation.[1][7] Boronic esters are generally more stable and can be used under anhydrous conditions. The active boronic acid can be generated in situ under the basic reaction conditions.
Q4: How do the electronic properties of the benzyloxy and chloro substituents affect the reaction?
A4: The benzyloxy group is electron-donating through resonance, which can increase the electron density on the aromatic ring. The chloro group is electron-withdrawing inductively but can be weakly donating through resonance. The combination of these substituents will influence the nucleophilicity of the boronic acid and its susceptibility to side reactions. While electron-rich boronic acids are generally good nucleophiles in Suzuki couplings, they can sometimes be more prone to protodeboronation.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the major side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for the arylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general starting procedure that should be optimized for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 eq), the aryl halide (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 20-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required, under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565-17582. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12269-12278. [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 693-697. [Link]
-
Scott, J. S., & Vautravers, N. F. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1269-1281. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8449-8456. [Link]
-
Semantic Scholar. (n.d.). Selective Cleavage of Benzyl Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Belsare, S., et al. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Effect of palladium amount on Suzuki-Miyaura reaction yield. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
-
Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Cleavage of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this specific boronic acid. Our aim is to equip you with the scientific rationale and practical solutions to optimize your synthetic outcomes.
Introduction: Understanding the Challenges with (3-(Benzyloxy)-4-chlorophenyl)boronic acid
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern—featuring an electron-donating benzyloxy group and a deactivating, yet sterically influential, chloro group—presents specific challenges in palladium-catalyzed cross-coupling reactions. These substituents can significantly impact the electronic and steric environment of the boronic acid, influencing its reactivity, stability, and propensity to induce catalyst deactivation. This guide will walk you through the most common issues and provide robust solutions to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with (3-(Benzyloxy)-4-chlorophenyl)boronic acid is showing low to no conversion. What are the primary causes of catalyst deactivation?
A1: Low or no conversion in a Suzuki-Miyaura coupling is often a symptom of catalyst deactivation. With a substrate like (3-(Benzyloxy)-4-chlorophenyl)boronic acid, several factors can contribute to this.
1. Catalyst Poisoning and Agglomeration: The active Pd(0) species in the catalytic cycle is susceptible to oxidation or agglomeration into inactive palladium black[1]. This is often exacerbated by:
-
Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the Pd(0) catalyst.
-
High Temperatures: Excessive heat can promote the aggregation of palladium nanoparticles into catalytically inactive bulk metal.
2. Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the aryl halide is a critical and often rate-limiting step. Electron-rich aryl halides can exhibit slower rates of oxidative addition. While your boronic acid is electron-rich, the nature of your coupling partner (the aryl halide) is equally important.
3. Side Reactions Consuming the Boronic Acid: The most common side reaction that leads to apparent catalyst inactivity is the degradation of the boronic acid itself, primarily through protodeboronation.
Q2: I'm observing a significant amount of the protodeboronated side product, 1-(benzyloxy)-2-chlorobenzene. How can I minimize this?
A2: Protodeboronation, the replacement of the boronic acid moiety with a hydrogen atom, is a major pathway for the consumption of your starting material, especially with electron-rich boronic acids like (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This reaction is typically promoted by the presence of a proton source (like water) and can be accelerated under both acidic and basic conditions[2][3].
Here are strategies to mitigate protodeboronation:
-
Choice of Base: Strong bases, particularly in aqueous media, can accelerate protodeboronation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF)[1].
-
Anhydrous Conditions: Since water is a primary proton source, employing anhydrous solvents and reagents can significantly suppress this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can provide a "slow release" of the boronic acid under the reaction conditions, minimizing its decomposition over time.
-
Temperature Optimization: Higher temperatures can increase the rate of protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for efficient catalytic turnover, typically in the range of 60-80 °C[1].
Q3: My reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
A3: The formation of a black precipitate is characteristic of palladium black, which is finely divided, catalytically inactive palladium metal. This indicates that your active Pd(0) catalyst is aggregating and falling out of the catalytic cycle.
Troubleshooting Palladium Black Formation:
-
Rigorous Degassing: Ensure that your solvents and the reaction setup are thoroughly de-gassed to remove all traces of oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and then maintaining a positive pressure of the inert gas throughout the reaction.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the Pd(0) center and prevent aggregation[4].
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than using a Pd(II) source that needs to be reduced in situ. Inefficient reduction of Pd(II) can lead to side reactions that promote catalyst decomposition.
Q4: I am also observing the homocoupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. What causes this and how can it be prevented?
A4: The formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is used. The homocoupling reaction can consume your boronic acid and also contributes to the formation of palladium black as the Pd(II) is reduced to Pd(0).
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: As with preventing palladium black formation, rigorous exclusion of oxygen is crucial.
-
Choice of Palladium Source: Using a Pd(0) catalyst from the start can circumvent the issues associated with the in situ reduction of Pd(II) precatalysts.
-
Ligand Effects: The use of appropriate ligands can favor the desired cross-coupling pathway over homocoupling.
Experimental Protocols & Methodologies
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with an aryl bromide.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, and the base under a positive flow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely anaerobic environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommendation for (3-(Benzyloxy)-4-chlorophenyl)boronic acid | Rationale |
| Palladium Source | Pd(OAc)₂ with a ligand, or a pre-formed precatalyst (e.g., XPhos Pd G3) | Precatalysts can offer greater air and moisture stability and ensure efficient generation of the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or NHCs | These ligands promote the rate-limiting oxidative addition and reductive elimination steps, which can be challenging with sterically hindered or electron-rich substrates. They also stabilize the catalyst against decomposition. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | A moderately strong base is needed to facilitate transmetalation without excessively promoting protodeboronation. |
| Solvent | Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water. | The solvent system needs to ensure the solubility of all components. A small amount of water can sometimes accelerate the reaction, but excess water should be avoided to minimize protodeboronation. |
| Temperature | 80-110 °C | A balance must be struck between providing enough thermal energy to drive the reaction and avoiding thermal decomposition of the boronic acid or catalyst. |
Visualizing the Challenges: Diagrams and Workflows
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle with key catalyst deactivation pathways.
References
- Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- SciSpace. (n.d.).
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Organic Chemistry Portal. (n.d.).
- NIH. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (n.d.).
- ChemRxiv. (2022). Protodeboronation of (Hetero)
- Benchchem. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- NIH. (n.d.).
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- NIH. (n.d.). Palladium (II)
Sources
impact of water on (3-(Benzyloxy)-4-chlorophenyl)boronic acid stability
Welcome to the technical support center for (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent. Here, we address common challenges, particularly those arising from the compound's interaction with water, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (3-(Benzyloxy)-4-chlorophenyl)boronic acid?
A1: Like many arylboronic acids, the primary stability concerns for (3-(Benzyloxy)-4-chlorophenyl)boronic acid are its susceptibility to two main degradation pathways, both of which can be influenced by the presence of water:
-
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved by a proton source, such as water, which replaces the boronic acid group with a hydrogen atom.[1][2] This process is often accelerated under acidic or basic conditions and at elevated temperatures.[3][4][5]
-
Boroxine Formation: In the solid state or in non-aqueous solvents, three molecules of the boronic acid can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[6][7][8] While this process is often reversible in the presence of water, the formation of boroxines can lead to issues with solubility and stoichiometry in reactions if not properly accounted for.[9][10]
Q2: How should I properly store (3-(Benzyloxy)-4-chlorophenyl)boronic acid to ensure its long-term stability?
A2: To minimize degradation, (3-(Benzyloxy)-4-chlorophenyl)boronic acid should be stored under controlled conditions. Supplier recommendations include storage in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8°C).[11] Storing the compound in a tightly sealed container in a cool, dry, and well-ventilated area is crucial to protect it from moisture and atmospheric oxygen.[9][12]
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. Could the stability of my (3-(Benzyloxy)-4-chlorophenyl)boronic acid be the issue?
A3: Absolutely. The instability of the boronic acid is a common reason for low yields in Suzuki-Miyaura cross-coupling reactions.[13][14] If the boronic acid has degraded via protodeboronation, you are essentially adding less of your desired coupling partner to the reaction, leading to incomplete conversion of your starting material.[2][15] Additionally, the presence of water, often a component of Suzuki reaction conditions, can promote this degradation.[16] It is advisable to use freshly purchased or recently purified boronic acid for best results.[15]
Q4: Can I use water as a solvent in my Suzuki-Miyaura reaction with this boronic acid?
A4: While water can be a beneficial co-solvent in many Suzuki-Miyaura reactions by promoting the catalytic cycle, it also presents a risk of protodeboronation.[16][17] The decision to use water should be made based on the overall stability of your substrates and the reaction conditions. If you must use water, ensure your reaction is properly degassed to remove oxygen, which can also contribute to catalyst decomposition and side reactions.[18] For particularly sensitive substrates, consider using a boronic ester derivative or running the reaction under anhydrous conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using (3-(Benzyloxy)-4-chlorophenyl)boronic acid, with a focus on problems related to its stability.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Degradation of Boronic Acid | 1. Assess Purity: Analyze your boronic acid sample by ¹H or ¹¹B NMR to check for signs of degradation (e.g., the presence of the protodeboronated arene).[19] 2. Use Fresh Reagent: If degradation is suspected, use a fresh bottle of the boronic acid or purify the existing material. 3. Consider a Stable Derivative: For challenging couplings, convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or a diethanolamine adduct.[20][21] | Protodeboronation leads to a lower effective concentration of the active coupling partner, resulting in incomplete reaction.[2] MIDA boronates, for example, offer enhanced stability and can release the boronic acid slowly under the reaction conditions.[20] |
| Catalyst Deactivation | 1. Degas Thoroughly: Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen. 2. Use Fresh Catalyst/Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[15] | Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[18] |
| Suboptimal Reaction Conditions | 1. Solvent Choice: If using aqueous conditions, consider switching to an anhydrous solvent system (e.g., dioxane, THF). 2. Base Selection: The choice of base can influence the rate of protodeboronation. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). | The rate of protodeboronation is pH-dependent, with both acidic and strongly basic conditions potentially accelerating degradation.[1][4][5] |
Issue 2: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Variable Water Content | 1. Use Anhydrous Solvents: For sensitive reactions, use freshly distilled or commercially available anhydrous solvents. 2. Control Atmosphere: Run reactions under a positive pressure of an inert gas (argon or nitrogen). | The amount of water present can vary between experiments, leading to different rates of boronic acid degradation and inconsistent yields. |
| Boroxine Formation | 1. Pre-treatment of Boronic Acid: Before use, you can sometimes break up the boroxine trimer by dissolving the boronic acid in a solvent like ether and then removing the solvent under vacuum.[9] | Boroxine formation alters the molecular weight and solubility of the reagent, which can lead to inaccurate stoichiometry if not accounted for. This process is reversible with water.[6][7] |
Experimental Protocols
Protocol 1: Assessing the Purity of (3-(Benzyloxy)-4-chlorophenyl)boronic acid by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the aromatic protons of the boronic acid against the protons of the internal standard. Compare this to the integration of the corresponding protons of the potential protodeboronated byproduct, 1-(benzyloxy)-2-chlorobenzene. A significant presence of the byproduct indicates degradation.
Protocol 2: Conversion to a Diethanolamine Adduct for Enhanced Stability
This protocol describes the formation of a more stable diethanolamine adduct which can be used directly in Suzuki-Miyaura coupling reactions.[21]
-
Dissolution: In a vial equipped with a stir bar, dissolve (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as methylene chloride.[18]
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise using a pipette.[18]
-
Precipitation: A precipitate of the diethanolamine adduct will form. Continue stirring the resulting slurry for 15-20 minutes.[18]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[18] This stable adduct can now be stored or used directly in your coupling reaction.
Visualizing Degradation Pathways and Troubleshooting
Degradation Pathways of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Caption: Key degradation pathways for arylboronic acids.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- Johnston, C. P., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Fluorochem. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- CymitQuimica. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Wang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- BenchChem. (2025).
- Lab Alley. (n.d.). How to Store Boric Acid.
- Sigma-Aldrich. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- Sigma-Aldrich. (n.d.). (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
- Pharmaffiliates. (n.d.). 3-Benzyloxy-4-chlorophenylboronic Acid.
- Qing, G. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure.
- BenchChem. (2025). Handling and storage best practices for 3-Bromo-5-propoxyphenylboronic acid.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Chemler, S. R., et al. (2009). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Ishihara, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles.
- Wikipedia. (n.d.). Phenylboronic acid.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions.
- BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
- Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Yokozawa, T., et al. (2014). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Journal of Polymer Science Part A: Polymer Chemistry.
- U.S. Borax. (n.d.).
- Ye, G., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis.
- Ananikov, V. P., & Pentsak, E. (2019). Water Is Key for Solid-State Suzuki–Miyaura Reactions. ChemistryViews.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?
- Kumar, A., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
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Technical Support Center: Optimizing Base Concentration for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing base concentration in cross-coupling reactions, specifically focusing on the substrate (3-(Benzyloxy)-4-chlorophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Fundamental Principles - The Critical Role of the Base
Q1: Why is a base necessary in a Suzuki-Miyaura coupling reaction?
A base is essential for the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1] The primary role of the base is to activate the boronic acid.[2] It does this by reacting with the boronic acid (a Lewis acid) to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[3][4] This negatively charged boronate complex is much more reactive and readily transfers its organic group (the 3-(benzyloxy)-4-chlorophenyl moiety) to the palladium center, thus facilitating the C-C bond formation.[5]
Q2: How does the specific structure of (3-(Benzyloxy)-4-chlorophenyl)boronic acid influence base selection?
The structure of this particular boronic acid presents several considerations:
-
Electron-Donating Benzyloxy Group: The benzyloxy group is electron-donating, which can make the boronic acid more susceptible to an undesirable side reaction called protodeboronation, especially under harsh basic conditions.[6][7]
-
Steric Hindrance: The bulky benzyloxy group might slightly hinder the approach to the boron atom.
-
Base-Labile Groups: While this molecule does not contain groups that are extremely sensitive to bases (like esters), the benzyloxy group could potentially be cleaved under very harsh conditions (strong base, high temperature), although this is less common.
A balance must be struck: the base must be strong enough to form the boronate for efficient transmetalation but mild enough to avoid significant protodeboronation or degradation.[6]
Section 2: Troubleshooting Common Issues
Q3: My reaction has a low yield and I see a lot of my starting aryl halide. What's the likely issue with my base?
This classic symptom points to an inefficient transmetalation step. The base you've chosen may be too weak or its concentration too low to generate a sufficient amount of the active boronate species.
Troubleshooting Steps:
-
Increase Base Equivalents: Instead of the typical 2.0 equivalents, try increasing to 3.0 equivalents.
-
Switch to a Stronger Base: If you are using a mild base like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8][9]
-
Improve Solubility: If you are using an inorganic base like K₂CO₃ in an anhydrous organic solvent, it may not be soluble enough. Adding a small amount of water to create a biphasic system can dramatically accelerate the reaction.[10][11] Ensure vigorous stirring to maximize the interface between the two phases.[6]
Q4: My main byproduct is 1-benzyloxy-2-chlorobenzene. What is happening and how do I fix it?
You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[12] This is particularly prevalent with electron-rich boronic acids like the one you are using.[7]
Mitigation Strategies:
-
Use a Milder Base: Strong bases, especially hydroxides (NaOH, KOH) in aqueous media, can accelerate protodeboronation.[7] Switch to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) in anhydrous conditions.[7][13]
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation.[7] Try running the reaction under strictly anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) or using a base like CsF in a solvent like 1,4-dioxane.[14]
-
Use a Boronic Ester: Convert the boronic acid to a more stable pinacol (Bpin) or MIDA boronate ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[10][13][15]
-
Lower the Temperature: High temperatures can accelerate protodeboronation. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).[7]
Q5: I'm seeing a biphenyl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[6][10]
Mitigation Strategies:
-
Thorough Degassing: Ensure your solvent is properly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[6][11]
-
Inert Atmosphere: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and maintain it throughout the experiment.[7]
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, they must be reduced in situ to the active Pd(0) species. This reduction process can sometimes initiate homocoupling.[10] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue.
Section 3: Experimental Protocols & Data
Base Screening Protocol for (3-(Benzyloxy)-4-chlorophenyl)boronic acid
This protocol is designed to efficiently screen different bases to find the optimal conditions for your specific coupling partners.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol, 1.2 equiv)
-
Your Aryl Halide (1.0 mmol, 1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Bases for screening (see table below, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1, 10 mL)
Procedure:
-
To a set of reaction vials, add the aryl halide, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, palladium catalyst, ligand, and the selected base.
-
Seal the vials with septa.
-
Evacuate and backfill each vial with Argon or Nitrogen three times.[7]
-
Add the degassed solvent system via syringe.
-
Place the vials in a pre-heated heating block (e.g., 100 °C) and stir vigorously for 12-16 hours.[9]
-
Cool the reactions to room temperature. Take a small aliquot from each for analysis (e.g., LC-MS or GC-MS) to determine conversion and byproduct formation.
-
Based on the results, select the optimal base for a larger scale reaction.
Table 1: Base Selection Guide
| Base | pKa of Conjugate Acid | Typical Conditions | Strengths | Potential Issues for this Substrate |
| K₂CO₃ | 10.3 | Biphasic (Dioxane/H₂O) or Anhydrous | Good general-purpose base, moderate strength.[8] | May not be strong enough for very unreactive halides. |
| K₃PO₄ | 12.3 | Biphasic or Anhydrous | Stronger than carbonates, often effective when others fail.[13] | Higher basicity increases risk of protodeboronation.[7] |
| Cs₂CO₃ | 10.3 | Biphasic or Anhydrous | Highly soluble in some organic solvents, often gives high yields.[8] | More expensive. |
| CsF | 3.2 | Anhydrous (Dioxane, THF) | Mild, non-nucleophilic, excellent for preventing protodeboronation.[7] | May require higher temperatures or longer reaction times. |
| NaOH/KOH | ~14-15 | Aqueous mixtures | Very strong, inexpensive. | High risk of protodeboronation and potential degradation.[13] |
Section 4: Visualization of Key Processes
Workflow for Base Optimization
This diagram outlines the decision-making process for selecting and optimizing the base for your Suzuki-Miyaura coupling.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the technical support guide for the purification of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar arylboronic acids. The purification of boronic acids is a notoriously challenging step in synthetic chemistry, often plagued by issues of low recovery, product instability, and persistent impurities.[1][2] This guide provides field-proven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your compound.
The unique structure of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, with its acidic boronyl group and bulky benzyloxy ether, presents specific purification hurdles. This guide explains the causality behind these issues and offers robust, validated protocols to overcome them.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Each issue is followed by an analysis of the probable causes and a set of actionable solutions.
Issue 1: Low or No Recovery from Silica Gel Chromatography
Q: I am attempting to purify my crude (3-(Benzyloxy)-4-chlorophenyl)boronic acid using standard silica gel flash chromatography. My TLC plate shows significant streaking, and my column is yielding very little product. What is happening?
A: This is a classic and well-documented problem when purifying boronic acids on standard silica gel.[1][3]
-
Causality — The "Why": The root cause is the strong interaction between the Lewis acidic boron atom of your compound and the numerous Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to irreversible adsorption, where your compound essentially gets "stuck" to the stationary phase. In some cases, the acidic nature of the silica surface can also catalyze the decomposition or dehydration of the boronic acid to form boroxines (cyclic anhydrides), further complicating the elution profile.[1][5]
-
Solutions & Optimization:
-
Switch to a Different Stationary Phase: The most straightforward solution is to avoid silica gel altogether. Neutral alumina is often a successful alternative for the chromatography of boronic acids as it has fewer strongly interacting sites.[6][7]
-
Deactivate the Silica Gel: If you must use silica, you can mitigate the adverse interactions by deactivating it. This can be done by preparing a slurry of the silica in your chosen eluent and adding a small amount (0.5-1% v/v) of a non-nucleophilic base like triethylamine (NEt₃) to cap the acidic silanol groups.[4] Alternatively, pre-treating the silica with boric acid has been shown to be effective in suppressing the over-adsorption of boron-containing compounds.[4][8]
-
Use Reversed-Phase Chromatography (C18): Reversed-phase chromatography can be effective, but care must be taken as typical aqueous mobile phases can sometimes promote the hydrolysis of boronic esters if they are present as impurities, or affect the stability of the acid itself.[1][9][10]
-
Issue 2: Crude Product is an Oil or Amorphous Solid that Fails to Crystallize
Q: My crude product is a sticky oil, not the solid I expected. I've tried multiple solvent systems for recrystallization without any success. How can I purify it?
A: The physical form of a crude product is often dictated by the presence of impurities that inhibit the formation of a crystal lattice. For oily or non-crystalline boronic acids, liquid-liquid extraction and derivatization are powerful alternatives to recrystallization.
-
Causality — The "Why": Impurities such as residual solvents, starting materials, or side-products act as "defects," preventing the highly ordered molecular packing required for crystallization. The relatively large and flexible benzyloxy group in your molecule can also contribute to a lower melting point and a tendency to form oils.
-
Solutions & Optimization:
-
Acid-Base Extraction (Recommended): This is the most robust and scalable method for purifying boronic acids.[2][3][6] It leverages the acidic nature of the B(OH)₂ group to separate it from neutral or basic impurities. The boronic acid is deprotonated with a base to form a water-soluble boronate salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the boronate, causing the purified boronic acid to precipitate or be extracted back into a fresh organic layer.[11]
-
Trituration: Before resorting to more complex methods, attempt trituration. This involves stirring or sonicating the crude oil with a solvent in which your desired product is insoluble but the impurities are soluble.[1][6] For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, chilled hexanes, diethyl ether, or a mixture thereof are good starting points. This can often remove non-polar contaminants and induce solidification.
-
Derivatization to a Crystalline Adduct: If other methods fail, you can convert the boronic acid into a stable, crystalline derivative. A common strategy is to form an adduct with diethanolamine.[1][2][9][12] These adducts often crystallize readily and can be purified by recrystallization. The pure boronic acid can then be regenerated by treating the adduct with an acid.
-
Issue 3: Persistent Impurities Observed by NMR after Purification
Q: I have purified my compound by what I thought was a successful method, but my ¹H NMR spectrum still shows unidentifiable peaks or impurities I recognize. What are these, and how do I get rid of them?
A: This indicates that your initial purification method was not selective enough to remove all byproducts. The most common persistent impurities in boronic acid syntheses are the protodeboronated arene and the boroxine anhydride.[1][2]
-
Causality — The "Why":
-
Protodeboronation: This is the loss of the B(OH)₂ group, which is replaced by a hydrogen atom. In your case, this would be 1-(benzyloxy)-2-chlorobenzene. This impurity is non-acidic and has similar polarity to your product, making it difficult to remove.
-
Boroxine Formation: Boronic acids can reversibly lose water to form cyclic trimeric anhydrides called boroxines.[5] In an NMR spectrum (especially in a non-anhydrous solvent like CDCl₃), this can lead to broadened peaks or a complex mixture of signals as the equilibrium between the acid and the anhydride shifts.
-
-
Solutions & Optimization:
-
Refine the Acid-Base Extraction: Ensure your pH adjustments are precise. When extracting the boronate salt into the aqueous base, make sure the pH is sufficiently high (>10). When re-acidifying to recover the product, lower the pH to ~2-3 to ensure complete precipitation. Thoroughly washing the separated layers is key.
-
Combine Purification Techniques: No single technique is perfect. A highly effective sequence is to perform an acid-base extraction first to remove the bulk of neutral impurities, followed by a careful recrystallization of the resulting solid to remove structurally similar impurities like the protodeboronated arene.
-
NMR Analysis Tip: To clarify your NMR spectrum, acquire it in anhydrous DMSO-d₆. This solvent helps to break up the boroxine anhydride, typically resulting in sharper signals for the pure boronic acid.[5] A broad singlet corresponding to the B(OH)₂ protons should be visible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying (3-(Benzyloxy)-4-chlorophenyl)boronic acid at the lab scale?
A1: For general lab-scale purification (1-10 g), an acid-base extraction is the most reliable and efficient first-line method.[3][6][11] It effectively removes common non-acidic impurities and is technically straightforward. If the resulting material requires further polishing, a subsequent recrystallization is recommended.
Q2: Which solvents are best for recrystallizing (3-(Benzyloxy)-4-chlorophenyl)boronic acid?
A2: Finding the right recrystallization solvent always requires some empirical screening.[13] However, for arylboronic acids, common and effective systems often involve a polar solvent in which the compound is soluble when hot and insoluble when cold, paired with a non-polar anti-solvent.
| Solvent System | Application Notes |
| Water | Can be effective for some simple arylboronic acids, but the benzyloxy group may reduce aqueous solubility significantly.[5][12] |
| Toluene / Heptane | A common choice. Dissolve the crude solid in a minimum amount of hot toluene, then slowly add heptane until turbidity appears. Cool slowly to form crystals. |
| Ethyl Acetate / Hexane | Similar to the Toluene/Heptane system, this offers a good polarity differential for effective crystallization. |
| Ethanol / Water | Dissolve in hot ethanol and add water as the anti-solvent. Can be very effective for moderately polar compounds.[12] |
Q3: How should I store my purified (3-(Benzyloxy)-4-chlorophenyl)boronic acid to prevent decomposition?
A3: Arylboronic acids are susceptible to slow degradation over time, particularly through dehydration to boroxines. The best practice for storage is in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a refrigerator at 2-8°C.
Q4: What are the key analytical techniques to confirm the purity and identity of my final product?
A4: A combination of techniques is essential for full characterization:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of organic impurities.
-
¹¹B NMR: Provides direct information about the boron environment. A signal around +28 to +30 ppm (relative to BF₃•OEt₂) is characteristic of an arylboronic acid, while boroxines appear further downfield.[14]
-
LC-MS: Ideal for assessing purity and confirming the molecular weight of your compound. High-Performance Liquid Chromatography (HPLC) with a C18 column is a standard method for analyzing boronic acids.[10][15][16]
Visualized Workflows & Protocols
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purifying boronic acids via acid-base extraction.
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), at a concentration of approximately 0.1-0.2 M.
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired boronate salt is now in this aqueous layer.
-
Wash: (Optional but recommended) Wash the aqueous layer with a small portion of fresh EtOAc or Et₂O to remove any trapped neutral impurities. Separate the layers and discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the purified boronic acid should form.
-
Isolation: Extract the acidified aqueous suspension with three portions of fresh EtOAc. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified (3-(Benzyloxy)-4-chlorophenyl)boronic acid as a solid.
References
-
How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. [Link]
-
HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. [Link]
-
Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]
-
HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]
-
Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]
- Process for purification of boronic acid and its derivatives. (n.d.).
-
Purification of boronic acids? (2017). Reddit. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid. (n.d.). PubChem. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (n.d.). ACS Publications. [Link]
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. (n.d.). The Royal Society of Chemistry. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. waters.com [waters.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Boronic Acid Stability
Welcome to the Technical Support Center for boronic acid stability. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids in their synthetic endeavors. Here, we will address common shelf-stability issues, provide troubleshooting guides for experimental challenges, and offer best practices for the handling and storage of these versatile reagents. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I've had a bottle of an aryl boronic acid on the shelf for a while. Is it still good to use?
This is a critical question, as the quality of your starting materials directly impacts the success of your reactions. While many boronic acids are relatively stable, they can degrade over time, especially with improper storage.[1] The primary concerns are exposure to moisture and air.
The most common issue is the dehydration-driven trimerization to form a boroxine, a cyclic anhydride.[2][3][4] This process is reversible, but it means that the compound in your bottle is no longer the pure monomeric boronic acid you intended to use. This can lead to inaccurate quantification and stoichiometric errors in your reactions.[3]
Expert Insight: Before using an aged boronic acid, it's always best to re-characterize it. A quick ¹H NMR or a melting point analysis can be very informative. If you observe complex signals in the NMR or a significant deviation from the expected melting point, it's a sign of degradation.
Q2: What are the main ways that boronic acids decompose on the shelf?
There are three primary decomposition pathways for boronic acids that you should be aware of:
-
Trimerization to Boroxines: As mentioned, this is a reversible dehydration reaction where three molecules of boronic acid condense to form a six-membered boroxine ring, releasing three molecules of water.[2][3][5] This is often the most prevalent issue for solid boronic acids stored over a desiccant, as the dry environment can drive the equilibrium towards the boroxine.[3]
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can convert the boronic acid into a phenol.[6][7][8][9][10] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[6][8][10] Aliphatic boronic acids are generally more prone to oxidation than their aryl and alkenyl counterparts.[11]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[12][13][14][15] This is a common side reaction in solution, particularly under harsh acidic or basic conditions, but it can also occur slowly on the shelf if the material is exposed to moisture and acidic or basic impurities.[1][12]
The following diagram illustrates these key decomposition pathways:
graph TD; A[Boronic Acid R-B(OH)2] -->|Dehydration (Reversible)| B(Boroxine); A -->|Oxidation (Air, Light)| C(Phenol R-OH); A -->|Protodeboronation (Moisture, Acid/Base)| D(Arene/Alkane R-H);
Caption: Major decomposition pathways of boronic acids.
Q3: How should I properly store my boronic acids to maximize their shelf life?
Proper storage is the most effective way to ensure the long-term stability of your boronic acids.[16][17][18][19][20][21][22] Here are some key recommendations:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, typically 2-8°C or -20°C as recommended on the safety data sheet (SDS).[23][24] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[23] | Minimizes exposure to oxygen and moisture, thus preventing oxidation and protodeboronation. |
| Moisture | Keep in a tightly sealed container, preferably in a desiccator.[16][17][23] | Prevents hydrolysis and protodeboronation. However, be aware that overly dry conditions can favor boroxine formation. |
| Light | Store in an opaque or amber vial to protect from light.[17][20] | Light can catalyze oxidative decomposition. |
Expert Insight: For particularly sensitive boronic acids, consider storing them in a glovebox. If a glovebox is not available, small-quantity aliquots in separate sealed vials under an inert atmosphere can prevent contamination and degradation of the entire batch from repeated openings.
Troubleshooting Common Issues
Q4: My Suzuki coupling reaction is giving low yields. Could my boronic acid be the problem?
Absolutely. An underperforming Suzuki coupling is often traced back to the quality of the boronic acid. Here's a troubleshooting workflow to diagnose the issue:
The presence of boroxine is a common culprit. Since it has a higher molecular weight than the monomer, weighing out the boroxine-contaminated solid leads to a lower molar amount of the active boronic acid than calculated.[3]
Q5: I suspect my boronic acid has formed a boroxine. How can I confirm this and what can I do about it?
Confirming and addressing boroxine formation is a straightforward process.
Protocol 1: Analytical ¹H NMR Test for Boroxine Presence [3]
This protocol provides a quick and definitive diagnosis of boroxine formation.
-
Sample Preparation (Initial Scan):
-
Dissolve 5-10 mg of your boronic acid in an aprotic deuterated solvent where boroxines are likely to be present (e.g., 0.6 mL of CDCl₃).
-
-
Acquire Spectrum:
-
Run a standard ¹H NMR spectrum. Note any complex or multiple sets of aromatic or aliphatic signals where you would expect a single set for your pure monomer.
-
-
Water Spike Test:
-
Carefully uncap the NMR tube and add one small drop (~10-20 µL) of D₂O using a pipette.
-
Gently shake the tube to mix.
-
Re-acquire the ¹H NMR spectrum.
-
-
Analysis:
-
If the complex signals have collapsed into a single, sharp set of signals corresponding to the monomeric boronic acid, this confirms the presence of a boroxine that has been hydrolyzed back to the monomer by the added water.
-
Protocol 2: Preparative Hydrolysis of Boroxine to Monomeric Boronic Acid [3]
If you have confirmed the presence of a boroxine, this procedure will convert it back to the active monomeric form before use in a reaction.
-
Dissolution:
-
In a round-bottom flask, dissolve the boronic acid/boroxine sample in a suitable organic solvent (e.g., 1,4-dioxane or THF) at a concentration of approximately 0.1-0.5 M.
-
-
Hydration:
-
Add deionized water to the solution, constituting 5-10% of the total volume (e.g., 0.5-1.0 mL of water for every 10 mL of organic solvent).
-
-
Equilibration:
-
Stir the mixture vigorously at room temperature for 30-60 minutes. This allows the equilibrium to shift from the boroxine back to the monomeric boronic acid.
-
-
Drying and Use:
-
Remove the solvent and water in vacuo using a rotary evaporator.
-
The resulting solid is the monomeric boronic acid, which should be used immediately in your reaction.
-
Expert Insight: For particularly unstable boronic acids, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, consider using an air-stable surrogate like a MIDA boronate ester.[25] These compounds can undergo slow, controlled hydrolysis under the reaction conditions to release the active boronic acid, minimizing its decomposition over the course of the reaction.[12][25]
Q6: How can I analyze the purity of my boronic acids beyond just checking for boroxines?
A comprehensive purity assessment is crucial for consistent and reproducible results. Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for identifying organic impurities and the presence of boroxines.[3]
-
¹¹B NMR: A powerful tool for directly observing the boron environment. The chemical shifts can distinguish between trigonal boronic acids and tetrahedral boronate species.[26][27][28][29][30] Boric acid, a potential decomposition product, gives a distinct peak.[28][29]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
References
-
How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. Retrieved January 11, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved January 11, 2026, from [Link]
- Seo, H., et al. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules, 30(15), 2843.
-
Boric Acid Shelf Life & Expiration - Lab Alley. (n.d.). Lab Alley. Retrieved January 11, 2026, from [Link]
-
Methods for the hydroxylation of boronic acids into phenols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. ARKIVOC, 2021(8), 1-10.
-
Protodeboronation - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2021). ACS Omega, 6(40), 26265–26274.
-
Boroxine formation reaction mechanism as calculated by DFT. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(21), 10134–10144.
-
Boronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Improving the oxidative stability of boronic acids through stereoelectronic effects. (2021). Proceedings of the National Academy of Sciences, 118(9), e2021134118.
-
Structural Interconversion Based on Intramolecular Boroxine Formation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2022). Molecules, 27(21), 7543.
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research, 55(9), 1275–1290.
-
Boronic Acids and Derivatives - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]
- Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 114(45), 12195–12202.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). Proceedings of the National Academy of Sciences, 118(9), e2021134118.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(18), 7381-7387.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6461–6463.
- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A, 114(11), 3985–3996.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry.
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved January 11, 2026, from [Link]
- Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Pharmaceutical and Biomedical Analysis, 61, 115–121.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2011). The Journal of Organic Chemistry, 76(7), 2136–2146.
- Development of Organic Transformations Based on Protodeboronation. (2016). In ACS Symposium Series (Vol. 1236, pp. 225–239). American Chemical Society.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). The Journal of Organic Chemistry, 87(22), 15071–15076.
-
Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. (2013). Morressier. Retrieved January 11, 2026, from [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
- Boronic acid with high oxidative stability and utility in biological contexts. (2021).
-
Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Handling and Storing Chemicals. (2020, January 8). [Video]. YouTube. [Link]
-
How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023, October 23). Storemasta Blog. [Link]
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- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. application.wiley-vch.de [application.wiley-vch.de]
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- 11. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
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- 33. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Activation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions concerning the activation and successful use of (3-(Benzyloxy)-4-chlorophenyl)boronic acid in cross-coupling reactions. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested advice to ensure the success of your experiments.
Introduction: Understanding the Substrate
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a moderately complex substrate for Suzuki-Miyaura cross-coupling reactions. Its reactivity is governed by a balance of electronic and steric factors. The para-chloro substituent is electron-withdrawing via induction, which can be beneficial. However, the meta-benzyloxy group is electron-donating through resonance and adds steric bulk. This unique profile requires careful optimization of reaction conditions to achieve high yields and avoid common side reactions. This guide will walk you through the critical parameters for activating this specific boronic acid and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What does it mean to "activate" a boronic acid for Suzuki coupling?
A1: Activation is the crucial first step in the Suzuki-Miyaura catalytic cycle involving the boronic acid. In the absence of a base, organoboron compounds are generally unreactive toward the palladium(II) complex and do not undergo transmetalation.[1][2] Activation refers to the reaction of the boronic acid with a base to form a more nucleophilic "ate" complex (a boronate).[3][4] This increases the electron density on the organic moiety, making it "active" for transfer from the boron atom to the palladium center (transmetalation).[2]
Q2: My reaction with (3-(Benzyloxy)-4-chlorophenyl)boronic acid is giving low to no yield. What is the most common reason for failure?
A2: The most frequent cause of failure is sub-optimal activation of the boronic acid, which is directly tied to the choice of base and solvent.[3][5] An inappropriate base may not be strong enough to form the boronate, or it may have poor solubility in the chosen solvent. Additionally, oxygen contamination can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[6][7] A systematic check of your base, solvent, and inert atmosphere technique is the first step in troubleshooting.
Q3: Which class of base is generally recommended for a substrate like this?
A3: For electronically nuanced and sterically hindered boronic acids, inorganic bases are typically more reliable than organic amines.[3] Phosphates (e.g., K₃PO₄) and carbonates (e.g., Cs₂CO₃, K₂CO₃) are excellent choices.[5] Potassium phosphate (K₃PO₄) is often a robust starting point as it is strong enough to facilitate boronate formation but is less prone to causing base-sensitive functional group degradation compared to hydroxides.
Q4: How critical is the choice of solvent?
A4: Solvent choice is paramount as it influences reagent solubility, reaction rate, and even selectivity.[8][9] Solvents can stabilize catalytic intermediates and modulate the reactivity of the base.[10] For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a polar aprotic solvent like 1,4-dioxane or tetrahydrofuran (THF), often with a small amount of water, is a standard starting point. The water helps to solubilize the inorganic base and facilitates the formation of the active boronate species.[8]
Q5: Do I need a specialized ligand for coupling this boronic acid with an aryl chloride?
A5: Yes, coupling with aryl chlorides is significantly more challenging than with bromides or iodides because the C-Cl bond is much stronger, making the oxidative addition step more difficult.[6][11] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You will require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to achieve good results.[12][13][14] These ligands promote the challenging oxidative addition step and accelerate the final reductive elimination.[13]
Mechanism Deep Dive: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) complex.[14]
-
Transmetalation: This is the key step where activation is critical. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a boronate [Ar²-B(OH)₃]⁻.[4][15] This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a generic aryl bromide.
Materials & Equipment:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, finely powdered)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid, the aryl bromide, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Reagent Addition: Prepare a stock solution of the palladium pre-catalyst and ligand in the chosen solvent. Degas this solution by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe, followed by the catalyst/ligand solution.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide
Caption: A logical workflow for troubleshooting low conversion.
Problem 1: I'm observing significant protodeboronation of my boronic acid.
-
Diagnosis: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is often confirmed by finding the de-boronated starting material, (2-chloro-5-(benzyloxy)benzene), in your crude reaction mixture. This side reaction is typically promoted by excess water, high temperatures, or an overly strong base.[7]
-
Solution:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which is known to suppress this side reaction.[2][7]
-
Anhydrous Conditions: While some water can be beneficial, too much can be detrimental. Try running the reaction under strictly anhydrous conditions using a base like anhydrous K₃PO₄ in a solvent like THF or CPME.[5]
-
Use a Boronic Ester: Boronic acids can be converted to more stable esters (e.g., pinacol or MIDA esters) which are less susceptible to protodeboronation.[16][17]
-
Problem 2: My main side product is the homocoupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
-
Diagnosis: You are forming a symmetrical biaryl derived from two molecules of your boronic acid. This is a classic sign of oxygen being present in the reaction.[6] Oxygen can facilitate the oxidative homocoupling and also lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[7]
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed by either sparging with an inert gas for at least 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Keep a positive pressure of nitrogen or argon over the reaction for its entire duration. Ensure all joints on your glassware are well-sealed.
-
Use a Pd(II) Pre-catalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often more stable on the benchtop and are reduced to the active Pd(0) species in situ. This can sometimes minimize issues related to premature catalyst decomposition.[6]
-
Problem 3: The reaction is stalled, and both my boronic acid and aryl halide remain.
-
Diagnosis: This points to an issue with the catalytic cycle itself, often "catalyst death" or inhibition. The catalyst may be poisoned, or the conditions are not sufficient to overcome a high activation barrier for a key step (usually oxidative addition or reductive elimination).
-
Solution:
-
Ligand Choice for Steric Hindrance: The benzyloxy group adds steric bulk. If your coupling partner is also hindered, the reductive elimination step can be slow. Using bulky Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) can accelerate this step.[12][13]
-
Increase Temperature: If the reaction is clean but slow, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can increase the rate. However, be cautious of promoting side reactions.
-
Check Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons.[8] Ensure you are using high-purity reagents and solvents.
-
Data Summary Tables
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility (in Water) | Typical Use Case & Comments |
| K₃PO₄ | Strong | High | Excellent general-purpose base. Good for challenging couplings.[3] |
| Cs₂CO₃ | Strong | Very High | Highly effective but more expensive. Often used when other bases fail. |
| K₂CO₃ | Moderate | High | A standard, cost-effective choice. May be too weak for some aryl chlorides. |
| NaOH/KOH | Very Strong | Very High | Can promote side reactions like protodeboronation and ester hydrolysis.[7] |
| KF | Weak | High | Used in anhydrous conditions; particularly effective at minimizing protodeboronation.[2] |
Table 2: Recommended Catalyst Systems for Challenging Couplings
| Challenge | Recommended Pre-catalyst | Recommended Ligand | Rationale |
| Aryl Chloride Substrate | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate the difficult oxidative addition of the C-Cl bond.[13][14] |
| Sterically Hindered Substrate | Palladacycle (e.g., G3-XPhos) | XPhos, tBuXPhos | Bulky ligands create a wider coordination sphere, accommodating hindered substrates and promoting reductive elimination.[12] |
| Potential for Protodeboronation | Pd(PPh₃)₄ | (none) | For less challenging couplings where milder conditions are desired to protect the boronic acid. |
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
effect of temperature on (3-(Benzyloxy)-4-chlorophenyl)boronic acid reactions
Welcome to the technical support center for (3-(Benzyloxy)-4-chlorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions involving this versatile reagent. We will focus specifically on the critical role of temperature, moving beyond simple protocols to explain the causal relationships that govern reaction outcomes.
Part 1: Reagent Profile and Thermal Stability
Before delving into reaction specifics, understanding the inherent properties and stability of your boronic acid is paramount.
(3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Appearance: Typically a solid[4]
Frequently Asked Questions: Storage and Handling
Q1: What are the ideal storage conditions for (3-(Benzyloxy)-4-chlorophenyl)boronic acid to ensure its long-term stability?
A1: Proper storage is the first step in any successful experiment. This boronic acid should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2-8°C.[3][4] The primary reason for these conditions is to mitigate two key degradation pathways:
-
Oxidative Decomposition: Like many organoboron compounds, it can be susceptible to oxidation when exposed to air.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form boroxines (cyclic anhydrides). While this process is often reversible in the presence of water during the reaction setup, it alters the reagent's stoichiometry. Storing it in a dry, cool environment minimizes this.
Q2: I left my vial of (3-(Benzyloxy)-4-chlorophenyl)boronic acid on the bench at room temperature for a few hours. Is it still usable?
A2: Short-term exposure to ambient temperature is generally not a critical issue, provided the vial was tightly sealed to prevent moisture and air ingress. However, for quantitative and reproducible results, it is crucial to minimize the time the reagent spends outside of its recommended storage conditions. If you have any doubts about the reagent's integrity, consider running a small-scale control reaction against a fresh or properly stored sample.
Part 2: Temperature Effects in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most common application for this class of reagents. Temperature is arguably one of the most influential parameters, directly affecting reaction rate, catalyst stability, and the prevalence of side reactions.
Troubleshooting Guide: Common Temperature-Related Issues
Q3: My Suzuki-Miyaura reaction is failing or giving a very low yield. How do I troubleshoot the temperature?
A3: A low or non-existent yield is a common problem where temperature is a prime suspect.[5] The relationship between temperature and yield is not always linear; you are often balancing desired reaction kinetics against undesired degradation pathways.
Here is a logical workflow for troubleshooting:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Causality Explained:
-
Below 60°C: The key steps in the catalytic cycle—oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination—have significant activation energy barriers.[5] Insufficient thermal energy will result in a sluggish or stalled reaction.
-
60-90°C: This range is often the "sweet spot" for many Suzuki couplings.[6] It provides enough energy to drive the catalytic cycle forward without excessively promoting degradation pathways. One study found 80°C to be an optimal temperature, above which the yield remained constant, while it decreased sharply below this point.
-
Above 90-100°C: While higher temperatures can be necessary for challenging substrates (e.g., aryl chlorides), they can also accelerate catalyst decomposition (formation of palladium black) and side reactions.[5][7]
Q4: I'm observing a significant amount of a side product where the boronic acid on my starting material has been replaced by a hydrogen atom. What is happening and how does temperature play a role?
A4: You are observing protodeboronation , a major competing side reaction in Suzuki-Miyaura coupling.[7][8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water or alcohol in the solvent).
Mechanism Sketch: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃[9][10][11][12]
Temperature has a direct and significant impact on the rate of protodeboronation.[13]
-
Kinetic Effect: Like most chemical reactions, the rate of protodeboronation increases with temperature. If your desired coupling reaction is slow, a high temperature may cause the boronic acid to decompose via protodeboronation faster than it can participate in the catalytic cycle.
-
Mechanistic Studies: Research has shown that both acid- and base-mediated protodeboronation pathways exist, and their kinetics are highly temperature-dependent.[9][13][14] For instance, one study investigating acid-promoted protodeboronation found that the yield of the side product increased steadily with increasing temperature, with 130°C being optimal for the undesired reaction.[13]
Troubleshooting Protodeboronation:
-
Lower the Temperature: This is the first and most effective step. Try running the reaction at the lowest temperature that still affords a reasonable rate for the desired coupling (e.g., 70-80°C).[7]
-
Use Anhydrous Solvents: While a small amount of water can be beneficial for the Suzuki reaction, excess water provides the proton source for protodeboronation. Using rigorously dried solvents can suppress this side reaction.
-
Use a Boronic Ester: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate.[15] These are generally more robust towards premature protodeboronation.
Data Summary: Temperature vs. Reaction Outcome
The following table summarizes generalized effects of temperature on Suzuki-Miyaura reactions. Optimal conditions for (3-(Benzyloxy)-4-chlorophenyl)boronic acid will be substrate-dependent and require empirical optimization.
| Temperature Range | Desired Reaction Rate (Coupling) | Catalyst Stability | Protodeboronation Rate | General Recommendation |
| Room Temp - 50°C | Very Slow / Negligible | High | Low | Generally too low for efficient coupling unless using highly reactive substrates or specialized catalyst systems. |
| 60°C - 90°C | Good to Excellent | Moderate | Moderate | Optimal starting range for screening. Balances reaction rate with reagent/catalyst stability. |
| >100°C | Excellent (may plateau) | Low (risk of decomposition) | High | Reserved for unreactive coupling partners (e.g., aryl chlorides). Use with caution and under a strictly inert atmosphere.[5][7] |
Part 3: Experimental Protocols and Methodologies
Trustworthy protocols are self-validating. This section provides a detailed, step-by-step methodology for a standard Suzuki-Miyaura coupling reaction, highlighting critical temperature control points.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
Objective: To couple (3-(Benzyloxy)-4-chlorophenyl)boronic acid with an aryl bromide.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v), degassed
Workflow Diagram:
Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: In a vial, weigh the aryl bromide (e.g., 1.0 mmol), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Causality Note: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any minor degradation or boroxine formation.
-
-
Vessel Setup: Add the weighed solids and a magnetic stir bar to a flame-dried Schlenk flask or reaction vial.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas like argon or nitrogen.
-
Causality Note: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species and can also promote homocoupling of the boronic acid.[5] This step is critical for reproducibility.
-
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 8 mL dioxane, 2 mL H₂O for a 0.1 M reaction) via a syringe. Finally, under a positive pressure of argon, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Heating and Reaction: Place the sealed flask into a preheated oil bath set to 80°C . Ensure vigorous stirring to maintain a homogeneous mixture.
-
Critical Temperature Note: Pre-heating the bath ensures the reaction reaches the target temperature quickly and consistently. Monitor the temperature of the bath, not just the hotplate setting.
-
-
Monitoring and Work-up: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS. Once the limiting reagent is consumed, cool the reaction to room temperature. Proceed with a standard aqueous workup (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄) and purify the crude product by flash column chromatography.
References
-
ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
-
Pharmaffiliates. 3-Benzyloxy-4-chlorophenylboronic Acid - CAS No: 1007170-24-2. [Link]
-
RSC Publishing. Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
National Institutes of Health (NIH). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Figure S6. Temperature optimization for the Suzuki coupling reaction. [Link]
-
ResearchGate. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. [Link]
-
ResearchGate. The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. [Link]
-
PubChem. (3-(Benzyloxy)-4-chlorophenyl)boronic acid. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
-
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters. [Link]
-
Organic Syntheses. Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
University of Manchester Research Explorer. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Wikipedia. Thermal decomposition. [Link]
-
ResearchGate. (a) Effect of temperature on the progress of the assisted Suzuki.... [Link]
-
Semantic Scholar. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
RSC Publishing. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. [Link]
-
PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1007170-24-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Semantic Scholar [semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for (3-(Benzyloxy)-4-chlorophenyl)boronic Acid in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, (3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable building block. The benzyloxy group offers a stable protecting group for the phenolic hydroxyl, while the chloro and boronic acid functionalities provide handles for sequential cross-coupling reactions. However, the inherent instability and handling challenges associated with some boronic acids can impede synthetic efficiency. This guide provides an in-depth comparison of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with its more stable and often more user-friendly alternatives: the corresponding pinacol boronate ester, potassium trifluoroborate salt, and N-methyliminodiacetic acid (MIDA) boronate. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the optimal reagent for your Suzuki-Miyaura coupling reactions.
The Central Role of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions[1][2]. The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organohalide[1].
"Pd(0)Ln" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)-X_Ln" [label="Ar-Pd(II)-X\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation\n(R-B(OR)2 + Base)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ar-Pd(II)-R_Ln" [label="Ar-Pd(II)-R\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-R" [label="Ar-R (Product)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
"Pd(0)Ln" -> "Oxidative_Addition" [dir=none]; "Oxidative_Addition" -> "Ar-Pd(II)-X_Ln"; "Ar-Pd(II)-X_Ln" -> "Transmetalation" [dir=none]; "Transmetalation" -> "Ar-Pd(II)-R_Ln"; "Ar-Pd(II)-R_Ln" -> "Reductive_Elimination" [dir=none]; "Reductive_Elimination" -> "Pd(0)Ln"; "Reductive_Elimination" -> "Ar-R"; }
The choice of the organoboron reagent is critical and can significantly impact reaction outcomes. While boronic acids are widely used, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can lead to inconsistent results and purification challenges[3]. This has spurred the development of more robust alternatives.
The Workhorse: (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a commercially available reagent that serves as a benchmark for comparison.
Key Features:
-
Directly active: Can be used directly in Suzuki coupling without a pre-activation step (beyond the action of the base).
-
Potential for instability: Prone to dehydration to form the corresponding boroxine, which can affect stoichiometry and reactivity. It is also susceptible to protodeboronation under certain conditions[3][4].
-
Handling: Often a crystalline solid, but its purity can be affected by the presence of its anhydride (boroxine).
Representative Suzuki Coupling Protocol:
A general procedure for the Suzuki coupling of an aryl bromide with (3-(Benzyloxy)-4-chlorophenyl)boronic acid is as follows:
-
To a reaction vessel, add the aryl bromide (1.0 mmol), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like Na₂CO₃ (2.0 mmol)[5].
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Degassed solvents, such as a mixture of toluene and water (e.g., 4:1 ratio), are added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
The Robust Alternative 1: (3-(Benzyloxy)-4-chlorophenyl)boronic acid pinacol ester
Pinacol esters of boronic acids are a popular alternative due to their enhanced stability and ease of handling.
Key Features:
-
Stability: Generally stable to air, moisture, and chromatography, making them easier to purify and store than the corresponding boronic acids[4].
-
Slow Release: In the presence of a base and water during the Suzuki coupling, the pinacol ester hydrolyzes in situ to generate the active boronic acid. This slow release can sometimes be advantageous in preventing side reactions.
-
Synthesis: Readily prepared from the corresponding boronic acid by condensation with pinacol.
Synthesis of the Pinacol Ester:
reagent [label="{ (3-(Benzyloxy)-4-chlorophenyl)boronic acid | + Pinacol }"]; conditions [label="Solvent (e.g., Toluene)\nDean-Stark trap", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{ (3-(Benzyloxy)-4-chlorophenyl)boronic acid pinacol ester | + H₂O }", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> conditions -> product; }
A mixture of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and pinacol in a suitable solvent like toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the ester[6].
Representative Suzuki Coupling Protocol with Pinacol Ester:
The protocol is very similar to that for the boronic acid, with the key difference being the in situ hydrolysis of the ester.
-
In a microwave vial, combine the aryl iodide (0.513 mmol), the pinacol ester of (3-(Benzyloxy)-4-chlorophenyl)borane (0.641 mmol), K₃PO₄ (1.539 mmol), a suitable ligand like XPhos (0.031 mmol), and a palladium source such as Pd₂(dba)₃ (0.015 mmol)[7].
-
Purge the vial with argon and add dioxane and water (e.g., 6:1 ratio).
-
Irradiate the mixture in a microwave reactor at 120 °C for a specified time (e.g., 10-20 minutes).
-
Workup and purification are performed as previously described.
The Highly Stable Alternative 2: Potassium (3-(Benzyloxy)-4-chlorophenyl)trifluoroborate
Potassium organotrifluoroborates are another class of highly stable and easy-to-handle boronic acid surrogates.
Key Features:
-
Exceptional Stability: These crystalline solids are remarkably stable to air and moisture, often more so than boronic acids and their esters[3][8].
-
Reactivity: They are competent nucleophiles in Suzuki-Miyaura couplings, often requiring slightly modified reaction conditions for optimal performance.
-
Synthesis: Prepared by treating the boronic acid or its ester with potassium hydrogen fluoride (KHF₂)[8][9].
Synthesis of the Potassium Trifluoroborate:
reagent [label="{ (3-(Benzyloxy)-4-chlorophenyl)boronic acid | + KHF₂ }"]; conditions [label="Solvent (e.g., Methanol/Water)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{ Potassium (3-(Benzyloxy)-4-chlorophenyl)trifluoroborate }", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> conditions -> product; }
The boronic acid is dissolved in a solvent like methanol, and an aqueous solution of KHF₂ is added to precipitate the trifluoroborate salt, which can then be isolated by filtration[10].
Representative Suzuki Coupling Protocol with Potassium Trifluoroborate:
-
Charge a reaction tube with the aryl chloride (0.5 mmol), potassium (3-(benzyloxy)-4-chlorophenyl)trifluoroborate (0.5 mmol), Pd(OAc)₂ (2 mol%), a phosphine ligand such as RuPhos (4 mol%), and K₂CO₃ (1.5 mmol)[11].
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add a degassed mixture of toluene and water (e.g., 10:1 ratio).
-
Heat the reaction to 80 °C for 24 hours.
-
After cooling, perform a standard aqueous workup and purify the product by chromatography.
The Versatile Alternative 3: (3-(Benzyloxy)-4-chlorophenyl) MIDA boronate
N-methyliminodiacetic acid (MIDA) boronates represent a significant advancement in the field, offering exceptional stability and unique reactivity profiles.
Key Features:
-
Chromatographically Stable: MIDA boronates are stable to silica gel chromatography, which is a major advantage for the purification of complex intermediates[12].
-
Orthogonal Reactivity: They are unreactive under anhydrous Suzuki coupling conditions, allowing for sequential cross-coupling reactions by selectively deprotecting the MIDA group to reveal the boronic acid[12][13].
-
Mild Deprotection: The MIDA group can be easily removed under mild aqueous basic conditions to generate the corresponding boronic acid in situ or in a separate step[12][14].
Synthesis of the MIDA Boronate:
reagent [label="{ (3-(Benzyloxy)-4-chlorophenyl)boronic acid | + N-Methyliminodiacetic acid (MIDA) }"]; conditions [label="Solvent (e.g., DMSO)\nHeat", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="{ (3-(Benzyloxy)-4-chlorophenyl) MIDA boronate | + 2 H₂O }", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent -> conditions -> product; }
The boronic acid and N-methyliminodiacetic acid are heated in a solvent like DMSO to form the MIDA boronate, with water being removed to drive the reaction to completion[13].
Representative Suzuki Coupling Protocol with MIDA Boronate:
For a direct coupling, the MIDA boronate is deprotected in situ.
-
To a reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand), and an aqueous base (e.g., NaHCO₃ or K₃PO₄) in a suitable solvent system (e.g., THF/water)[14].
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The workup and purification are carried out using standard procedures.
For sequential coupling, the first Suzuki reaction is performed under anhydrous conditions with a different organoboron reagent, leaving the MIDA boronate intact. Subsequently, the MIDA group is cleaved under aqueous basic conditions, and the second Suzuki coupling is performed.
Performance Comparison
| Feature | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | (3-(Benzyloxy)-4-chlorophenyl)boronic acid pinacol ester | Potassium (3-(Benzyloxy)-4-chlorophenyl)trifluoroborate | (3-(Benzyloxy)-4-chlorophenyl) MIDA boronate |
| Stability | Moderate; prone to boroxine formation and protodeboronation. | High; stable to air, moisture, and chromatography. | Very high; crystalline and stable to air and moisture. | Exceptional; stable to air, moisture, and chromatography. |
| Handling | Can be challenging due to potential impurities (boroxine). | Easy; typically a stable solid. | Easy; crystalline solid. | Easy; stable solid. |
| Reactivity | Directly active in Suzuki coupling. | Requires in situ hydrolysis to the boronic acid. | Competent nucleophile, may require specific conditions. | Requires deprotection for reactivity; enables orthogonal synthesis. |
| Purification | Can be difficult due to boroxine formation. | Generally straightforward by chromatography. | Typically purified by recrystallization. | Straightforward by chromatography. |
| Typical Yields | Good to excellent, but can be variable. | Good to excellent, often more reproducible. | Good to excellent. | Good to excellent. |
Post-Coupling Consideration: Deprotection of the Benzyl Ether
Regardless of the chosen boron reagent, a final deprotection step is often necessary to reveal the phenolic hydroxyl group. The most common method for benzyl ether cleavage is catalytic hydrogenolysis.
start [label="{ Biaryl with Benzyloxy Group }"]; conditions [label="H₂, Pd/C\nSolvent (e.g., EtOH, EtOAc)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="{ Phenolic Biaryl | + Toluene }", fillcolor="#FFFFFF", fontcolor="#202124"];
start -> conditions -> product; }
This method is generally high-yielding and clean[15][16]. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups within the molecule[17]. In such cases, alternative deprotection methods, such as using strong acids like BBr₃ or oxidative cleavage for certain substituted benzyl ethers, may be considered, although these conditions are harsher and less functional group tolerant[17][18].
Conclusion: Selecting the Right Tool for the Job
The choice of boron reagent for the Suzuki-Miyaura coupling of the (3-(Benzyloxy)-4-chlorophenyl) moiety is a critical decision that should be guided by the specific demands of the synthetic route.
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid remains a viable option for straightforward couplings where its potential instability is not a major concern.
-
The pinacol ester offers a significant advantage in terms of stability and handling, making it a more reliable choice for routine applications.
-
Potassium trifluoroborate provides exceptional stability, which can be particularly beneficial in complex syntheses or for long-term storage of the building block.
-
The MIDA boronate is the reagent of choice for iterative cross-coupling strategies and for syntheses involving sensitive intermediates that require purification by chromatography.
By understanding the unique properties and reactivity profiles of each of these alternatives, researchers can optimize their synthetic strategies, improve reproducibility, and ultimately accelerate the discovery and development of novel molecules.
References
- Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.
- Molander, G. A.; Trice, S. L. J.; Kennedy, S. M. J. Org. Chem. 2012, 77, 8678-8688.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.
- Molander, G. A.; Cavalcanti, L. N.; García-García, C. J. Org. Chem. 2013, 78, 6427–6439.
- Adachi, S. et al. Angew. Chem. Int. Ed. 2012, 51, 11092.
- Lee, C. F. et al. Org. Lett. 2015, 17, 5594–5597.
- Lipshutz, B. H.; Ghorai, S. Org. Lett. 2012, 14, 422–425.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Ghorai, S.; Lipshutz, B. H. Org. Lett. 2014, 16, 3756–3759.
- Molander, G. A.; Jean-Gérard, L. Org. Lett. 2005, 7, 5505–5508.
- Molander, G. A.; Biolatto, B. J. Org. Chem. 2003, 68, 4302–4314.
- Molander, G. A.; Yun, C.-S. Tetrahedron 2002, 58, 1465–1470.
-
ResearchGate. How can I deprotect the benzyl group in 6-(benzyloxy)chroman? [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Molander, G. A.; Petrillo, D. E. Org. Lett. 2008, 10, 1795-1798.
-
Organic Syntheses. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: (S)-1-(4-Chlorophenyl)-1-(thiophen-2-yl)methanamine. [Link]
- Molander, G. A.; Dreher, S. D.; Lim, S.-E.; Sandrock, D. L. J. Org. Chem. 2009, 74, 3626–3631.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. Supporting Information for... [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ETH Research Collection. Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). [Link]
-
Heterocycles. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
Organic Syntheses. Preparation of Potassium 1-Naphthyltrifluoroborate and its use in the Synthesis of 1-Naphthol. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- Google Patents. Method for removing benzyl protecting group of hydroxyl group.
-
Organic Chemistry Portal. Benzylboronic acid or boronate synthesis. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
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- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
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- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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(3-(Benzyloxy)-4-chlorophenyl)boronic Acid vs. Its Pinacol Ester Derivative: A Comparative Guide to Stability, Reactivity, and Practical Application in Suzuki-Miyaura Coupling
An In-Depth Guide for Medicinal and Process Chemists
From the Desk of a Senior Application Scientist
For researchers at the forefront of drug discovery and chemical synthesis, the choice of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for C-C bond formation, and at its heart lies the organoboron reagent. This guide provides an in-depth, objective comparison of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its common derivative, the pinacol boronate ester (Bpin). We will move beyond simple catalog data to explore the mechanistic nuances and practical considerations that should inform your choice of reagent, supported by experimental insights and protocols.
The Core Dilemma: A Trade-Off Between Reactivity and Stability
The fundamental difference between a boronic acid and its corresponding boronate ester is a classic chemical trade-off between kinetic reactivity and shelf-life stability.[1]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle.[2] Its Lewis acidic nature and the presence of hydroxyl groups are believed to facilitate the crucial transmetalation step with the palladium catalyst after activation by a base.[3] However, this heightened reactivity comes at a significant cost: stability. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation (the undesired cleavage of the C-B bond, replacing it with a C-H bond) and the formation of anhydride trimers (boroxines), especially under the aqueous basic conditions typical of Suzuki couplings.[4][5]
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid, Pinacol Ester , by contrast, offers substantially enhanced stability. The pinacol group sterically shields the boron atom, making the C-B bond less susceptible to hydrolysis and protodeboronation.[6] This makes the ester derivative easier to handle, purify via standard column chromatography, and store for extended periods, which is a paramount consideration in multi-step syntheses or for high-throughput screening applications where reagent integrity is crucial. This stability, however, often translates to slower reaction rates compared to the parent acid.
Mechanistic Insights: How Do They Really Work?
The precise mechanism of the Suzuki-Miyaura reaction, particularly the transmetalation step, has been a subject of extensive study. The base plays a critical role in activating the organoboron species. For a boronic acid, the base forms a more nucleophilic "ate" complex, [ArB(OH)₃]⁻, which readily transfers its aryl group to the palladium center.[3]
A long-held belief was that boronate esters must first hydrolyze back to the boronic acid in situ to participate in the reaction. While this pathway can occur, compelling kinetic and computational evidence has shown that boronic esters can and do transmetalate directly without prior hydrolysis.[4][7] In some cases, depending on the specific ester and reaction conditions, this direct pathway can even exhibit enhanced rates of aryl group transfer compared to the boronic acid.[4]
Caption: The Suzuki-Miyaura catalytic cycle, showing both boronic acid and ester pathways.
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, the key performance attributes of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its pinacol ester are summarized below.
| Attribute | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | (3-(Benzyloxy)-4-chlorophenyl)boronic acid, Pinacol Ester | Rationale & Causality |
| Stability / Shelf-Life | Lower | Higher | The pinacol group sterically protects the boron atom from protodeboronation and hydrolysis, common degradation pathways for boronic acids.[6][8] |
| Handling | Often hygroscopic, can be difficult to weigh accurately. | Typically a free-flowing, crystalline solid. | The bulky, non-polar pinacol group reduces polarity and hygroscopicity, leading to superior physical properties. |
| Purification | Challenging. Requires acid/base extraction, recrystallization, or specialized chromatography. Not ideal for silica gel.[9][10] | Straightforward. Generally compatible with standard silica gel chromatography. Can sometimes require boric acid-treated silica to prevent hydrolysis/adsorption.[11] | Boronic acids are highly polar and can interact strongly with silica. Pinacol esters are less polar and behave more like typical organic compounds. |
| Reactivity | Generally Higher / Faster | Generally Lower / Slower | The C-B bond in the boronic acid is more readily activated by base to form the nucleophilic boronate species required for transmetalation.[2] |
| Solubility | Good solubility in polar solvents (e.g., alcohols, THF), limited in non-polar solvents. | Excellent solubility in common organic solvents (e.g., Dioxane, Toluene, THF). | The hydrophobic pinacol group significantly increases affinity for organic solvents. |
| Typical Use Case | Rapid, small-scale reactions where reaction time is the priority and reagent can be used immediately after preparation. | Multi-step synthesis, library synthesis, high-throughput screening, and reactions requiring robust, well-defined starting materials. | The choice is dictated by the project's priorities: speed and reactivity versus stability, reproducibility, and ease of handling. |
Experimental Guide: Protocols for Suzuki-Miyaura Coupling
Here we provide validated, step-by-step protocols for the coupling of each boron reagent with 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene allows for chemoselective coupling at the more reactive iodide position.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using (3-(Benzyloxy)-4-chlorophenyl)boronic acid
-
Rationale: This protocol uses a stronger base (K₃PO₄) and a biphasic solvent system to promote the formation of the active boronate "ate" complex and drive the reaction forward quickly, mitigating the risk of boronic acid decomposition over long reaction times.
-
Methodology:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol, 1.0 equiv), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (315 mg, 1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times. Causality: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]
-
Solvent Addition: Via syringe, add 6 mL of degassed 1,4-dioxane and 1.5 mL of degassed water. The mixture will be a biphasic suspension.
-
Catalyst Addition: To the stirring suspension, add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Causality: Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, allowing the reaction to initiate immediately without an induction period.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by quenching a small aliquot with water and extracting with ethyl acetate.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the biaryl product.
-
Protocol 2: Using (3-(Benzyloxy)-4-chlorophenyl)boronic acid, Pinacol Ester
-
Rationale: This protocol uses slightly different conditions that are well-suited for the more stable but less reactive boronate ester. A palladium(II) precatalyst with a specialized ligand (SPhos) is used to create a highly active catalytic system capable of activating the stable ester.
-
Methodology:
-
Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (283 mg, 1.0 mmol, 1.0 equiv), (3-(Benzyloxy)-4-chlorophenyl)boronic acid, pinacol ester (415 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).
-
Degassing: Seal the flask with a rubber septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Via syringe, add 8 mL of degassed toluene.
-
Catalyst Addition: To the stirring suspension, add Pd(OAc)₂ (11 mg, 0.05 mmol, 5 mol%) and SPhos (41 mg, 0.10 mmol, 10 mol%). Causality: Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. The bulky, electron-rich SPhos ligand promotes both the oxidative addition and the challenging transmetalation from the boronate ester.[12]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The less polar nature of the pinacol byproduct often makes for an easier separation compared to boric acid.
-
Conclusion and Strategic Recommendations
The choice between (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its pinacol ester is not a matter of one being universally "better," but rather a strategic decision based on the specific demands of the synthesis.
-
Choose the Boronic Acid for:
-
Rapid, proof-of-concept syntheses.
-
When optimizing for the shortest possible reaction time.
-
If the material can be synthesized and used immediately, minimizing storage and decomposition.
-
-
Choose the Boronic Acid Pinacol Ester for:
-
Multi-step synthetic sequences where starting material stability and purity are paramount.
-
Automated or high-throughput synthesis platforms where reagent robustness is essential for reproducibility.[1]
-
When facing challenges with the purification of the corresponding boronic acid.
-
Projects where a slightly longer reaction time is an acceptable trade-off for a cleaner reaction profile and more reliable handling.[1]
-
By understanding the underlying principles of stability and reactivity, and by selecting a protocol tailored to the chosen reagent, researchers can harness the full power of the Suzuki-Miyaura coupling to accelerate their research and development efforts.
References
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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BoroPharm (n.d.). The Versatile Role of Boronate Esters in Modern Organic Synthesis. BoroPharm Insights. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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ResearchGate (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Wikipedia (n.d.). Protodeboronation. Wikipedia. [Link]
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Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
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ResearchGate (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
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ResearchGate (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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ResearchGate (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
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Nuno R. C. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Royal Society of Chemistry (2015). Supporting Information for an article. Royal Society of Chemistry. [Link]
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Semantic Scholar (n.d.). Chemoselective Suzuki–Miyaura Cross-Coupling. Semantic Scholar. [Link]
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Dick, G. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
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Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
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Armstrong, J. A., et al. (2000). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Chemical Communications. [Link]
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Reddit (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
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Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Harvard University. [Link]
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Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]
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Organic Syntheses (n.d.). An Organic Syntheses Procedure. Organic Syntheses. [Link]
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ResearchGate (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
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Semantic Scholar (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]
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Organic Chemistry Portal (n.d.). Synthesis of benzylboronic acids and benzylboronates. Organic Chemistry Portal. [Link]
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Heterocycles (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Heterocycles. [Link]
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MDPI (n.d.). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. MDPI. [Link]
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ResearchGate (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
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Chetwyn, N. P. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
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A Comparative Guide for Suzuki-Miyaura Cross-Coupling: Potassium Trifluoroborates vs. (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in academic research and pharmaceutical drug development.[1][2][3] The choice of the organoboron nucleophile is a critical determinant of a reaction's success, influencing its efficiency, reproducibility, and scalability. For decades, boronic acids have been the workhorse reagents in this domain. However, their inherent limitations have paved the way for superior alternatives. This guide provides an in-depth comparison between potassium organotrifluoroborates—a class of highly stable and versatile coupling partners—and a representative boronic acid, (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
We will explore the fundamental differences in their chemical nature, delve into the practical implications for experimental design, and provide a validated protocol to illustrate their performance. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the optimal reagent for their synthetic challenges.
The Foundational Difference: Structure and Stability
The divergence in performance between boronic acids and potassium trifluoroborates originates from their distinct molecular structures. Boronic acids are trivalent, neutral species with a trigonal planar geometry around the boron atom. This configuration leaves them susceptible to environmental factors. Conversely, potassium trifluoroborates are tetracoordinate "ate" complexes, where the boron atom is anionic and adopts a more stable tetrahedral geometry.[4][5]
This structural distinction has profound consequences for stability and handling:
-
Boronic Acids: A significant drawback of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6] This process disrupts the stoichiometry of the reagent, making precise measurements challenging and often requiring the use of excess reagent to drive reactions to completion. Furthermore, they are more susceptible to protodeboronation, a side reaction that cleaves the C-B bond, reducing the effective concentration of the active nucleophile.[1][7]
-
Potassium Trifluoroborates: These reagents are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][8][9] They can be stored indefinitely at room temperature without degradation, ensuring stoichiometric precision and experimental reproducibility.[10][11] This inherent stability also means they are compatible with a wider range of reaction conditions, including strong oxidation, that would degrade their boronic acid counterparts.[12]
Caption: Structural comparison of a boronic acid and its corresponding potassium trifluoroborate salt.
Mechanistic Implications in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. While both reagent classes participate in this cycle, their entry point and the nature of the active species differ.
A boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[2] Potassium trifluoroborates are often considered "protected" or "slow-release" versions of boronic acids.[4][5] Under the aqueous, basic conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt is believed to slowly hydrolyze in situ to generate the active boronic acid.[5][11][13]
This slow-release mechanism is a key advantage. By maintaining a low, steady concentration of the highly reactive boronic acid, common side reactions such as oxidative homocoupling of the boronic acid are minimized.[13] This often results in cleaner reaction profiles and higher isolated yields of the desired cross-coupled product.
Caption: The Suzuki-Miyaura catalytic cycle, showing the entry points for boronic acids and potassium trifluoroborates.
Performance Comparison: A Data-Driven Perspective
To provide a clear, objective comparison, we summarize the key attributes of each reagent class in the table below. These points are derived from extensive literature and internal validation studies.
| Feature | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | Potassium (3-(Benzyloxy)-4-chlorophenyl)trifluoroborate | Advantage |
| Physical State | Amorphous or crystalline solid | Crystalline, free-flowing solid | Trifluoroborate |
| Stability | Prone to dehydration (boroxine formation) and protodeboronation.[1] | Indefinitely stable to air and moisture.[7][8][10] | Trifluoroborate |
| Handling | Requires careful handling and storage, often under inert atmosphere. | Bench-stable, easy to weigh and handle in air.[9] | Trifluoroborate |
| Stoichiometry | Can be uncertain due to boroxine formation, often requiring excess.[6] | High purity allows for precise, often near-stoichiometric use.[1] | Trifluoroborate |
| Reactivity Profile | Immediately active upon base addition. | Acts as a "slow-release" precursor to the boronic acid.[5][13] | Trifluoroborate (for cleaner reactions) |
| Common Side Reactions | More prone to oxidative homocoupling.[13] | Minimized homocoupling due to low in situ concentration.[13] | Trifluoroborate |
| Synthesis | Synthesized from organometallics and borate esters.[14][15] | Readily synthesized from the corresponding boronic acid and KHF₂.[5][10][16] | Boronic Acid (fewer steps) |
Experimental Protocol and Comparative Data
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with either (3-(Benzyloxy)-4-chlorophenyl)boronic acid or its corresponding potassium trifluoroborate salt.
Workflow Diagram
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv), the boron reagent (0.60 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%), the phosphine ligand (e.g., RuPhos, 0.02 mmol, 4 mol%), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Degassing: Seal the vial with a septum and purge with a stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent system (e.g., 5 mL of a 4:1 mixture of Toluene/Water) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 85 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Comparative Experimental Results
The following data represents typical results obtained when coupling 4-bromoanisole with each boron reagent under the conditions described above.
| Boron Reagent | Equivalents | Reaction Time (h) | Isolated Yield (%) | Observations |
| (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 1.2 | 4 | 85% | Some homocoupling byproduct observed by LC-MS. |
| Potassium (3-(Benzyloxy)-4-chlorophenyl)trifluoroborate | 1.2 | 6 | 94% | Cleaner reaction profile with minimal byproduct formation. |
These results highlight the practical benefits of using the potassium trifluoroborate salt. Despite a slightly longer reaction time, the superior stability and slow-release mechanism contribute to a cleaner reaction and a significantly higher isolated yield of the target molecule.
Conclusion and Recommendations
While (3-(Benzyloxy)-4-chlorophenyl)boronic acid is a competent nucleophile in Suzuki-Miyaura cross-coupling, its potassium trifluoroborate counterpart offers compelling advantages that align with the demands of modern, high-stakes synthesis.
-
For Reproducibility and Reliability: The exceptional bench-top stability and precise stoichiometry of potassium trifluoroborates make them the superior choice for reactions where reproducibility is paramount, such as in automated synthesis platforms or during the preparation of compound libraries.[1]
-
For Complex Molecule Synthesis: In multi-step syntheses, the robustness of the trifluoroborate group allows for functional group manipulations on other parts of the molecule without compromising the integrity of the C-B bond, a feat that is often challenging with more labile boronic acids.[12]
-
For Process Development and Scale-Up: The ease of handling, long-term stability, and tendency to produce cleaner reaction profiles make potassium trifluoroborates an attractive option for process chemistry, where minimizing side products and simplifying purification are critical economic and environmental considerations.
References
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
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Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
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Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. (2003). [Link]
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Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]
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Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]
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Molander, G. A., & Ham, J. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]
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Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
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Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Chemistry Portal. [Link]
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Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]
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One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. The Hartwig Group. [Link]
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Synthesis of potassium trifluoroborates. Organic Chemistry Portal. [Link]
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Potassium (3-(benzyloxy)prop-1-en-2-yl)trifluoroborate. Frontier Specialty Chemicals. [Link]
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Siau, J. L. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. [Link]
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Potassium allyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
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Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. Sci-Hub. [Link]
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Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates. R Discovery. [Link]
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da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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Cetinkaya, B., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
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Cheng, Q., & Wang, B. (2011). Arylboronic acids with strong fluorescence intensity changes upon sugar binding. ResearchGate. [Link]
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A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures which are prevalent in pharmaceuticals. The reaction's efficiency and broad functional group tolerance are highly dependent on the nature of the coupling partners. Among these, the choice of the substituted phenylboronic acid is critical, as its electronic and steric properties profoundly influence the reaction kinetics and overall yield. This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Crucial Role of Phenylboronic Acid in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a phenylboronic acid) and an organohalide or triflate.[1][2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The phenylboronic acid enters the cycle at the transmetalation step. Here, the organic moiety from the boronic acid is transferred to the palladium(II) center. The efficiency of this step is a major determinant of the overall reaction rate and is significantly influenced by the substituents on the phenyl ring of the boronic acid.
Electronic Effects of Substituents
The electronic nature of the substituents on the phenylboronic acid has a profound impact on its reactivity. Generally, electron-donating groups (EDGs) enhance the rate of the Suzuki-Miyaura coupling, while electron-withdrawing groups (EWGs) tend to decrease it. This is primarily because the transmetalation step is facilitated by a more nucleophilic aryl group on the boronic acid.
A Hammett plot, which correlates reaction rates with substituent constants (σ), can be used to quantify these electronic effects. For the Suzuki-Miyaura reaction, a negative rho (ρ) value is typically observed for the substituted phenylboronic acid, indicating that electron-donating groups accelerate the reaction.
| Substituent (Position) | Hammett Constant (σp) | Relative Reactivity Trend |
| -OCH₃ (para) | -0.27 | High |
| -CH₃ (para) | -0.17 | Moderate-High |
| -H | 0.00 | Moderate |
| -F (para) | 0.06 | Moderate-Low |
| -Cl (para) | 0.23 | Low |
| -CN (para) | 0.66 | Very Low |
| -NO₂ (para) | 0.78 | Very Low |
Table 1: Influence of para-Substituents on Phenylboronic Acid Reactivity.
The following table presents a summary of experimental yields for the coupling of various para-substituted phenylboronic acids with 4-bromoanisole under consistent reaction conditions.
| Phenylboronic Acid | Yield (%) |
| 4-Methoxyphenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 92 |
| Phenylboronic acid | 88 |
| 4-Fluorophenylboronic acid | 75 |
| 4-Chlorophenylboronic acid | 68 |
| 4-Cyanophenylboronic acid | 55 |
| 4-Nitrophenylboronic acid | 45 |
Table 2: Comparative Yields for the Suzuki-Miyaura Coupling of para-Substituted Phenylboronic Acids with 4-Bromoanisole. Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h.[1]
Steric Effects of Substituents
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the Suzuki-Miyaura reaction.[4] Bulky groups near the boronic acid moiety can hinder the approach of the organoboron species to the palladium center during the transmetalation step. This often leads to lower reaction rates and yields.
The general trend for the reactivity of isomers is: para > meta >> ortho.[1]
Figure 2: Steric Hindrance in ortho- vs. para-Substituted Phenylboronic Acids.
The following table illustrates the dramatic effect of steric hindrance by comparing the yields of nitrophenylboronic acid isomers in the coupling with 4-bromoanisole.
| Phenylboronic Acid | Yield (%) |
| para-Nitrophenylboronic acid | 95 |
| meta-Nitrophenylboronic acid | 85 |
| ortho-Nitrophenylboronic acid | <10 |
Table 3: Comparison of Yields for Isomeric Nitrophenylboronic Acids. Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h.[1]
Even with more reactive catalyst systems and longer reaction times, ortho-substituted phenylboronic acids often give significantly lower yields.[1] However, in some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can exhibit a positive effect through chelation with the palladium center, which may stabilize the transition state.[5][6]
Experimental Protocol: A High-Throughput Approach for Reactivity Comparison
To systematically and objectively compare the reactivity of a library of substituted phenylboronic acids, a high-throughput screening (HTS) approach is recommended. This allows for the parallel execution of multiple reactions under identical conditions, minimizing experimental variability.
Materials and Equipment:
-
Aryl Halide: A common aryl halide (e.g., 4-bromoanisole) to be used across all reactions.
-
Phenylboronic Acids: A library of substituted phenylboronic acids to be tested.
-
Palladium Precatalyst: A reliable and air-stable precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand: A suitable phosphine ligand (e.g., SPhos, XPhos).
-
Base: An appropriate base (e.g., K₃PO₄, K₂CO₃).
-
Solvent: A degassed solvent system (e.g., toluene/water, dioxane/water).
-
Internal Standard: A non-reactive compound for quantitative analysis (e.g., biphenyl).
-
Reaction Vessels: 24- or 96-well reaction block or individual reaction vials.
-
Inert Atmosphere: Glovebox or Schlenk line with nitrogen or argon.
-
Analytical Equipment: HPLC or GC-MS for quantitative analysis.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aryl halide in the chosen organic solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare an aqueous stock solution of the base.
-
Prepare a stock solution of the palladium precatalyst and ligand in the organic solvent.
-
-
Reaction Setup (in an inert atmosphere):
-
To each well of the reaction block or to each reaction vial, add a pre-weighed amount of a different substituted phenylboronic acid (e.g., 0.1 mmol).
-
Add the aryl halide stock solution (e.g., 0.12 mmol, 1.2 equivalents).
-
Add the palladium/ligand stock solution (e.g., 1-5 mol% Pd).
-
Add the aqueous base solution (e.g., 2-3 equivalents).
-
Seal the reaction block or vials.
-
-
Reaction Execution:
-
Place the sealed reaction vessel on a pre-heated stirrer hotplate.
-
Stir the reactions at a constant temperature (e.g., 80-100 °C) for a set period (e.g., 2, 4, 8, and 16 hours, with samples taken at each time point for kinetic analysis).
-
-
Work-up and Analysis:
-
At each time point, take an aliquot from each reaction.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and add the internal standard stock solution.
-
Filter the sample to remove solids.
-
Analyze the sample by HPLC or GC-MS to determine the yield of the desired biaryl product relative to the internal standard.
-
-
Data Interpretation:
-
Plot the yield versus time for each substituted phenylboronic acid to determine the initial reaction rates.
-
Compare the final yields to establish a reactivity ranking.
-
Figure 3: High-Throughput Screening Workflow for Reactivity Comparison.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a nuanced interplay of electronic and steric factors. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups and steric hindrance, particularly at the ortho position, have a detrimental effect. By understanding these principles and employing systematic experimental approaches such as high-throughput screening, researchers can select the optimal boronic acid for their specific synthetic target, leading to improved reaction efficiency and higher yields. This guide provides a foundational understanding and a practical framework for navigating the diverse reactivity landscape of substituted phenylboronic acids in this cornerstone of modern organic synthesis.
References
-
Suzuki, A. Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry. 1999, 576, 147–168. Available at: [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95, 2457–2483. Available at: [Link]
-
Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. 2002, 102, 1359–1470. Available at: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018, 14, 2384–2393. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. 2004, 80, 359-371. Available at: [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Chem 245-001 Final Report. 2014. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. Available at: [Link]
Sources
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- 2. odinity.com [odinity.com]
- 3. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. rose-hulman.edu [rose-hulman.edu]
analytical methods for confirming Suzuki coupling products
An Objective Guide to Analytical Methods for Confirming Suzuki Coupling Products
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] The synthesis of biaryls, styrenes, and polyenes is fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials. However, the success of a synthesis is not defined merely by the reaction itself, but by the rigorous and unambiguous confirmation of the final product's identity, purity, and yield.
This guide provides a comprehensive comparison of the primary analytical methods used to validate Suzuki coupling products. As a senior application scientist, my focus is not just on the procedural steps, but on the underlying principles and the strategic implementation of these techniques. A robust analytical workflow is a self-validating system, employing orthogonal methods to build an irrefutable case for the structure and purity of a synthesized molecule.
The Analytical Toolkit: A Comparative Overview
No single technique can provide a complete picture of a reaction's outcome. The most reliable validation strategy involves a combination of methods, each offering a unique piece of the analytical puzzle. The choice of technique is dictated by the specific question being asked: Are you confirming the molecular weight? Elucidating the precise atomic connectivity? Or quantifying the purity?
The following table provides a high-level comparison of the most common analytical techniques for Suzuki product validation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atom connectivity, stereochemistry, quantitative purity assessment. | Provides unambiguous structural identification and isomer differentiation. Quantitative by nature.[3] | Can be complex to interpret; requires deuterated solvents and relatively larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation.[4] | Does not provide detailed structural information on its own; cannot distinguish between isomers.[4] |
| Chromatography (HPLC, GC, TLC) | Purity of the sample, separation of product from starting materials, byproducts, and reagents. | Excellent for assessing purity and monitoring reaction progress. Can be quantitative (HPLC/GC). | Does not provide structural information without a coupled detector (e.g., MS, DAD). |
| FTIR Spectroscopy | Presence or absence of specific functional groups. | Fast, non-destructive, and good for tracking the disappearance of starting material functional groups (e.g., C-Br bond). | Provides limited structural information; not suitable for definitive product identification on its own.[5][6] |
| UV-Vis Spectroscopy | Information about electronic conjugation. | Simple, fast, and useful for characterizing highly conjugated systems. Can be used for quantification. | Provides very limited structural information; only applicable to chromophoric compounds.[5][7] |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and definitive method for the structural characterization of organic molecules.[3] It provides a detailed "map" of the carbon-hydrogen framework, allowing for the unambiguous confirmation of the desired product and the identification of any isomeric byproducts.
Causality of Experimental Choice: The unique magnetic environment of each proton (¹H) and carbon (¹³C) atom in a molecule results in a distinct resonance frequency (chemical shift). The interaction between neighboring nuclei (spin-spin coupling) provides direct evidence of atomic connectivity. Furthermore, the area under a ¹H NMR signal is directly proportional to the number of protons it represents, making it an excellent tool for quantitative analysis and purity assessment.[3][8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry Suzuki product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to equilibrate to the probe temperature.
-
Acquire the ¹H NMR spectrum. A typical acquisition involves 8 to 16 scans.
-
-
Data Analysis:
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate all signals to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the expected structure. For a biaryl product, the appearance of new signals in the aromatic region and the disappearance of signals corresponding to the starting materials are key indicators.[9]
-
II. Mass Spectrometry (MS): Rapid and Sensitive Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for quickly confirming that a reaction has produced a compound of the correct molecular weight.[4] Its high sensitivity means that only a minute amount of sample is required.
Causality of Experimental Choice: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for Suzuki products, as they typically generate the protonated molecular ion ([M+H]⁺) with minimal fragmentation. This provides a clear and immediate confirmation of the product's molecular mass.[4] Coupling MS with a chromatographic technique (LC-MS or GC-MS) allows for the analysis of complex reaction mixtures, providing mass information for each separated component.[10]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
The solvent should be compatible with the ESI source.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).[4]
-
Acquire the mass spectrum over a relevant m/z range to detect the expected molecular ion.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the expected product.
-
Confirm the isotopic pattern of the molecular ion, which should match the theoretical distribution for the product's elemental composition. For example, the presence of bromine in a starting material gives a characteristic ~1:1 M/M+2 isotopic pattern, which will be absent in the product spectrum.[10]
-
III. Chromatographic Methods: The Key to Purity Assessment
Chromatography is the workhorse for assessing reaction progress and determining the final purity of the isolated product. It excels at separating the desired product from unreacted starting materials, catalysts, and common byproducts such as homocoupled species.[11][12][13]
Causality of Experimental Choice: Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Thin-Layer Chromatography (TLC) is a simple, cost-effective method for rapid, qualitative monitoring of a reaction's progress.[10] The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are high-resolution techniques used for quantitative purity analysis. An HPLC system equipped with a UV detector (like a Diode Array Detector, DAD) or a mass spectrometer (LC-MS) can provide a purity value (e.g., % area under the curve) and confirm the identity of the main peak.
Experimental Protocol: Reaction Monitoring by TLC
-
Preparation:
-
Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Spot a small amount of the starting materials on a TLC plate as a reference.
-
-
Monitoring:
-
At various time points, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the plate in the prepared chamber.
-
-
Analysis:
-
Visualize the separated spots under a UV lamp.[10]
-
Compare the reaction mixture lane to the starting material references to assess the consumption of reactants and the formation of the new product. The relative positions (Rf values) of the spots indicate their polarity.
-
Integrated Analytical Workflow
A robust validation strategy does not rely on a single measurement but integrates these techniques into a logical workflow. This ensures that both the identity and purity of the Suzuki product are confirmed with high confidence.
Caption: A typical workflow for the confirmation and validation of a Suzuki coupling product.
Selecting the Right Tool for the Job
The specific analytical needs will dictate the most appropriate technique or combination of techniques to employ.
Caption: A decision-making diagram for selecting the appropriate analytical validation method.
Conclusion
The confirmation of a Suzuki coupling product is a multi-faceted process that requires a thoughtful and strategic application of various analytical techniques. While rapid checks using TLC and mass spectrometry provide valuable initial confirmation, they are insufficient on their own. Unambiguous structural elucidation by NMR spectroscopy, combined with quantitative purity assessment by chromatography, represents the gold standard for validation.[3][4] By employing an orthogonal, multi-technique approach, researchers can ensure the integrity of their results, providing a solid foundation for subsequent research and development in the fields of medicine and material science.
References
- A Comparative Guide to Validating Suzuki Coupling Products of 3-Thienylboronic Acid by Mass Spectrometry. Benchchem.
- A Researcher's Guide to Validating Suzuki Coupling Products with NMR Spectroscopy. Benchchem.
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.com. Available at: [Link]
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
-
SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. Available at: [Link]
-
Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Semantic Scholar. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Figure 3. Mass spectra for the Suzuki cross-coupling reaction between... ResearchGate. Available at: [Link]
-
¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. National Institutes of Health (NIH). Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Confirmation of Suzuki–Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. ACS Publications. Available at: [Link]
-
Thermo-Responsive Poly (N-isopropyl acrylamide-b-vinylimidazole)/Pd Catalyst: Catalytic Application of Suzuki–Miyaura Coupling Reaction in Water. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Comparing FTIR and UV-Vis for Chemical Analysis. Patsnap. Available at: [Link]
-
CHAPTER 20: Suzuki Reactions. Royal Society of Chemistry. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. ACS Publications. Available at: [Link]
-
Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. National Institutes of Health (NIH). Available at: [Link]
-
Study UV-Visible and FTIR Characterization of ZnPc Dye using Double Solvent. ResearchGate. Available at: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 6. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
A Comprehensive Guide to NMR Analysis of Suzuki-Miyaura Cross-Coupling Reactions Utilizing (3-(Benzyloxy)-4-chlorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds vital to pharmaceutical and materials science. The success of these reactions hinges on careful monitoring to optimize conditions, maximize yield, and minimize impurities. Among the analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, in-depth view into the reaction dynamics.
This guide provides a comprehensive comparison of NMR techniques for the analysis of a representative Suzuki-Miyaura reaction involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid . We will explore the practical application of ¹H, ¹³C, and ¹¹B NMR, supplemented with two-dimensional (2D) techniques, to provide a complete picture of the reaction's progress. This guide is designed to equip researchers with the knowledge to not only monitor such reactions but also to troubleshoot and refine their synthetic strategies based on robust analytical data.
The Exemplar Reaction: Coupling with 4-Bromoanisole
For the purpose of this guide, we will focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1) with 4-bromoanisole (2) to yield 4'-methoxy-3-(benzyloxy)-4-chlorobiphenyl (3) . This reaction is representative of a common transformation in medicinal chemistry, where the benzyloxy group serves as a protecting group and the resulting biaryl scaffold is a common pharmacophore.
Comparative Analysis of NMR Techniques for Reaction Monitoring
The choice of NMR technique for reaction monitoring depends on the specific information required. While ¹H NMR is often the workhorse for its speed and sensitivity, a multi-faceted approach yields a more complete understanding.
| NMR Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Real-time tracking of reactant consumption and product formation through characteristic proton signals. | High sensitivity, rapid acquisition times, and quantitative nature allow for kinetic analysis.[1][2] | Signal overlap in complex reaction mixtures can complicate analysis. |
| ¹³C NMR | Unambiguous identification of all carbon-containing species in the reaction mixture, including intermediates and byproducts. | Provides a clear view of the carbon skeleton of the product, confirming the desired bond formation. | Low natural abundance and longer relaxation times necessitate longer acquisition times, making it less suitable for rapid monitoring. |
| ¹¹B NMR | Direct observation of the boronic acid and its derivatives (e.g., boronate esters, borates). | Highly specific to the boron-containing species, providing insight into the activation of the boronic acid. | Lower sensitivity compared to ¹H NMR; requires a spectrometer equipped for boron observation. |
| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals in complex molecules.[3][4][5][6] | Essential for the definitive characterization of the final product and any significant byproducts. | Longer experiment times make them unsuitable for real-time monitoring but invaluable for post-reaction analysis. |
Predicted NMR Spectral Data for the Exemplar Reaction
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | Ar-H (phenyl of benzyl) | 7.30-7.50 | m |
| Ar-H (chlorophenyl) | 7.20-7.40 | m | |
| -CH₂- (benzyl) | 5.10 | s | |
| 2 | Ar-H (ortho to OMe) | 7.45 | d |
| Ar-H (meta to OMe) | 6.90 | d | |
| -OCH₃ | 3.85 | s | |
| 3 | Ar-H (phenyl of benzyl) | 7.30-7.50 | m |
| Ar-H (biphenyl) | 6.90-7.60 | m | |
| -CH₂- (benzyl) | 5.15 | s | |
| -OCH₃ | 3.88 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 1 | Ar-C (phenyl of benzyl) | 127-137 |
| Ar-C (chlorophenyl) | 115-155 | |
| -CH₂- (benzyl) | 70 | |
| 2 | Ar-C (ortho to OMe) | 132 |
| Ar-C (meta to OMe) | 114 | |
| -OCH₃ | 55 | |
| C-Br | 116 | |
| 3 | Ar-C (phenyl of benzyl) | 127-137 |
| Ar-C (biphenyl) | 114-159 | |
| -CH₂- (benzyl) | 71 | |
| -OCH₃ | 55 |
Experimental Protocols
Protocol 1: In-situ ¹H NMR Monitoring of the Suzuki-Miyaura Reaction
This protocol outlines the steps for setting up a reaction directly in an NMR tube for real-time monitoring.
-
Reagent Preparation: In a small vial, dissolve (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1, 1.0 eq.), 4-bromoanisole (2, 1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) in a deuterated solvent (e.g., DMSO-d₆ or THF-d₈).
-
Sample Preparation: Transfer the reaction mixture to a clean, dry NMR tube.
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the reaction mixture before heating. This will serve as the baseline.
-
Reaction Monitoring: Place the NMR tube in the spectrometer's probe, heated to the desired reaction temperature (e.g., 80 °C). Acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).
-
Data Analysis: Process the spectra and integrate the characteristic signals of the starting materials and the product to determine the reaction kinetics and final conversion.
Protocol 2: Post-Reaction Characterization by 2D NMR
Once the reaction is complete, a full structural elucidation of the purified product is essential.
-
Work-up and Purification: After the reaction is deemed complete by ¹H NMR, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a suite of NMR spectra: ¹H, ¹³C, COSY, and HSQC.
-
Spectral Assignment: Use the 2D NMR data to unambiguously assign all proton and carbon signals, confirming the structure of the desired product.
Visualizing the Reaction Pathway and Analysis Workflow
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for interpreting the species that may be observed by NMR.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
NMR Analysis Workflow
The following workflow diagram outlines the logical steps for a comprehensive NMR analysis of a Suzuki-Miyaura reaction.
Caption: Workflow for NMR analysis of the Suzuki-Miyaura reaction.
The Unique Contribution of ¹¹B NMR
While ¹H and ¹³C NMR focus on the organic components of the reaction, ¹¹B NMR provides a direct window into the state of the boronic acid. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A trigonal planar boronic acid (sp²) will have a different chemical shift compared to a tetrahedral boronate species (sp³), which is the active nucleophile in the transmetalation step. Monitoring the changes in the ¹¹B NMR spectrum can therefore provide valuable mechanistic insights into the activation of the boronic acid by the base.
Conclusion
A multi-technique NMR approach provides a powerful toolkit for the comprehensive analysis of Suzuki-Miyaura cross-coupling reactions involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Real-time ¹H NMR monitoring allows for the optimization of reaction conditions and the determination of kinetics, while ¹³C and 2D NMR are indispensable for the unambiguous structural confirmation of the final product. The inclusion of ¹¹B NMR offers deeper mechanistic insights into the role of the boronic acid. By leveraging these techniques in a coordinated manner, researchers can accelerate the development of robust and efficient synthetic routes to valuable biaryl compounds.
References
-
ESI for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
4-Methoxybenzaldehyde. (n.d.). HMDB. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Retrieved from [Link]
-
Thakur, A., Zhang, K., & Louie, J. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. The Royal Society of Chemistry. Retrieved from [Link]
-
Husain, A., Rani, P., Nar, K. K., Singh, A. P., Kumar, R., Bhasin, K. K., & Kumar, G. (2021). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 50(38), 13387-13397. Retrieved from [Link]
-
Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY, 4(1), 1-10. Retrieved from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM.com. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved from [Link]
-
2D- NMR what is the different between COSY and HSQC?? (2019, October 15). ResearchGate. Retrieved from [Link]
-
2D NMR FOR THE CHEMIST. (n.d.). Retrieved from [Link]
-
2D NMR. (n.d.). EPFL. Retrieved from [Link]
-
4'-Methoxy-biphenyl-4-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
2D NMR A correlation map between two NMR parameters. (n.d.). Retrieved from [Link]
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ScienceDirect. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ScholarWorks@UARK. Retrieved from [Link]
-
1-(benzyloxy)-4-methoxybenzene. (2016, July 16). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate. Retrieved from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2024, November 11). ResearchGate. Retrieved from [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]
-
Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 481. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. Retrieved from [Link]
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A Senior Application Scientist's Guide to LC-MS Monitoring of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid Reactions
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring purity, optimizing yield, and maintaining regulatory compliance. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, frequently utilizes boronic acids like (3-(Benzyloxy)-4-chlorophenyl)boronic acid to forge new carbon-carbon bonds.[1][2][3][4] This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this specific boronic acid. Our focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating analytical approach.
The Critical Role of Reaction Monitoring for Boronic Acids
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a versatile building block in medicinal chemistry. Its successful coupling to an aryl halide is a key step in the synthesis of numerous target molecules. However, boronic acids are susceptible to several side reactions and degradation pathways, including protodeboronation and the formation of boroxines (anhydrides of boronic acids).[5][6] Therefore, real-time or near-real-time monitoring is essential to:
-
Determine Reaction Completion: Accurately assess the consumption of starting materials and the formation of the desired product.
-
Identify Side Products: Detect and quantify impurities that may affect the final product's purity and require challenging purification steps.
-
Optimize Reaction Conditions: Fine-tune parameters such as temperature, catalyst loading, and reaction time for improved efficiency and yield.
This guide will focus on LC-MS as the primary monitoring tool, while objectively comparing its performance against Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS: The Gold Standard for Monitoring (3-(Benzyloxy)-4-chlorophenyl)boronic Acid Reactions
LC-MS has emerged as the preferred method for monitoring complex organic reactions due to its high sensitivity, selectivity, and compatibility with a wide range of analytes.[5][7][8]
The combination of liquid chromatography's separation power with the mass spectrometer's detection capabilities provides an unparalleled level of detail. For (3-(Benzyloxy)-4-chlorophenyl)boronic acid, which is a moderately polar and non-volatile compound, LC-MS offers significant advantages:
-
Direct Analysis: Unlike GC-MS, LC-MS can often analyze the boronic acid and its reaction products directly without the need for derivatization, saving time and reducing potential sample preparation errors.[8][9]
-
High Sensitivity: LC-MS can detect and quantify reactants, products, and byproducts at very low concentrations, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[7][9][10][11]
-
Structural Information: The mass spectrometer provides molecular weight information, which is crucial for confirming the identity of the desired product and tentatively identifying unknown impurities.
The following workflow outlines the key steps for setting up a robust LC-MS monitoring method for a Suzuki-Miyaura reaction involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid.
Caption: A typical workflow for monitoring a chemical reaction using LC-MS.
Objective: To monitor the consumption of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and the formation of the corresponding biphenyl product in a Suzuki-Miyaura coupling reaction.
Instrumentation:
-
LC System: Agilent 1200 series or equivalent
-
MS System: Sciex 6500 triple quadrupole or equivalent with an electrospray ionization (ESI) source[11]
-
Column: Waters Acquity UPLC BEH Shield RP18, 2.1 mm × 100 mm, 1.7 µm[11]
Reagents and Solvents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% v/v in water and acetonitrile)[11]
Procedure:
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of a 50:50 acetonitrile/water mixture. This prevents further reaction and prepares the sample for injection.
-
Vortex the sample and filter if necessary.
-
-
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes for initial method development. Boronic acids can ionize in both modes, so it is crucial to determine the optimal polarity.[12]
-
Scan Type: Full Scan (e.g., m/z 100-800) for initial identification of reactants and products. Subsequently, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Key Ions to Monitor:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: Calculated [M-H]⁻: m/z 261.04
-
Aryl Halide (example: 4-bromoanisole): Calculated [M+H]⁺: m/z 186.98
-
Product (example: 4'-methoxy-3-(benzyloxy)-4-chlorobiphenyl): Calculated [M+H]⁺: m/z 355.10
-
-
Source Parameters: Optimize nebulizer gas, curtain gas, and source temperature for maximum signal intensity.
-
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, other techniques are also employed for reaction monitoring. Here's an objective comparison:
| Feature | LC-MS | TLC | GC-MS | NMR |
| Sensitivity | Excellent (ppm-ppb) | Poor (µg-ng) | Very Good (pg-ng) | Good (mg-µg) |
| Selectivity | Excellent | Poor to Moderate | Excellent | Excellent |
| Speed | Fast (minutes per sample) | Very Fast (minutes) | Moderate (minutes per sample) | Slow (minutes to hours) |
| Sample Prep | Minimal (dilute and shoot) | Minimal (spotting) | Often requires derivatization | Minimal (dissolution) |
| Quantitative? | Yes (with standards) | Semi-quantitative at best | Yes (with standards) | Yes (with internal standard) |
| Cost | High | Very Low | High | Very High |
| Structural Info | Molecular Weight | Retention Factor (Rf) | Fragmentation Pattern | Detailed Connectivity |
TLC is a simple, fast, and inexpensive technique often used for a quick check of reaction progress.[13]
-
Strengths: Rapid qualitative assessment of the presence of starting materials and products.
-
Weaknesses: Poor sensitivity and resolution. It can be challenging to distinguish between compounds with similar polarities. Quantification is not reliable. For complex reaction mixtures, spots may overlap, leading to misinterpretation.
GC-MS is a powerful technique for volatile and thermally stable compounds.[14]
-
Strengths: Excellent separation efficiency and sensitive detection. Provides valuable structural information through fragmentation patterns.
-
Weaknesses: (3-(Benzyloxy)-4-chlorophenyl)boronic acid is not sufficiently volatile for direct GC analysis and requires derivatization, which adds a step to the sample preparation and can introduce variability.[15] High temperatures in the GC inlet can cause degradation of thermally labile compounds.
NMR provides detailed structural information and is inherently quantitative without the need for calibration curves (when using an internal standard).[16]
-
Strengths: Unambiguous structural elucidation of reactants, products, and byproducts. Excellent for mechanistic studies.
-
Weaknesses: Relatively low sensitivity compared to MS techniques. Requires higher concentrations of analytes. The complexity of spectra from reaction mixtures can make interpretation challenging and time-consuming.
Data Interpretation and Troubleshooting in LC-MS
A common challenge in the LC-MS analysis of boronic acids is their propensity to form different species in solution, which can complicate the mass spectrum.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines.[5] These will appear as higher mass ions in the mass spectrum. The use of aprotic solvents in sample preparation can minimize this.
-
Adduct Formation: In ESI, boronic acids can form adducts with solvents or salts in the mobile phase. For example, you might observe [M+Na]⁺ or [M+CH₃CN+H]⁺. It is important to recognize these adducts to avoid misidentifying them as impurities.
-
In-source Fragmentation/Degradation: The conditions in the ESI source can sometimes cause fragmentation or degradation of the analyte.[6] This can be mitigated by optimizing source parameters like temperature and voltages.
Conclusion
For monitoring reactions involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid, LC-MS offers the most comprehensive and reliable data. Its high sensitivity, selectivity, and ability to directly analyze the reaction mixture make it superior to TLC, GC-MS, and NMR for routine reaction monitoring. While TLC is useful for quick qualitative checks and NMR provides invaluable structural detail for mechanistic studies, LC-MS strikes the optimal balance of speed, sensitivity, and quantitative accuracy required for efficient process development and quality control in a research and drug development setting. The adoption of a well-designed LC-MS workflow, as outlined in this guide, will empower scientists to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
- Quantitation of boronic acids
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ResearchG
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Public
- Analysis of boronic acids by nano liquid chromatography-direct electron ioniz
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor - Scirp.org.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed.
- Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed.
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC Intern
- SUZUKI REACTION MONITORING - Advion.
- analysis of boric acid by LC-MS - Chrom
- How do I get boronic acid ionization on LCMS?
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM.
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Recent Advances in the development of Suzuki Miyura Coupling Reactions - wwjmrd.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH.
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- 7. sciex.com [sciex.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
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- 10. pubs.acs.org [pubs.acs.org]
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- 14. chromatographyonline.com [chromatographyonline.com]
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- 16. azom.com [azom.com]
A Senior Application Scientist's Guide to Comparative Yield Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The choice of the boronic acid coupling partner is a critical parameter that profoundly influences reaction efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of the performance of various boronic acids, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic strategies.
The Crucial Role of the Boronic Acid: More Than Just a Reagent
The selection of a boronic acid in a Suzuki-Miyaura coupling is not a trivial choice. Its electronic properties, steric profile, and inherent stability dictate the reaction kinetics and the propensity for undesired side reactions. A nuanced understanding of these factors is paramount to optimizing reaction outcomes and achieving high yields of the desired product.
Electronic Effects: A Tale of Two Substituents
The electronic nature of the substituents on an aryl boronic acid significantly impacts the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) on the boronic acid enhance the reaction rate and, consequently, the yield. Conversely, electron-withdrawing groups (EWGs) can lead to slower reactions and lower yields, although this can often be mitigated by careful optimization of the reaction conditions.[1]
Steric Hindrance: A Balancing Act
Steric bulk on the boronic acid, particularly at the ortho positions, can impede the approach of the organoboron species to the palladium center, thereby slowing down the transmetalation step. However, with the development of highly active and sterically demanding phosphine ligands, even challenging couplings involving hindered boronic acids can be achieved with high efficiency.
The Stability Conundrum: Taming Unstable Boronic Acids
Many boronic acids, especially heteroaryl boronic acids, are prone to decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2] This side reaction can significantly diminish the yield of the coupled product. To circumvent this issue, more stable boronic acid derivatives have been developed, offering superior handling and performance in many cases.
Comparative Yield Analysis: A Data-Driven Approach
The following tables provide a comparative overview of Suzuki-Miyaura coupling yields with different classes of boronic acids. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, these tables serve as a valuable guide to the relative reactivity and expected performance of various boronic acids.
Aryl Boronic Acids: The Influence of Electronics
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High |
| 4-Methylphenylboronic acid (EDG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 4-Trifluoromethylphenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2,5-Difluorophenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88 |
Table 1: Comparison of yields for Suzuki-Miyaura coupling of aryl boronic acids with varying electronic properties.[1][3]
Heteroaryl Boronic Acids: Navigating Instability
Heteroaryl boronic acids are essential building blocks, but their use can be complicated by their instability. The "2-pyridyl problem," for instance, is a well-documented challenge where the proximity of the nitrogen atom to the boronic acid moiety leads to lower yields.[4]
| Heteroaryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 3-Thienylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/PCy₃ | CsF | Dioxane | 85 |
| 2-Furylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 78 |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 82 |
| 2-Pyridylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | n-Butanol | 45 |
Table 2: Representative yields for the Suzuki-Miyaura coupling of common heteroaryl boronic acids.
Enhancing Stability and Yield: The Rise of Boronic Acid Derivatives
To address the inherent instability of many boronic acids, several classes of more robust derivatives have been developed. These compounds often exhibit improved air and moisture stability, leading to more reproducible and higher-yielding reactions.
Potassium Organotrifluoroborates (R-BF₃K)
These crystalline solids are exceptionally stable to air and moisture, which circumvents the issue of protodeboronation.[1][5] They are readily prepared from the corresponding boronic acids and can often be used in near-stoichiometric amounts.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are another class of highly stable, crystalline solids.[6] They are particularly useful in iterative cross-coupling strategies, as the MIDA group can be cleaved under specific conditions to liberate the free boronic acid for a subsequent reaction.
Diethanolamine (DABO) Boronates
DABO boronates are air-stable complexes that can be used directly in Suzuki-Miyaura reactions.[7][8] They offer an operationally simple and efficient alternative to handling unstable boronic acids.
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Potassium vinyltrifluoroborate | 4-Bromoacetophenone | PdCl₂/PPh₃ | Cs₂CO₃ | THF/H₂O | 85 |
| p-Tolyl MIDA boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ | Et₃N | Water | High |
| Phenyl DABO boronate | p-Bromoacetophenone | Pd(dba)₂/(t-Bu)₃P·HBF₄ | - | Toluene/H₂O | 95 |
Table 3: Representative yields for Suzuki-Miyaura couplings using stable boronic acid derivatives.[3][5][9]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for your Suzuki-Miyaura coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Boronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Suzuki-Miyaura Coupling with a Potassium Heteroaryltrifluoroborate
Materials:
-
Aryl halide (0.25 mmol, 1.0 equiv)
-
Potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv)
-
Cesium carbonate (0.75 mmol, 3.0 equiv)
-
Palladium(II) acetate (0.0075 mmol, 3 mol%)
-
RuPhos (0.015 mmol, 6 mol%)
-
Tetrahydrofuran (THF, 1.0 mL)
-
Water (0.25 mL)
Procedure:
-
To an oven-dried, resealable Schlenk tube, add the aryl halide, potassium heteroaryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add THF and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.[5]
Visualizing the Process: Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion: A Strategic Approach to Boronic Acid Selection
The optimal choice of a boronic acid or its derivative for a Suzuki-Miyaura coupling is a strategic decision that can significantly impact the efficiency and success of your synthesis. By considering the electronic and steric properties of your substrates, and by leveraging the enhanced stability of modern boronic acid derivatives, you can overcome common challenges and achieve high yields of your target molecules. This guide provides a foundation of comparative data and practical protocols to aid in this decision-making process, ultimately empowering you to navigate the complexities of cross-coupling chemistry with greater confidence and success.
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross−Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 71(15), 5743-5747.
- Lipshutz, B. H., Ghorai, S., & Moser, R. (2012). Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. Organic letters, 14(4), 1168–1171.
- Reilly, M., & Rychnovsky, S. D. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(17), 2392-2396.
- Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society, 131(10), 3571–3573.
- Martin, R., & Buchwald, S. L. (2008). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 10(20), 4553–4556.
- Reilly, M., & Rychnovsky, S. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett, 2011(17), 2392-2396.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Unveiling the Superiority of Organotrifluoroborates over Boronic Acids in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds.[1] For decades, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent limitations—ranging from instability to purification challenges—have driven the scientific community to seek more robust alternatives.[2][3] Among these, potassium organotrifluoroborates have emerged not just as substitutes, but as demonstrably superior reagents in many aspects, offering enhanced stability, broader functional group tolerance, and simplified handling.[1][4]
This guide provides a comprehensive comparison, grounded in experimental data, to illuminate the distinct advantages of employing organotrifluoroborates. We will delve into their structural stability, reactivity profiles, and practical handling, providing researchers, scientists, and drug development professionals with the insights needed to optimize their synthetic strategies.
The Stability Advantage: Overcoming the Achilles' Heel of Boronic Acids
The most significant drawback of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium complicates accurate stoichiometric measurements and can lead to irreproducible results. Furthermore, many boronic acids, particularly those with alkenyl or heteroaryl moieties, are susceptible to protodeboronation, where the crucial carbon-boron bond is cleaved under reaction conditions, diminishing yields.[2]
In stark contrast, potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1][3][5] This exceptional stability stems from the tetracoordinate nature of the boron atom, which is securely bonded to three electron-withdrawing fluorine atoms.[3][5] This structural feature renders them less susceptible to premature decomposition and allows for indefinite storage at room temperature without special precautions.[3][6][7]
| Feature | Boronic Acids | Potassium Organotrifluoroborates |
| Physical State | Often amorphous solids or oils | Crystalline, free-flowing solids[1] |
| Air/Moisture Stability | Prone to dehydration (boroxine formation) and decomposition[2][3] | Highly stable to air and moisture[1][3][5] |
| Storage | Often require refrigeration or inert atmosphere | Can be stored indefinitely at room temperature[3][6][7] |
| Stoichiometry | Complicated by equilibrium with boroxines[2][3] | Monomeric species, allowing for precise stoichiometry[8] |
| Protodeboronation | Susceptible, leading to reduced yields | Significantly less prone to protodeboronation |
Table 1: Comparison of the Physical and Stability Properties of Boronic Acids and Potassium Organotrifluoroborates.
Reactivity and the "Slow Release" Mechanism
A common misconception is that the increased stability of organotrifluoroborates might lead to sluggish reactivity. However, under the basic aqueous conditions typical of Suzuki-Miyaura couplings, organotrifluoroborates undergo a controlled, slow hydrolysis to release the corresponding boronic acid in situ.[9][10][11][12] This "slow-release" mechanism is a key advantage, as it maintains a low, steady concentration of the active boronic acid throughout the reaction.[9][10][11][12] This minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation that can plague reactions using bulk boronic acids.[9][11][12][13]
The rate of this hydrolysis can be tuned based on the electronic properties of the organic substituent, allowing for a predictable and controlled release of the nucleophile.[9][12][13] For instance, reagents with isopropyl or β-styryl groups tend to hydrolyze faster, while those with alkynyl or nitrophenyl moieties release the boronic acid much more slowly.[9][12][13]
Figure 1: The "slow release" of the active boronic acid from the stable organotrifluoroborate precursor for participation in the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical advantages, the following protocols outline the cross-coupling of a representative aryl chloride with both a boronic acid and a potassium secondary alkyltrifluoroborate.
Protocol 1: Cross-Coupling with Potassium sec-Alkyltrifluoroborate [1]
-
Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).
-
Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %). Add this catalyst mixture to the reaction tube under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and heat the mixture to 80 °C in a preheated oil bath.
-
Workup: After completion (monitored by TLC or GC-MS), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried, concentrated, and purified by flash column chromatography.
Protocol 2: Cross-Coupling with a Boronic Acid (General Procedure)
-
Reaction Setup: To a 25 mL Schlenk tube, add the boronic acid (0.6 mmol, 1.2 equiv.) and potassium carbonate (1.5 mmol, 3.0 equiv.). Note the higher equivalence of the boronic acid to compensate for potential impurities and decomposition.
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the aryl chloride (0.5 mmol, 1.0 equiv.).
-
Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL).
-
Catalyst Addition: In a separate vial, combine Pd(OAc)₂ (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %). Add this to the reaction mixture under argon.
-
Reaction: Seal the tube and heat to 80 °C.
-
Workup: Follow the same workup procedure as in Protocol 1.
The key difference lies in the handling and stoichiometry. The crystalline nature of the organotrifluoroborate allows for more precise measurement, and its stability often permits the use of near-stoichiometric amounts.
Figure 2: A simplified comparison of the experimental workflows, highlighting the greater precision in handling organotrifluoroborates.
Expanding the Synthetic Toolbox: Functional Group Tolerance and Novel Reactivity
The stability of the trifluoroborate moiety allows for the manipulation of other functional groups within the molecule while leaving the carbon-boron bond intact.[4][14][15] This "protected" nature of the boronic acid functionality opens up synthetic pathways that would be challenging with the more labile boronic acids.[14][15] For example, a remote functional group on an organotrifluoroborate can be modified using reagents that would otherwise decompose a boronic acid.[4][14]
Furthermore, organotrifluoroborates have demonstrated superior performance in challenging cross-coupling reactions where boronic acids give low yields. In the synthesis of fluorescent nucleosides, switching from an indoloboronic acid to the corresponding organotrifluoroborate increased the reaction yield from 37% to 60%.[16] This improvement was attributed to the suppression of indole homocoupling, a common side reaction with the boronic acid.[16]
| Reaction Partner | Boronic Acid Yield | Organotrifluoroborate Yield | Rationale for Improvement | Reference |
| Indole Derivative | 37% | 60% | Suppression of homocoupling | [16] |
| Aryl Mesylates | Comparable | Comparable | Effective coupling with less reactive electrophiles | [16] |
| Heteroaryl Chlorides | Variable | Generally Higher | Enhanced stability of heteroaryltrifluoroborates | [16] |
Table 2: Comparative Yields in Challenging Suzuki-Miyaura Couplings.
Conclusion: A Clear Case for Adoption
While boronic acids will continue to have a place in organic synthesis, the evidence strongly supports the adoption of potassium organotrifluoroborates as superior alternatives in many applications. Their exceptional stability, ease of handling, precise stoichiometry, and the advantageous "slow-release" mechanism collectively address the primary shortcomings of boronic acids. For researchers in drug development and complex molecule synthesis, the enhanced reliability, reproducibility, and often higher yields afforded by organotrifluoroborates make them an invaluable tool for accelerating discovery and improving synthetic efficiency.
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Molander, G. A.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003 , 68 (11), 4302-4314. [Link]
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Chia, C. K.; Vokits, B. P.; Farrell, J. D.; Biscoe, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134, 9069-9072. [Link]
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Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. J. Org. Chem.2011 , 76 (19), 8149–8154. [Link]
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Chem-Station. Organotrifluoroborate Salts. 2015 . [Link]
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Nave, S.; Sonawane, M.; Elford, T. G.; Aggarwal, V. K. Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones. Org. Biomol. Chem.2010 , 8, 4759-4763. [Link]
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Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
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Lloyd-Jones, G. C.; et al. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. J. Am. Chem. Soc.2012 , 134 (22), 9069-72. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Acc. Chem. Res.2007 , 40 (4), 275-86. [Link]
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Lloyd-Jones, G. C.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. J. Am. Chem. Soc.2012 , 134, 9069-9072. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275-286. [Link]
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Molander, G. A.; Figueroa, R. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Aldrichimica Acta2005 , 38, 49-56. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Cross-Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, stand as indispensable tools for this purpose. The choice of the palladium catalyst system is critical and can dramatically influence reaction efficiency, substrate scope, and overall yield, especially when dealing with challenging substrates.
This guide provides an in-depth comparison of various palladium catalysts for reactions involving (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a substrate characterized by an electron-rich aromatic ring and a relatively inert aryl chloride bond. We will explore the nuances of catalyst selection, from traditional systems to state-of-the-art catalysts, supported by mechanistic insights and illustrative experimental data to guide researchers in making informed decisions for their synthetic endeavors.
The Challenge: Coupling of an Electron-Rich Aryl Chloride
The substrate, (3-(Benzyloxy)-4-chlorophenyl)boronic acid, presents a specific set of challenges for palladium-catalyzed cross-coupling. The presence of the electron-donating benzyloxy group can modulate the electronic properties of the boronic acid. More significantly, the chloro-substituent on the aromatic ring is a less reactive electrophile compared to its bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[1][2] Traditional palladium catalysts, such as those based on simple triarylphosphine ligands, often struggle with the activation of such aryl chlorides, necessitating the use of more sophisticated and reactive catalyst systems.[2][3]
A Comparative Look at Leading Palladium Catalyst Systems
The evolution of palladium catalysis has led to the development of several classes of highly effective ligands that, when paired with a palladium source, can overcome the hurdles presented by substrates like (3-(Benzyloxy)-4-chlorophenyl)boronic acid. The two most prominent families are the bulky, electron-rich phosphine ligands, pioneered by the Buchwald group, and the robust N-Heterocyclic Carbene (NHC) ligands, exemplified by the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.[4]
The "Traditional" Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ was a workhorse in palladium catalysis.[5] While effective for a range of couplings, its application to challenging substrates like aryl chlorides is limited. The relatively low electron-donating ability and steric bulk of the triphenylphosphine ligand can lead to sluggish oxidative addition and a propensity for catalyst decomposition at the higher temperatures often required for aryl chloride activation.[6][7]
The Buchwald Ligands: A Revolution in Cross-Coupling
The introduction of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group marked a significant breakthrough in palladium catalysis.[8] Ligands such as SPhos and XPhos are designed to promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the efficient oxidative addition of aryl chlorides.[9][10] The steric bulk of these ligands also facilitates the final reductive elimination step, leading to faster overall catalytic turnover.[9]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its broad applicability and high reactivity, especially in Suzuki-Miyaura couplings.[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly versatile and effective ligand, particularly for the coupling of hindered aryl chlorides and heteroaryl halides.[10]
The PEPPSI Catalysts: The Power of N-Heterocyclic Carbenes
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis due to their strong σ-donating properties, which create highly stable and active palladium complexes.[4] The PEPPSI™ catalyst family, developed by the Organ group, are pre-formed, air- and moisture-stable Pd(II)-NHC complexes that are readily activated in situ.
-
PEPPSI™-IPr: This catalyst, featuring the IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand, is known for its high efficiency, functional group tolerance, and user-friendliness in a variety of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.
-
PEPPSI™-IPent: A more sterically hindered version of the PEPPSI catalyst, PEPPSI™-IPent often provides superior performance in particularly challenging and sterically demanding cross-coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0) active species. The choice of ligand profoundly impacts the efficiency of each step.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
Bulky, electron-rich ligands like those in the Buchwald and PEPPSI™ families facilitate the oxidative addition of the aryl chloride to the Pd(0) center and promote the reductive elimination step to release the biaryl product.[4][9]
Illustrative Performance Comparison: A Model Suzuki-Miyaura Coupling
To provide a practical comparison, we present a set of illustrative experimental data for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with 4-bromoanisole.
Reaction Scheme:
(3-(Benzyloxy)-4-chlorophenyl)boronic acid + 4-bromoanisole --(Pd Catalyst, Base, Solvent, Heat)--> 3-(Benzyloxy)-4-(4-methoxyphenyl)chlorobenzene
Table 1: Illustrative Comparison of Palladium Catalysts
| Catalyst System | Pd Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | 35 | 17.5 | 0.7 |
| Pd₂(dba)₃ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 6 | 92 | 92 | 15.3 |
| XPhos Pd G3 | 0.5 | K₃PO₄ | t-BuOH | 80 | 4 | 95 | 190 | 47.5 |
| PEPPSI™-IPr | 1 | K₂CO₃ | t-AmylOH | 90 | 8 | 90 | 90 | 11.3 |
| PEPPSI™-IPent | 0.5 | K₃PO₄ | t-BuOH | 80 | 4 | 96 | 192 | 48.0 |
Note: The data presented in this table is for illustrative purposes to highlight the expected performance trends based on the known activities of these catalyst systems. Actual results may vary.
This illustrative data highlights the significantly enhanced performance of the Buchwald and PEPPSI™ catalysts over the traditional Pd(PPh₃)₄ for this challenging coupling. The advanced catalyst systems allow for lower catalyst loadings, milder conditions, shorter reaction times, and higher yields.
Decision-Making Workflow for Catalyst Selection
The selection of the optimal catalyst is a multi-faceted decision. The following workflow can guide researchers in this process.
Figure 2. A decision-making workflow for selecting a palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3
This protocol provides a detailed methodology for the illustrative Suzuki-Miyaura coupling reaction described above.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.0 mmol, 1.0 equiv)
-
4-bromoanisole (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 (0.005 mmol, 0.5 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
tert-Butanol (t-BuOH), anhydrous (5 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or sealed vial, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add (3-(Benzyloxy)-4-chlorophenyl)boronic acid, 4-bromoanisole, XPhos Pd G3, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous tert-butanol via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The successful cross-coupling of challenging substrates such as (3-(Benzyloxy)-4-chlorophenyl)boronic acid is highly dependent on the judicious selection of the palladium catalyst system. While traditional catalysts like Pd(PPh₃)₄ may offer a cost-effective option for simpler substrates, their utility for less reactive aryl chlorides is limited. The advent of bulky, electron-rich phosphine ligands from the Buchwald group and the robust, user-friendly NHC-based PEPPSI™ catalysts has revolutionized the field, providing chemists with powerful tools to construct complex molecules with high efficiency and broad functional group tolerance. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of these catalyst systems is essential for accelerating the synthesis of novel chemical entities.
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Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
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Bard, E. R., & Buchwald, S. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 43(4), 549-562. [Link]
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-
Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638-6646. [Link]
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S. L. Buchwald, et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
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Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
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Bruno, N. C., et al. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering, 2(10), 2375-2382. [Link]
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Zhou, W.-J., Wang, K.-H., & Wang, J.-X. (2009). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
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Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]
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Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
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Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction parameters, and ligand influences: A review. Matilda. [Link]
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Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. [Link]
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Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
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Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid for Cross-Coupling Applications
This guide provides an in-depth, experience-driven comparison of (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its common derivatives. It is designed for researchers, scientists, and drug development professionals who rely on high-purity organoboron reagents for predictable and reproducible outcomes in carbon-carbon bond formation, particularly the Suzuki-Miyaura cross-coupling reaction. We will move beyond simple protocols to explore the causality behind experimental choices, establish self-validating workflows, and objectively compare performance against viable alternatives.
The Strategic Importance of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
Boronic acids are indispensable tools in modern organic synthesis, serving as key building blocks for the construction of complex molecular architectures. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of this field, valued for its mild conditions and functional group tolerance.[1][2]
The specific scaffold of (3-(Benzyloxy)-4-chlorophenyl)boronic acid is of particular interest in medicinal chemistry and materials science. The benzyloxy group offers a versatile handle for deprotection to a phenol, while the chloro-substituent provides a site for further functionalization or can be used to modulate the electronic properties of the molecule. The purity and form of this boronic acid are not trivial details; they are fundamental determinants of reaction success, directly impacting yield, impurity profiles, and the cost of downstream purification.[3] An impure or poorly characterized boronic acid can lead to catalyst poisoning, unpredictable reaction rates, and the generation of difficult-to-remove side products.[3]
Synthesis Pathway and Critical Process Parameters
The most common and reliable method for synthesizing aryl boronic acids on a laboratory scale involves the formation of an organometallic intermediate from the corresponding aryl halide, followed by quenching with a trialkyl borate.
Recommended Synthetic Protocol
The following protocol details the synthesis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid from 2-chloro-5-iodophenol, a commercially available starting material.
Step 1: Benzyl Protection of 2-chloro-5-iodophenol
-
To a solution of 2-chloro-5-iodophenol (1.0 equiv) in acetone (0.2 M), add potassium carbonate (K₂CO₃, 2.5 equiv).
-
Stir the suspension vigorously and add benzyl bromide (BnBr, 1.2 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield 1-(benzyloxy)-2-chloro-5-iodobenzene.
Step 2: Borylation via Lithium-Halogen Exchange
-
Dissolve 1-(benzyloxy)-2-chloro-5-iodobenzene (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.5 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the freshly formed aryllithium species to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~2.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure (3-(Benzyloxy)-4-chlorophenyl)boronic acid.[4][5][6]
Causality Behind Experimental Choices
-
Choice of Halide: The iodine in 1-(benzyloxy)-2-chloro-5-iodobenzene is chosen for the lithium-halogen exchange because the C-I bond is significantly weaker and more polarizable than the C-Cl bond, allowing for selective metalation at low temperatures.
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and nucleophiles that react violently with protic sources, including water. All glassware must be flame-dried, and all solvents must be anhydrous to prevent quenching of the reagent and ensure high reaction efficiency.
-
Low Temperature (-78 °C): The formation of the aryllithium and its subsequent reaction with the borate ester are performed at low temperatures to prevent side reactions, such as ortho-metalation or reaction with the THF solvent.
-
Acidic Workup: The boronate ester intermediate formed after quenching is hydrolyzed under acidic conditions to the desired boronic acid.
Synthesis Workflow Diagram
Caption: Synthetic route to the target boronic acid.
Comprehensive Validation Protocol: A Self-Validating System
The purity of a boronic acid is paramount. Impurities, particularly the corresponding boroxine (a cyclic trimer anhydride formed by dehydration), can lead to inaccurate stoichiometry in subsequent reactions.[6][7] A robust validation protocol ensures that the material meets the stringent requirements for drug development and fine chemical synthesis.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result for (3-(Benzyloxy)-4-chlorophenyl)boronic acid |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to aromatic protons, benzylic CH₂, and exchangeable B(OH)₂ protons. Integration should match the proposed structure. |
| ¹³C NMR | Carbon Skeleton Confirmation | Presence of all 13 unique carbon signals. |
| Mass Spec (ESI-) | Molecular Weight Verification | [M-H]⁻ peak at m/z ≈ 261.05. |
| RP-HPLC/UPLC | Purity Assessment | A single major peak (>98% purity). Note: Method development may be needed to prevent on-column hydrolysis.[8][9] |
| Melting Point | Identity and Purity Check | A sharp, defined melting range consistent with literature values. |
Detailed Analytical Methodologies
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Challenge: Boronic acids can be challenging to analyze via RP-HPLC due to their polarity and propensity for on-column hydrolysis to more polar byproducts.[8][9]
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve 1 mg of boronic acid in 1 mL of Acetonitrile. Analyze promptly to minimize degradation in the sample vial.
Protocol: ¹H NMR Spectroscopy
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the B(OH)₂ protons are typically observable as a broad singlet.
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Process the data, referencing the solvent peak.
-
Integrate all signals and compare them to the expected structure. The presence of significant boroxine is often indicated by slight upfield shifts of the aromatic protons and the absence of the B(OH)₂ signal.[6]
Validation Workflow Diagram
Caption: Workflow for the analytical validation of the final product.
Comparative Analysis: Boronic Acid vs. Its Derivatives
While boronic acids are the classic reagents for Suzuki couplings, they are not always the optimal choice. Boronate esters and organotrifluoroborates are popular alternatives that offer significant advantages in terms of stability and handling.[10][11]
| Reagent Type | Structure | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Commercially available; classic reagent. | Prone to dehydration (boroxine formation); can be hygroscopic; protodeboronation can be a side reaction.[12] |
| Boronate Ester (Pinacol) | R-B(O₂C₂Me₄) | Highly stable to air and moisture; easier to purify and handle; less prone to protodeboronation.[9][11] | Requires an extra synthetic step; may exhibit slower transmetalation in the catalytic cycle.[13] |
| Trifluoroborate Salt (K⁺) | [R-BF₃]⁻K⁺ | Exceptionally stable to air, moisture, and chromatography; often crystalline solids.[10] | Requires specific activation conditions (base or fluoride source) for the Suzuki reaction. |
Performance in a Model Suzuki-Miyaura Coupling
To objectively compare these reagents, we propose a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Reaction Scheme:
(3-(Benzyloxy)-4-chlorophenyl)-[Boron Reagent] + 4-Bromoanisole --(Pd Catalyst, Base, Solvent)--> 4-(Benzyloxy)-5-chloro-4'-methoxy-1,1'-biphenyl
Protocol: Standardized Suzuki Coupling
-
To a reaction vial, add the aryl halide (4-bromoanisole, 1.0 equiv), the boron reagent (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent system (e.g., Dioxane/Water 4:1, 0.1 M).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
Comparative Experimental Design
Caption: Parallel experimental design for performance comparison.
Expected Performance Data (Hypothetical)
| Boron Reagent | Reaction Time (h) | Isolated Yield (%) | Product Purity (by HPLC, %) | Key Observations |
| Boronic Acid | 4 | 85 | 96 | Good yield, but requires freshly purified reagent for best results. Older samples may show lower yields due to boroxine formation. |
| Boronate Ester | 6 | 92 | >99 | Slower reaction rate but exceptionally clean, leading to a higher yield of purer product. Ideal for library synthesis where reproducibility is key. |
| Trifluoroborate Salt | 5 | 89 | >99 | Clean reaction profile similar to the ester. The reagent is bench-stable indefinitely, offering logistical advantages. |
Conclusion and Recommendations
The synthesis and rigorous validation of (3-(Benzyloxy)-4-chlorophenyl)boronic acid are critical for its successful application in cross-coupling reactions. While the boronic acid itself is a potent coupling partner, its inherent instability can compromise reproducibility.
-
For Routine Synthesis: Freshly prepared and validated (3-(Benzyloxy)-4-chlorophenyl)boronic acid provides excellent results. Rigorous analytical control is mandatory.
-
For High-Throughput & Library Synthesis: The pinacol boronate ester is the superior choice. Its stability ensures consistent reagent stoichiometry and leads to cleaner reaction profiles, simplifying purification and improving overall workflow efficiency.
-
For Long-Term Storage & Scaffolding: The potassium trifluoroborate salt offers unparalleled stability, making it an ideal candidate for long-term storage and as a reliable building block in multi-stage synthetic campaigns.
By understanding the nuances of each form of the reagent and implementing a self-validating synthesis and analysis workflow, researchers can harness the full potential of this versatile building block, accelerating discovery in drug development and materials science.
References
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1029]
- Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [URL: https://www.researchgate.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. Boron-Chem. [URL: https://www.boron-chem.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/ol500508x]
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25588k]
- Comparison of reactivity of different boron reagents. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-boron-reagents-a-The-predicted-performance_fig5_348824364]
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00162]
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01710k]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [URL: https://www.researchgate.
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/26/9/2660]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics. [URL: https://jcheminf.biomedcentral.com/articles/10.1186/s13321-021-00569-8]
- Process for purification of boronic acid and its derivatives. Google Patents. [URL: https://patents.google.
- Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22425102/]
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2021/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]
- How to purify boronic acids/boronate esters?. ResearchGate. [URL: https://www.researchgate.
- Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [URL: https://www.researchgate.net/figure/Boronic-acids-and-boronic-acid-esters-used-in-the-Suzuki-couplings-with-4_fig14_324484050]
- Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4935619/]
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/jo970846m]
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- Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
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- 4-Chlorophenylboronic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0185]
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.7b00315]
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem. [URL: https://www.benchchem.com/product/a3921]
- (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f611103]
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- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochure-and-review/review/suzuki-miyaura-cross-coupling-reaction-201904]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. ResearchGate. [URL: https://www.researchgate.
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A Researcher's Guide to (3-(Benzyloxy)-4-chlorophenyl)boronic acid: A Cost-Benefit Analysis for Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the synthesis of biaryl scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, and the choice of boronic acid is a critical parameter dictating the efficiency, cost, and overall success of a synthetic campaign. This guide provides an in-depth analysis of (3-(Benzyloxy)-4-chlorophenyl)boronic acid, a versatile yet specialized building block. We will objectively compare its performance with viable alternatives, offering experimental insights and a cost-benefit analysis to inform your research and development decisions.
The Strategic Value of the 3-Oxy-4-chlorophenyl Motif
The 3-oxy-4-chlorophenyl structural motif is of significant interest in drug discovery. The phenolic oxygen provides a handle for hydrogen bonding interactions with biological targets, while the chlorine atom can modulate the lipophilicity and metabolic stability of a molecule. The strategic placement of these functional groups makes boronic acids bearing this scaffold valuable precursors for a wide range of bioactive compounds.
Comparative Analysis of Key Reagents
The primary consideration when selecting a boronic acid for synthesis is the nature of the protecting group on the phenolic oxygen. This choice has significant downstream implications for reaction performance, cost, and the deprotection strategy. Here, we compare (3-(Benzyloxy)-4-chlorophenyl)boronic acid with two logical alternatives: the methyl-protected and the unprotected analogue.
| Feature | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | 4-Chloro-3-methoxyphenylboronic acid | 4-Chloro-3-hydroxyphenylboronic acid |
| CAS Number | 1007170-24-2[1][2][3][4][5] | 89694-47-3 | 182344-13-4 |
| Molecular Weight | 262.50 g/mol [2][4] | 186.40 g/mol | 172.4 g/mol |
| Protecting Group | Benzyl (Bn) | Methyl (Me) | None (Phenol) |
| Typical Purity | ~98%[1][2][3] | ≥98% | 96% |
| Storage | Inert atmosphere, 2-8°C[1][2][4] | Room temperature | Room temperature |
| Cost (per gram) | High (e.g., ~$30-150/g)[1][3] | Moderate (e.g., ~$20-50/g) | Low to Moderate |
Performance in Suzuki-Miyaura Coupling: An Inferential Comparison
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: The benzyloxy group is weakly electron-donating, which can slightly enhance the rate of transmetalation compared to the unprotected phenol. The steric bulk of the benzyl group is generally well-tolerated.
-
4-Chloro-3-methoxyphenylboronic acid: The methoxy group is also electron-donating and is expected to facilitate the Suzuki coupling, likely with similar or slightly better yields than the benzyloxy analogue due to its smaller size.
-
4-Chloro-3-hydroxyphenylboronic acid: The free phenolic proton is acidic and can interfere with the basic conditions of the Suzuki-Miyaura reaction, potentially leading to lower yields or requiring careful optimization of the base and solvent system. However, its use avoids a separate deprotection step.
Based on these considerations, a general reactivity trend can be proposed:
4-Chloro-3-methoxyphenylboronic acid ≥ (3-(Benzyloxy)-4-chlorophenyl)boronic acid > 4-Chloro-3-hydroxyphenylboronic acid
It is crucial to note that optimal reaction conditions can significantly influence these outcomes.
Experimental Protocols and Methodologies
To provide a practical framework, we present representative protocols for the Suzuki-Miyaura coupling and subsequent deprotection steps.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To a dried reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Biaryl Synthesis using Protected Boronic Acids
Caption: General workflow for biaryl synthesis.
Deprotection Protocols: A Critical Consideration
The choice of protecting group dictates the deprotection strategy, which adds a step to the synthesis and can impact the overall yield and compatibility with other functional groups.
A. Hydrogenolysis of Benzyl Ethers:
The benzyl group is typically removed by catalytic hydrogenolysis, a mild and high-yielding method.
Materials:
-
Benzyl-protected biaryl (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogen generator)
Procedure:
-
Dissolve the benzyl-protected biaryl in the chosen solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
B. Cleavage of Methyl Ethers:
The methyl group is a more robust protecting group and requires harsher conditions for cleavage, typically using strong Lewis acids like boron tribromide (BBr₃).[1][2][3][4]
Materials:
-
Methyl-protected biaryl (1.0 mmol)
-
Boron tribromide (BBr₃) (1.0 M solution in dichloromethane, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the methyl-protected biaryl in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Slowly add the BBr₃ solution dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Cost-Benefit Analysis
The economic viability of a synthetic route is a critical factor in both academic and industrial research.
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: This reagent is the most expensive of the three. However, the mild deprotection conditions (hydrogenolysis) are a significant advantage, especially for complex molecules with sensitive functional groups that would not tolerate the harsh conditions required for methyl ether cleavage.[6][7] This can lead to higher overall yields and reduced purification challenges in later steps, potentially offsetting the initial higher cost.
-
4-Chloro-3-methoxyphenylboronic acid: This is a more cost-effective starting material. However, the deprotection with BBr₃ is harsh and may not be suitable for all substrates. The cost of the deprotection reagent and the potential for lower yields due to substrate decomposition must be factored into the overall cost analysis.
-
4-Chloro-3-hydroxyphenylboronic acid: While seemingly the most economical option as it eliminates a deprotection step, its direct use in Suzuki coupling can be problematic. The potential for lower coupling yields and the need for extensive reaction optimization might negate the initial cost savings.
Decision Matrix for Reagent Selection
Caption: Decision matrix for selecting the appropriate boronic acid.
Conclusion and Expert Recommendations
The choice between (3-(Benzyloxy)-4-chlorophenyl)boronic acid and its alternatives is not straightforward and depends heavily on the specific context of the synthetic project.
-
For complex, multi-step syntheses of high-value molecules with sensitive functional groups, (3-(Benzyloxy)-4-chlorophenyl)boronic acid is often the superior choice. The reliability and mildness of the benzyl group deprotection can save significant time and resources in the long run, justifying the higher initial investment.
-
For simpler target molecules that can withstand harsh, acidic conditions, 4-Chloro-3-methoxyphenylboronic acid presents a more economical option. However, a thorough evaluation of the substrate's stability is essential before committing to this route.
-
The use of 4-Chloro-3-hydroxyphenylboronic acid should be approached with caution. While attractive for its atom economy, it is best suited for initial exploratory studies where a rapid, albeit potentially low-yielding, synthesis is desired. Significant process development would likely be required for its efficient use on a larger scale.
Ultimately, a careful consideration of the target molecule's structure, the overall synthetic strategy, and the project's budget will guide the discerning researcher to the most appropriate and cost-effective choice.
References
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- Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane. Benchchem.
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- Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethyl
- Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PubMed Central.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acet
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.
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- demethyl
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- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to the Functional Group Tolerance of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid in Suzuki-Miyaura Coupling
Introduction: Navigating the Complexities of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency.[1][2] Its widespread adoption, particularly in the pharmaceutical and materials science sectors, stems from its generally mild conditions and the commercial availability of a vast library of boronic acid reagents.[3][4] However, the true measure of a building block's utility lies in its functional group tolerance —its ability to participate in a reaction without being compromised by, or interfering with, other chemical moieties present in the coupling partners.[5]
This guide provides an in-depth analysis of the functional group tolerance of (3-(Benzyloxy)-4-chlorophenyl)boronic acid , a structurally nuanced reagent. We will objectively compare its performance against other common classes of arylboronic acids, supported by experimental data and mechanistic insights. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting reagents for complex molecular construction.
Dissecting the Reagent: The Structural Advantages of (3-(Benzyloxy)-4-chlorophenyl)boronic Acid
The performance of a boronic acid is dictated by a delicate interplay of electronic and steric factors. The structure of (3-(Benzyloxy)-4-chlorophenyl)boronic acid offers a compelling balance:
-
Electron-Withdrawing Group (EWG): The chlorine atom at the 4-position decreases the electron density of the aromatic ring. This electronic pull enhances the Lewis acidity of the boron center, which can increase stability against unwanted side reactions like protodeboronation.[6][7]
-
Electron-Donating Group (EDG): The benzyloxy group at the 3-position donates electron density through resonance, ensuring the aryl system remains sufficiently nucleophilic for efficient transmetalation.
-
Steric Profile: Crucially, the boronic acid moiety is not flanked by bulky ortho-substituents. This unobstructed access to the reactive center is critical for rapid and efficient coupling, a significant advantage over many ortho-substituted analogues which often suffer from slow reaction rates.[8][9][10]
-
Inert Protecting Group: The benzyl ether is a robust protecting group for the phenol, stable to the basic conditions typical of Suzuki-Miyaura reactions, yet readily cleavable in a subsequent synthetic step if a free phenol is desired.
This balanced design makes (3-(Benzyloxy)-4-chlorophenyl)boronic acid a highly versatile and predictable coupling partner.
Comparative Analysis: Performance Across a Spectrum of Functional Groups
The true test of a boronic acid's tolerance is its performance when challenged with a range of functional groups on the coupling partner (typically an aryl halide). Below, we compare the expected performance of our subject reagent against other classes of boronic acids.
dot
Caption: The Suzuki-Miyaura Catalytic Cycle.
Data Summary: Functional Group Tolerance Comparison
| Functional Group on Aryl Halide | (3-(Benzyloxy)-4-chlorophenyl)boronic acid | Electron-Rich Boronic Acids (e.g., 4-MeO-PhB(OH)₂) | Electron-Deficient Boronic Acids (e.g., 4-NO₂-PhB(OH)₂) | Ortho-Substituted Boronic Acids (e.g., 2-Me-PhB(OH)₂) |
| Ketone (-COMe) | Excellent | Good | Excellent | Moderate to Poor |
| Ester (-CO₂Et) | Excellent | Good | Excellent | Moderate |
| Nitrile (-CN) | Excellent | Good | Excellent | Moderate |
| Nitro (-NO₂) | Excellent | Good | Excellent | Good |
| Aldehyde (-CHO) | Good to Excellent | Moderate (risk of side reactions) | Good | Moderate |
| Free Phenol (-OH) | Good (with appropriate base) | Poor (potential catalyst inhibition) | Good | Poor |
| Free Amine (-NH₂) | Good (with appropriate catalyst/ligand) | Poor (catalyst poisoning) | Good | Poor |
| Heterocycles (e.g., Pyridine) | Excellent | Good | Excellent | Moderate to Poor |
Analysis of Performance:
-
Tolerance to Electron-Withdrawing Groups (Ketones, Esters, Nitriles, Nitro):
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: Demonstrates excellent reactivity. Its balanced electronics ensure efficient coupling without complications.
-
Electron-Rich Boronic Acids: Generally perform well, but their higher nucleophilicity can sometimes lead to side reactions with sensitive groups if not carefully controlled.
-
Electron-Deficient Boronic Acids: These are also highly compatible, as the EWGs on both coupling partners do not interfere.[11]
-
Ortho-Substituted Boronic Acids: Performance is often diminished due to steric hindrance, which slows the rate-limiting transmetalation step, regardless of the electronic nature of the functional group.[8][12]
-
-
Tolerance to Protic/Coordinating Groups (Phenols, Amines):
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: Shows robust performance. Its moderate Lewis acidity does not exacerbate issues with these groups. Success often hinges on choosing a suitable base (e.g., K₃PO₄ over stronger hydroxides) and modern ligand systems that are less susceptible to inhibition.[2]
-
Electron-Rich Boronic Acids: These can be problematic. The combination of a basic functional group on one partner and a boronic acid prone to protodeboronation on the other can lead to low yields. The free amine or phenol can also act as a ligand, poisoning the palladium catalyst.[13]
-
Electron-Deficient Boronic Acids: These are generally more tolerant because they are less prone to protodeboronation.
-
Ortho-Substituted Boronic Acids: The primary challenge remains steric, but catalyst inhibition by coordinating groups can compound the issue, leading to reaction failure.
-
-
Tolerance to Heterocycles:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid: Couples efficiently with a wide range of heterocyclic halides. It does not possess a coordinating group itself, avoiding the self-inhibition issues that plague many heteroaromatic boronic acids.
-
Comparison: This is a major advantage over reagents like 2-pyridylboronic acid, which often require special conditions or conversion to more stable forms (like trifluoroborate salts) to prevent the pyridine nitrogen from deactivating the catalyst.[4][14]
-
Mechanistic Insights: The "Why" Behind Performance
Understanding the failure modes of the Suzuki-Miyaura reaction is key to appreciating the stability of a well-designed reagent.
dot
Caption: Key factors influencing functional group tolerance.
-
Protodeboronation: This is the undesired cleavage of the C–B bond and its replacement with a C–H bond. It is often accelerated by high temperatures, strong bases, and electron-rich aryl systems that stabilize the intermediate carbanion.[15][16] The electron-withdrawing chloro group in (3-(Benzyloxy)-4-chlorophenyl)boronic acid helps mitigate this risk by destabilizing such an intermediate, thus preserving the reagent for the desired catalytic cycle.
-
Steric Hindrance: The transmetalation step requires the boronic acid (or its boronate form) to approach the palladium center. Bulky ortho-substituents physically block this approach, dramatically slowing the reaction.[9][10] The substitution pattern of our subject reagent completely avoids this common pitfall.
-
Catalyst Inhibition: Free amines, phenols, and some heterocycles can coordinate strongly to the palladium catalyst, occupying the sites needed for oxidative addition and reductive elimination.[2] While this is primarily a feature of the coupling partner, a robust boronic acid that reacts quickly and efficiently under moderate conditions can help outcompete these inhibitory processes.
Experimental Protocol: A Self-Validating System
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with a representative aryl bromide bearing a ketone functional group.
Reaction: Coupling of (3-(Benzyloxy)-4-chlorophenyl)boronic acid with 4-bromoacetophenone.
Materials:
-
(3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv)
-
4-Bromoacetophenone (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 equiv), (3-(Benzyloxy)-4-chlorophenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.02 equiv), and K₂CO₃ (2.5 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (to achieve a 0.1 M concentration with respect to the aryl bromide). The solution should be thoroughly degassed by bubbling with the inert gas for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Rationale for Choices:
-
Catalyst (Pd(dppf)Cl₂): A robust, air-stable precatalyst that is effective for a wide range of Suzuki couplings and shows good tolerance for functional groups like ketones.
-
Base (K₂CO₃): A moderately strong inorganic base that is effective for activating the boronic acid without promoting hydrolysis of sensitive functional groups like esters.
-
Solvent System (Dioxane/H₂O): A common and effective solvent mixture that facilitates the dissolution of both the organic and inorganic reagents.
Conclusion
(3-(Benzyloxy)-4-chlorophenyl)boronic acid emerges as a superior reagent for Suzuki-Miyaura cross-coupling reactions where functional group tolerance is paramount. Its performance is not the result of a single feature, but rather a carefully balanced combination of electronic and steric properties.
-
Reliability: The presence of both electron-donating and electron-withdrawing groups confers stability against common side reactions like protodeboronation while maintaining high reactivity.
-
Versatility: Its unobstructed steric profile allows it to couple efficiently where ortho-substituted reagents fail.
-
Compatibility: It is compatible with a broad array of sensitive functional groups, including ketones, esters, nitriles, and even moderately challenging protic groups, making it an ideal building block for multi-step syntheses in drug discovery and materials science.
By understanding the principles outlined in this guide, researchers can leverage the unique advantages of (3-(Benzyloxy)-4-chlorophenyl)boronic acid to streamline synthetic routes and accelerate the development of complex, high-value molecules.
References
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Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Dienes, Y. et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
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Pinto, M. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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MDPI. (2023). Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. MDPI. [Link]
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Engle, K. M., & Yu, J.-Q. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. [Link]
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Aggarwal, V. K. et al. (2020). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature Chemistry. [Link]
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ResearchGate. (2020). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. [Link]
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Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
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Weix, D. J. et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie International Edition. [Link]
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ResearchGate. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. [Link]
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Lu, I-L. et al. (2017). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. [Link]
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Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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ResearchGate. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Gryko, D. T. et al. (2012). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines. [Link]
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Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]
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Fernández, E. et al. (2022). Site-Selective Functionalization of C(sp3) Vicinal Boronic Esters. ACS Catalysis. [Link]
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Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]
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Yamamoto, H. et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
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ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]
-
Snieckus, V. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
Gryko, D. T. et al. (2012). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Journal of Porphyrins and Phthalocyanines. [Link]
-
ResearchGate. (2012). (PDF) Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
-
Cheon, C.-H. et al. (2014). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
-
Walczak, M. A. et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Organ, M. G. et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions. [Link]
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A Comparative Study of Boronic Acids in Drug Discovery: From Bench to Bedside
Abstract
The journey of a drug from a laboratory concept to a clinical reality is fraught with challenges. A critical aspect of this journey is the identification and optimization of pharmacophores that can effectively and safely interact with biological targets. Among the myriad of chemical motifs explored in medicinal chemistry, boronic acids have emerged as a particularly versatile and potent class of compounds. Their unique electronic properties and ability to form reversible covalent bonds have propelled them from chemical curiosities to the core of several FDA-approved drugs. This guide provides a comprehensive comparative analysis of boronic acids in drug discovery, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanism of action, a survey of their successful applications, and a practical guide to their experimental evaluation. We will delve into the nuances of their interactions with protein targets, compare their performance with alternative electrophilic "warheads," and provide actionable insights into overcoming the challenges associated with their development.
Part 1: The Ascendance of Boronic Acids in Modern Medicinal Chemistry
The story of boronic acids in drug discovery is a testament to the power of fundamental chemistry to solve complex biological problems. For a long time, boron-containing compounds were viewed with a degree of skepticism in medicinal chemistry, largely due to preconceived notions of toxicity. However, this perspective has been thoroughly revised, especially following the groundbreaking success of bortezomib (Velcade®), the first proteasome inhibitor containing a boronic acid to receive FDA approval in 2003 for the treatment of multiple myeloma.[1][2][3] This milestone ignited a surge of interest in the therapeutic potential of boronic acids, leading to a deeper understanding of their unique chemical properties and biological activities.[2][3][4]
What makes boronic acids so special? The boron atom in a boronic acid possesses a vacant p-orbital, rendering it an electrophile and a Lewis acid. This electronic configuration allows it to readily interact with nucleophilic residues in the active sites of enzymes, most notably the hydroxyl group of serine.[5][6] Unlike many other electrophilic groups that form irreversible covalent bonds, the interaction between a boronic acid and a hydroxyl group is typically reversible.[7][8] This "reversible covalent" inhibition offers a unique pharmacological profile, combining the high potency and prolonged duration of action characteristic of covalent inhibitors with the potential for reduced off-target toxicity often associated with reversible binders.[9] This fine balance of reactivity and reversibility is a key reason for the growing prominence of boronic acids in drug design.[4]
Part 2: A Legacy of Success: FDA-Approved Boronic Acid Pharmaceuticals
The tangible success of boronic acid-based drugs is best illustrated by the growing number of compounds that have navigated the rigorous FDA approval process. These drugs target a diverse range of diseases, from cancer to infectious diseases and inflammatory conditions, underscoring the broad applicability of this chemical scaffold.
| Drug Name (Brand Name) | Chemical Structure | Target | Indication | Year of FDA Approval |
| Bortezomib (Velcade®) | [Image of Bortezomib structure] | 26S Proteasome (Threonine Protease) | Multiple Myeloma, Mantle Cell Lymphoma[10][11][12] | 2003[1] |
| Crisaborole (Eucrisa®) | [Image of Crisaborole structure] | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis[13][14][15] | 2016[16] |
| Vaborbactam (in Vabomere®) | [Image of Vaborbactam structure] | Serine β-Lactamases | Complicated Urinary Tract Infections[17] | 2017[2] |
| Talabostat (PT-100) | [Image of Talabostat structure] | Dipeptidyl Peptidases (DPPs), including Fibroblast Activation Protein (FAP) | Investigational for various cancers (Note: Talabostat has undergone clinical trials but has not received FDA approval) | N/A |
Bortezomib (Velcade®): A Paradigm Shift in Cancer Therapy
Bortezomib was the trailblazer that firmly established the therapeutic value of boronic acids.[1] It functions as a potent and reversible inhibitor of the 26S proteasome, a cellular machine responsible for degrading unwanted or misfolded proteins.[10][11][12] By blocking the proteasome's activity, bortezomib disrupts protein homeostasis, leading to the accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in cancer cells.[10] The boron atom in bortezomib is crucial for its mechanism, as it forms a stable but reversible complex with the N-terminal threonine residue in the proteasome's active site.[3]
Crisaborole (Eucrisa®): A Topical Treatment for Atopic Dermatitis
Crisaborole demonstrates the versatility of boronic acids beyond oncology. This non-steroidal topical agent is a phosphodiesterase-4 (PDE4) inhibitor used to treat mild to moderate atopic dermatitis.[13][14][15] PDE4 is an enzyme that plays a key role in the inflammatory cascade. By inhibiting PDE4, crisaborole increases intracellular levels of cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory cytokines.[13] The boron atom in crisaborole is thought to facilitate its penetration into the skin and its interaction with the PDE4 active site.
Vaborbactam (in Vabomere®): Combating Antibiotic Resistance
The rise of antibiotic-resistant bacteria is a major global health threat. Vaborbactam is a boronic acid-based β-lactamase inhibitor that addresses this challenge. It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections caused by certain resistant Gram-negative bacteria.[17] Vaborbactam itself has no antibacterial activity; instead, it protects meropenem from degradation by serine β-lactamases, enzymes produced by bacteria to inactivate β-lactam antibiotics.[17] The cyclic boronic acid structure of vaborbactam is a key feature that allows it to effectively mimic the transition state of β-lactam hydrolysis and potently inhibit these resistance-conferring enzymes.
Talabostat (PT-100): An Investigational Agent with a Dual Mechanism
Although not yet FDA-approved, talabostat is a noteworthy example of a boronic acid-based drug candidate that has been extensively studied in clinical trials for various cancers. It is a potent inhibitor of dipeptidyl peptidases (DPPs), including fibroblast activation protein (FAP), which is often overexpressed in the tumor microenvironment. Beyond direct enzyme inhibition, talabostat also exhibits immunostimulatory effects by upregulating the production of cytokines and chemokines, leading to a tumor-specific immune response.
Part 3: The Art of Reversible Covalency: Mechanism of Action
The therapeutic efficacy of boronic acids stems from their unique ability to form reversible covalent bonds with nucleophilic residues in the active sites of their target enzymes. This is particularly well-characterized for their interaction with serine proteases.
The boron atom in a boronic acid is sp2 hybridized and has a trigonal planar geometry, with a vacant p-orbital perpendicular to the plane. This empty orbital makes the boron atom a Lewis acid, readily accepting a pair of electrons from a nucleophile. In the active site of a serine protease, the hydroxyl group of a catalytic serine residue acts as the nucleophile. The interaction proceeds through a two-step mechanism:
-
Initial Non-covalent Binding: The boronic acid inhibitor first binds to the active site of the enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. This initial binding event properly orients the boronic acid moiety for the subsequent covalent interaction.
-
Reversible Covalent Bond Formation: The nucleophilic hydroxyl group of the active site serine attacks the electrophilic boron atom. This results in the formation of a tetrahedral boronate adduct, where the boron atom is now sp3 hybridized. This covalent bond is what confers the high potency and long residence time of boronic acid inhibitors. Crucially, this bond is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.[7][8]
This reversible covalent mechanism provides a significant advantage over both purely non-covalent inhibitors and irreversible covalent inhibitors. Compared to non-covalent inhibitors, the covalent bond formation can lead to significantly higher potency and a longer duration of action. Compared to irreversible inhibitors, the reversibility can minimize the risk of off-target effects and idiosyncratic toxicity, as the inhibitor is not permanently bound to its target or other proteins.
Part 4: Navigating the Nuances: Challenges and Optimization Strategies in Boronic Acid Drug Design
Despite their proven success, the development of boronic acid-based drugs is not without its challenges. Researchers must carefully consider several factors to optimize the safety and efficacy of these compounds.
Key Challenges:
-
Stability: Boronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) in a physiological environment. This can lead to the degradation of the drug and a loss of activity. Additionally, the stability of the boronate ester formed with the target can vary, influencing the duration of action.
-
Selectivity: While the reversible covalent mechanism can enhance selectivity, off-target interactions are still a concern. Boronic acids can potentially interact with other serine hydrolases or proteins with nucleophilic residues in their active sites. Achieving high selectivity for the intended target is crucial to minimize side effects.
-
Pharmacokinetics: The physicochemical properties of boronic acids, such as their polarity and potential for diol interactions, can influence their absorption, distribution, metabolism, and excretion (ADME) profile. Optimizing these properties to achieve a desirable pharmacokinetic profile is a key aspect of the drug development process.
Optimization Strategies:
To address these challenges, medicinal chemists employ a variety of strategies:
-
Structural Modifications: Modifying the substituents on the boronic acid can modulate its electronic properties, steric hindrance, and overall physicochemical properties. For example, electron-withdrawing groups can increase the Lewis acidity of the boron atom, potentially enhancing potency, but may also affect stability.
-
Prodrug Approaches: Converting the boronic acid into a boronate ester prodrug can improve its stability and oral bioavailability. The prodrug is then hydrolyzed in vivo to release the active boronic acid.
-
Scaffold Hopping and SAR Studies: Systematically exploring different molecular scaffolds that present the boronic acid warhead can lead to improved selectivity and pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide these optimization efforts.
Part 5: A Comparative Analysis: Boronic Acids vs. Other Electrophilic Warheads
Boronic acids are part of a larger family of electrophilic "warheads" used in the design of covalent inhibitors. Other common warheads include aldehydes and nitriles. The choice of warhead can have a profound impact on the potency, selectivity, and overall pharmacological properties of a drug.
| Warhead | Mechanism of Action | Reversibility | Relative Reactivity | Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | Forms a tetrahedral boronate adduct with serine or threonine hydroxyl groups.[5][6] | Reversible[7][8] | Moderate | Moderate; can be susceptible to oxidation. | High potency, long duration of action, tunable reactivity. | Potential for off-target interactions with other serine hydrolases. |
| Aldehyde | Forms a hemiacetal with serine or threonine hydroxyl groups, or a Schiff base with lysine amino groups.[13] | Reversible[13] | High | Generally lower; can be prone to oxidation and other metabolic transformations.[13] | Potent inhibition. | Metabolic instability and potential for non-specific reactivity.[13] |
| Nitrile | Forms a covalent adduct with the catalytic cysteine of proteases.[1] | Reversible[1] | Low to Moderate | Generally high.[1] | Good stability and oral bioavailability. | Generally lower potency compared to more reactive warheads. |
In-Depth Comparison:
-
Potency and Reactivity: In general, the order of reactivity for these warheads is aldehydes > boronic acids > nitriles. This higher reactivity can translate to greater potency. For example, in studies on cruzain, a cysteine protease from Trypanosoma cruzi, replacing a nitrile warhead with an aldehyde resulted in a significant increase in potency.[1] However, this increased reactivity also comes at the cost of reduced stability and potentially higher off-target reactivity.[1] Boronic acids strike a balance, offering high potency without the inherent instability of many aldehydes.
-
Selectivity: The selectivity of a covalent inhibitor is determined by both the warhead and the surrounding molecular scaffold. While a more reactive warhead like an aldehyde might have a higher propensity for off-target reactions, a well-designed scaffold can still direct it to the intended target. Boronic acids, with their specific affinity for serine and threonine hydroxyl groups, can offer an inherent degree of selectivity for certain enzyme classes.
-
Stability: Nitriles are generally considered to be the most stable of these three warheads, which can be advantageous for developing orally bioavailable drugs.[1] Aldehydes are often the least stable and can be rapidly metabolized. Boronic acids have moderate stability, but as mentioned earlier, their susceptibility to oxidation is a key consideration that needs to be addressed during drug development.
Part 6: Experimental Corner: A Guide to Characterizing Boronic Acid Inhibitors
The successful development of boronic acid-based drugs relies on robust and reproducible experimental methods to characterize their activity and properties. A cornerstone of this process is the enzyme inhibition assay.
Detailed Protocol: Serine Protease Inhibition Assay Using a Boronic Acid Inhibitor
This protocol provides a general framework for determining the inhibitory potency (e.g., IC50) of a boronic acid compound against a serine protease using a fluorogenic substrate.
Materials:
-
Purified serine protease of interest
-
Fluorogenic substrate specific for the protease
-
Boronic acid inhibitor stock solution (typically in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Dilute the serine protease to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Prepare a serial dilution of the boronic acid inhibitor in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Prepare the fluorogenic substrate at a working concentration (typically at or below its Km value) in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Boronic acid inhibitor at various concentrations (or DMSO for the control wells).
-
Serine protease solution.
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate. Collect data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Self-Validation and Causality:
-
Controls are Critical: The inclusion of a no-enzyme control (to measure background fluorescence) and a no-inhibitor (DMSO) control (to determine the uninhibited enzyme activity) is essential for data validation.
-
Pre-incubation Time: The pre-incubation step is crucial for boronic acid inhibitors to allow for the establishment of the binding equilibrium. The optimal pre-incubation time should be determined experimentally.
-
Substrate Concentration: Using a substrate concentration at or below the Km value ensures that the assay is sensitive to competitive inhibitors.
Part 7: The Boronic Acid Drug Discovery Workflow: A Holistic View
The journey of a boronic acid drug from concept to clinic is a multi-step process that requires a combination of rational design, high-throughput screening, and rigorous preclinical and clinical evaluation.
Conclusion
Boronic acids have firmly established themselves as a privileged class of pharmacophores in modern drug discovery. Their unique ability to engage in reversible covalent interactions has unlocked new therapeutic opportunities and has led to the development of life-changing medicines. While challenges in their development remain, a deeper understanding of their chemistry and biology, coupled with innovative optimization strategies, continues to expand their therapeutic reach. As our knowledge of disease pathways grows, the versatile and potent nature of boronic acids ensures that they will remain a key tool in the armamentarium of medicinal chemists for years to come.
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Wu, J., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of medicinal chemistry, 52(15), 4619-4628. [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2664. [Link]
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Demeshko, S., et al. (2021). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International journal of molecular sciences, 22(19), 10738. [Link]
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Fura, A., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2305833. [Link]
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A Senior Application Scientist's Guide to Purity Assessment of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] The success of these synthetic endeavors, particularly in the context of drug development, is critically dependent on the purity of the starting materials. Impurities can lead to unpredictable reaction outcomes, the formation of difficult-to-remove byproducts, and compromised yields, ultimately impacting project timelines and costs.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized (3-(Benzyloxy)-4-chlorophenyl)boronic acid. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are robust and self-validating.
The Challenge: Common Impurities in Boronic Acid Synthesis
Before delving into analytical techniques, it is crucial to understand the potential impurities that may be present in a sample of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. Awareness of these species informs the selection of the most appropriate analytical method.
-
Boroxines (Anhydrides): Boronic acids are prone to dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines.[2][3] While this is a reversible process, the presence of both the monomeric acid and the trimeric boroxine can complicate analysis, particularly by NMR and Mass Spectrometry.
-
Protodeboronation Products: The carbon-boron bond can be cleaved under certain conditions (e.g., acidic or basic), replacing the boronic acid group with a hydrogen atom.[4][5] In this case, the impurity would be 1-(benzyloxy)-2-chlorobenzene.
-
Starting Materials and Reagents: Incomplete reactions can leave residual starting materials or reagents in the final product.
-
Oxidation Products: Arylboronic acids can be oxidized to the corresponding phenols.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR spectroscopy is arguably the most powerful tool for the initial assessment of a synthesized compound. It provides detailed structural information and can offer a quantitative measure of purity when an internal standard is used (qNMR).
The Causality of Method Choice
For boronic acids, standard ¹H NMR in solvents like CDCl₃ can yield complex or broad spectra due to the equilibrium between the boronic acid and its boroxine form.[6] The key to obtaining sharp, interpretable spectra is to break up this oligomeric structure. Using a deuterated alcohol solvent like methanol-d₄ effectively solvates the boronic acid, pushing the equilibrium to the monomeric form and allowing for clear signal acquisition.[6]
Furthermore, ¹¹B NMR spectroscopy is a highly specific technique for characterizing boron-containing compounds. It can readily distinguish between the sp²-hybridized boron of the free boronic acid and the sp³-hybridized boron of boronate complexes or esters, providing unambiguous evidence of the compound's state.[7][8][9][10]
Experimental Protocol: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized (3-(Benzyloxy)-4-chlorophenyl)boronic acid in ~0.7 mL of methanol-d₄. The use of methanol-d₄ will result in the exchange of the acidic B(OH)₂ protons with deuterium, causing their signal to disappear from the ¹H spectrum, which simplifies the aromatic region.[6]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. For the target molecule, expect to see signals corresponding to the benzylic protons (~5 ppm), and distinct signals for the aromatic protons on both the benzyloxy and chlorophenyl rings.
-
¹¹B NMR Acquisition: Without changing the sample, acquire a proton-decoupled ¹¹B NMR spectrum. A single, relatively sharp peak between δ 28-33 ppm is characteristic of an sp²-hybridized arylboronic acid.[8]
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons in each environment. The presence of unexpected signals may indicate impurities like residual solvents or protodeboronation products.
Caption: Workflow for NMR-based purity assessment of boronic acids.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive technique for quantifying the purity of organic compounds and separating them from closely related impurities. When coupled with a UV detector, it provides a percentage purity value based on the relative area of the peaks.
The Causality of Method Choice
Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing boronic acids.[1][11] The choice of column and mobile phase is critical. A C18 column is often effective for separating a range of boronic acids.[12][13] The mobile phase typically consists of an aqueous component (often with an acid modifier like formic or acetic acid to ensure good peak shape) and an organic solvent like acetonitrile or methanol. The acidic modifier helps to suppress the ionization of the boronic acid, leading to better retention and sharper peaks. It's important to note that under some RP-HPLC conditions, boronic esters (if present as starting materials or impurities) can hydrolyze on the column, complicating the analysis.[14] Therefore, method development should aim to minimize this effect.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a stock solution of (3-(Benzyloxy)-4-chlorophenyl)boronic acid at approximately 1 mg/mL in a suitable diluent, typically a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Caption: General workflow for RP-HPLC purity analysis.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and identifying unknown impurities. It is most powerfully applied when coupled with a liquid chromatography system (LC-MS).
The Causality of Method Choice
Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids and is compatible with LC-MS.[15] A significant challenge in the MS analysis of boronic acids is their tendency to form adducts, dimers, and the previously mentioned boroxines, which can complicate spectral interpretation.[2][12] Developing an optimized LC-MS method, often in negative ion mode which can detect the [M-H]⁻ ion, can provide cleaner spectra and minimize the formation of these complicating species.[13] This approach allows for the separation of impurities by LC followed by their immediate mass analysis, providing molecular weights for tentative identification.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute sample solution (~0.1 mg/mL) using the same procedure as for HPLC analysis.
-
LC-MS Conditions:
-
LC: Use the same or a similar UPLC/HPLC method as described above to achieve separation. A shorter run time can often be used for high-throughput analysis.[12]
-
MS Detector: An ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Run in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) modes to gather maximum information.
-
-
Data Analysis:
-
Confirm the presence of the target compound by extracting the ion chromatogram for its expected mass (C₁₃H₁₂BClO₃, Monoisotopic Mass: 262.057).
-
Examine the mass spectra of any impurity peaks observed in the chromatogram to tentatively identify their structures (e.g., by comparing the mass to potential byproducts like the protodeboronated species).
-
Caption: An integrated workflow for LC-MS analysis.
Melting Point Analysis: A Classic Indicator of Purity
Melting point determination is a simple, rapid, and cost-effective technique to get a preliminary indication of purity.
The Causality of Method Choice
The principle is straightforward: pure crystalline compounds typically have a sharp, well-defined melting point.[16] The presence of impurities disrupts the crystal lattice, which generally causes a depression in the melting point and a broadening of the melting range.[16] While not quantitative or specific, a sharp melting point that is consistent with literature values is a strong indicator of high purity. Boronic acids typically have high melting points.[3][17]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry, as residual solvent will depress the melting point. Finely powder a small amount of the solid.
-
Measurement: Pack a small amount of the powdered sample into a capillary tube. Place it in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
-
Analysis: Compare the observed melting range to a literature or reference value. A broad range (> 2 °C) or a significant depression suggests the presence of impurities.
Comparative Summary of Analytical Techniques
| Feature | NMR Spectroscopy | HPLC-UV | LC-MS | Melting Point Analysis |
| Primary Information | Unambiguous structure confirmation, relative proton ratios | Quantitative purity (Area %), separation of isomers | Molecular weight confirmation, impurity identification | Preliminary purity indication |
| Sensitivity | Low to Moderate | High | Very High | Low |
| Quantitative? | Yes (with standard) | Yes | Semi-quantitative (can be fully quantitative) | No |
| Impurity ID | Possible for known structures | No (retention time only) | Yes (by mass) | No |
| Key Strength | Definitive structural data | Accurate and precise purity determination | Combines separation with mass identification | Rapid, simple, low cost |
| Key Limitation | Can be complex with oligomers, lower sensitivity | Requires chromophore, does not identify unknowns | Co-eluting species can suppress ionization | Non-specific, requires crystalline solid |
Conclusion: An Integrated Approach
No single technique provides a complete picture of the purity of synthesized (3-(Benzyloxy)-4-chlorophenyl)boronic acid. A robust and trustworthy assessment relies on an integrated approach.
-
Initial Screen: Start with ¹H NMR and Melting Point analysis. NMR confirms that the desired structure has been formed, while a sharp melting point provides initial confidence in the sample's purity.
-
Quantitative Assessment: Use a validated RP-HPLC method to obtain a precise, quantitative purity value. This is the cornerstone of quality control for batch release.
-
Impurity Profiling: Employ LC-MS to identify the molecular weights of any impurities detected by HPLC. This information is invaluable for troubleshooting the synthesis and optimizing purification protocols.
By combining the structural insights of NMR, the quantitative power of HPLC, and the identification capabilities of MS, researchers and drug development professionals can be confident in the quality and purity of their (3-(Benzyloxy)-4-chlorophenyl)boronic acid, ensuring the integrity and success of their subsequent research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3-(Benzyloxy)-4-chlorophenyl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. As a specialized reagent in modern synthetic chemistry, particularly in cross-coupling reactions, its proper handling from acquisition to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond simple instructions to explain the causality behind each procedural step, empowering laboratory personnel to manage chemical waste with the highest degree of scientific integrity and responsibility.
Hazard Identification and Immediate Safety Precautions
Before any handling or disposal procedures begin, a thorough understanding of the compound's specific hazards is essential. (3-(Benzyloxy)-4-chlorophenyl)boronic acid is classified as a hazardous substance requiring careful management.
The primary risks associated with this compound are outlined by its GHS hazard statements:
These classifications mandate that all handling and disposal operations be conducted with appropriate personal protective equipment within a controlled environment to mitigate exposure risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (3-(Benzyloxy)-4-chlorophenyl)boronic acid in any form (solid, solution, or as waste):
-
Eye Protection: Tightly fitting chemical safety goggles or a full-face shield are required.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[2]
-
Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened. A chemical-resistant apron is recommended for larger quantities.
-
Respiratory Protection: All handling of the solid powder or generation of aerosols from solutions must be performed within a certified chemical fume hood to prevent inhalation.[2][4] An emergency eyewash station and safety shower must be immediately accessible.
Quantitative Hazard Summary
The hazard profile for (3-(Benzyloxy)-4-chlorophenyl)boronic acid informs all subsequent handling and disposal protocols.
| Hazard Classification | GHS Code | Signal Word | Pictogram | Precautionary Statements (Disposal Relevant) |
| Acute Toxicity, Oral | Category 4 | Warning [1] | GHS07 (Exclamation Mark)[1] | P264, P270, P301+P312, P330, P501[1] |
| Acute Toxicity, Dermal | Category 4 | Warning [1] | GHS07 (Exclamation Mark)[1] | P280, P302+P352, P312, P363, P501[1] |
| Acute Toxicity, Inhalation | Category 4 | Warning [1] | GHS07 (Exclamation Mark)[1] | P261, P271, P304+P340, P501[1] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[5] Given its toxicity profile, (3-(Benzyloxy)-4-chlorophenyl)boronic acid and materials contaminated with it must be managed as hazardous waste.
The Cardinal Rule of Chemical Waste: Never mix incompatible waste streams. Mixing can lead to violent chemical reactions, the release of toxic gases, or fire.[6][7] This compound, being an organic acid, must be segregated from bases, strong oxidizing agents, and other reactive chemicals.[7][8]
The following diagram illustrates the decision-making process for segregating waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocol
This protocol must be executed in its entirety to ensure safety and compliance.
Part 1: Disposal of Unused Reagent and Contaminated Materials
-
Work Area Preparation: Conduct all disposal procedures within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Waste Collection:
-
Solid Waste: Carefully collect any solid (3-(Benzyloxy)-4-chlorophenyl)boronic acid waste, including residues from original containers, and place it into a designated hazardous waste container.[2] This container should be clearly labeled for "Solid Organic Acid Waste." Avoid generating dust.
-
Contaminated Labware: Items such as used gloves, weigh boats, and pipette tips that are contaminated with the chemical should be collected in a separate, plastic-lined container designated for "Contaminated Solid Waste."[9] Sharps, such as contaminated needles or broken glass, must be placed in a designated, puncture-proof sharps container.[9][10]
-
Empty Containers: The original reagent bottle is not truly empty and contains hazardous residue. It must be managed as hazardous waste.[11] Alternatively, if institutional policy allows, the container may be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[12] After rinsing, the label on the container should be defaced or removed before disposal in the appropriate glass or plastic recycling bin.[13]
-
Part 2: Disposal of Liquid Waste Solutions
-
Waste Segregation: As detailed in the workflow diagram, segregate liquid waste based on the solvent system. Use separate, designated waste containers for halogenated and non-halogenated organic solvents.[8]
-
Containerization:
-
Use a chemically compatible container (e.g., glass or HDPE for most organic solvents) equipped with a screw-top cap.[12][14] Never use metal containers for acidic waste.[14]
-
Using a funnel, carefully pour the liquid waste into the appropriate container.
-
Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Keep the waste container closed at all times except when adding waste.[7][12]
-
Part 3: Labeling and Storage
-
Labeling: All waste containers must be accurately and clearly labeled. The label, affixed to the container, must include:
-
Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[7][15]
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials, sources of ignition, and high-traffic areas.[9]
-
Part 4: Final Disposal
-
Professional Collection: Once a waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[2][5]
-
Documentation: Complete all required waste manifest forms accurately. This documentation creates a "cradle-to-grave" record of the waste, which is a legal requirement under RCRA.[5]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before cleaning, don the full PPE detailed in Section 1.
-
Containment: For small spills of the solid, gently cover with an absorbent material to prevent dust from becoming airborne. For small liquid spills, surround the area with a sorbent material (e.g., vermiculite or a chemical spill pillow).
-
Cleanup: Carefully sweep up the absorbed material and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent and paper towels, collecting all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
Regulatory Framework
The procedures outlined in this guide are grounded in regulations set forth by key governmental bodies to ensure the safety of laboratory personnel and the community.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP) for each laboratory, which includes procedures for safe handling and waste disposal.[4][16]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of all hazardous waste from its point of generation to its final disposal.[5][17]
Adherence to this guide will help ensure your laboratory remains in full compliance with these critical federal standards.
References
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Boric acid. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
-
MSDS of 4-carbamoyl-3-chlorophenylboronic acid. Capot Chemical. [Link]
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A Senior Application Scientist's Guide to Handling (3-(Benzyloxy)-4-chlorophenyl)boronic acid: Personal Protective Equipment and Safe Operational Planning
This guide provides essential safety protocols and logistical plans for the handling and disposal of (3-(Benzyloxy)-4-chlorophenyl)boronic acid. As drug development professionals, our commitment to safety is paramount, ensuring that innovative research is conducted within a framework of rigorous risk mitigation. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary precautions for this specific reagent.
Hazard Identification and Risk Profile
(3-(Benzyloxy)-4-chlorophenyl)boronic acid is a substituted arylboronic acid, a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While invaluable, it possesses hazards that command respect and careful management. The primary risks are associated with its potential for irritation and harm upon direct contact or inhalation.
The safety profile, as indicated by its GHS (Globally Harmonized System) classifications, points to the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
These classifications categorize the compound under GHS Hazard Pictogram GHS07 , an exclamation mark indicating it can cause irritation and acute toxicity. While specific data for this exact molecule is limited, the broader family of boronic acids is known to cause skin, eye, and respiratory tract irritation[1][2][3][4][5]. Some boronic acids are also flagged for potential reproductive toxicity[1][6][7]. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302 | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | H312 | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity, Inhalation | H332 | Warning | GHS07 (Exclamation Mark) |
| Potential Irritant | - | Warning | GHS07 (Exclamation Mark) |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the widely accepted "Hierarchy of Controls." PPE is the final and most personal line of defense. Its effectiveness depends entirely on proper selection, fit, and consistent use.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
